molecular formula C6H9N3O2 B1647466 methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate CAS No. 64182-19-0

methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B1647466
CAS No.: 64182-19-0
M. Wt: 155.15 g/mol
InChI Key: BQKHGDZEUNUQCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate (CAS 64182-19-0) is a versatile heterocyclic building block of significant interest in modern drug discovery and medicinal chemistry . This compound, with the molecular formula C 6 H 9 N 3 O 2 and a molecular weight of 155.15 g/mol, is a key precursor in the synthesis of highly functionalized amino acids and complex molecular architectures . Its primary research value lies in its role as a core scaffold for the development of DNA-encoded chemical libraries and in the regioselective synthesis of novel heterocyclic compounds, which are crucial for diversity-oriented synthesis . Furthermore, analogs of this pyrazole carboxylate, specifically 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, have been extensively developed into commercial fungicides targeting mitochondrial succinate dehydrogenase (SDH), highlighting the potential of this chemical class in agrochemical research . The compound should be stored in a dark place under an inert atmosphere at 2-8°C . This product is designated for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 3-amino-1-methylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-9-3-4(5(7)8-9)6(10)11-2/h3H,1-2H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQKHGDZEUNUQCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64182-19-0
Record name methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate

Introduction: The Strategic Importance of a Privileged Scaffold

This compound is a cornerstone heterocyclic building block within the domains of medicinal chemistry and agrochemical research. Its structural rigidity, combined with a precise spatial arrangement of hydrogen bond donors and acceptors, establishes it as a "privileged scaffold." This allows for the design of highly specific and potent molecules capable of interacting with a diverse range of biological targets. This compound is a critical intermediate in the synthesis of numerous pharmaceuticals, most notably potent kinase inhibitors used in oncology, as well as next-generation fungicides.[1][2] The high demand for this intermediate necessitates robust, scalable, and economically viable synthetic pathways.

This technical guide provides a comprehensive examination of the predominant synthesis pathway for this compound. We will delve into the mechanistic underpinnings of the reaction, explain the causality behind experimental choices, provide a detailed laboratory-scale protocol, and present the data in a clear, comparative format.

Core Synthetic Strategy: Regioselective Cyclocondensation

The most reliable and widely adopted method for constructing the pyrazole ring is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dielectrophilic compound.[3][4][5] This approach, rooted in the classical Knorr pyrazole synthesis, offers high efficiency and control. For the target molecule, the synthesis involves two key reactants:

  • The Binucleophile: Methylhydrazine (CH₃NHNH₂). This provides the two adjacent nitrogen atoms required for the pyrazole core. The presence of the methyl group introduces a critical question of regioselectivity.

  • The 1,3-Dielectrophile: A three-carbon chain with electrophilic sites at positions 1 and 3, and the necessary precursors for the C3-amino and C4-carboxylate functionalities.

The primary challenge and the elegance of this synthesis lie in the design of the three-carbon component and controlling the reaction to yield the desired N1-methyl-3-amino regioisomer exclusively. The most effective strategy involves the in-situ generation of a highly reactive enol ether from methyl cyanoacetate.

The Primary Synthesis Pathway: From Cyanoacetate to Pyrazole

The most field-proven pathway proceeds via a two-step, one-pot sequence starting from methyl cyanoacetate. This method is favored for its use of readily available materials, high yields, and operational simplicity.

Step 1: Activation of Methyl Cyanoacetate

The initial step involves the reaction of methyl cyanoacetate with a mixture of triethyl orthoformate and acetic anhydride. This is not a simple mixing of reagents; it is a deliberate chemical transformation to generate a potent electrophile. The acetic anhydride acts as a scavenger for the ethanol produced, driving the reaction to completion, while the triethyl orthoformate provides the one-carbon unit that becomes the C5-hydrogen of the pyrazole ring and forms the reactive ethoxymethylene intermediate, methyl 2-cyano-3-ethoxyacrylate .

Causality of Reagent Choice:

  • Methyl Cyanoacetate: Provides the C3 (with its nitrile precursor to the amino group), C4, and the carboxylate group.

  • Triethyl Orthoformate: Acts as an acetal, which under the reaction conditions, effectively "caps" the active methylene group of the cyanoacetate, forming a vinyl ether.

  • Acetic Anhydride: Ensures the reaction equilibrium is shifted towards the product by consuming the ethanol byproduct.

Step 2: Regioselective Cyclocondensation with Methylhydrazine

The crude methyl 2-cyano-3-ethoxyacrylate generated in situ is then treated with methylhydrazine. This is the crucial ring-forming step where regioselectivity is paramount.

Mechanistic Insight and Trustworthiness of the Protocol: The reaction proceeds via a nucleophilic attack of a hydrazine nitrogen onto the β-carbon of the acrylate, followed by an intramolecular cyclization and elimination of ethanol. Methylhydrazine has two non-equivalent nitrogen atoms: N1 (unsubstituted) and N2 (methyl-substituted).

  • The unsubstituted (-NH₂) nitrogen is less sterically hindered and more nucleophilic, leading to its preferential attack on the more electrophilic β-carbon of the activated acrylate.

  • This initial attack is followed by intramolecular cyclization, where the second nitrogen atom attacks the nitrile carbon.

  • Subsequent tautomerization and elimination of ethanol lead to the formation of the aromatic pyrazole ring.

This specific reaction sequence ensures that the methyl group resides on the N1 position and the amino group forms at the C3 position, delivering the desired regioisomer with high fidelity. The protocol is self-validating because the inherent electronic and steric properties of the reactants guide the reaction toward a single, thermodynamically stable product.

Visualizing the Synthesis and Workflow

A clear understanding of the reaction sequence and the practical laboratory steps is essential for successful execution.

Synthetic Pathway cluster_reactants1 Step 1: Activation cluster_reactants2 Step 2: Ring Formation MC Methyl Cyanoacetate Intermediate Methyl 2-cyano-3-ethoxyacrylate (In situ intermediate) MC->Intermediate Activation TEOF Triethyl Orthoformate + Acetic Anhydride Product Methyl 3-amino-1-methyl- 1H-pyrazole-4-carboxylate Intermediate->Product Cyclocondensation + H₂O MH Methylhydrazine

Caption: High-level overview of the synthetic pathway.

Experimental Workflow start Charge Reactor: Methyl Cyanoacetate, Triethyl Orthoformate, Acetic Anhydride heat Heat to 110-120 °C (2-3 hours) start->heat distill Distill off low-boiling byproducts (e.g., Ethyl Acetate) heat->distill cool1 Cool reaction mass to 70-80 °C distill->cool1 add_solvent Add Solvent (e.g., Methanol or Ethanol) cool1->add_solvent cool2 Cool to 5-10 °C add_solvent->cool2 add_mh Slowly add Methylhydrazine (Maintain T < 20 °C) cool2->add_mh react Stir at 20-25 °C (1-2 hours) add_mh->react precipitate Cool to 0-5 °C to induce precipitation react->precipitate filter Filter the solid product precipitate->filter wash Wash with cold solvent filter->wash dry Dry under vacuum wash->dry end Obtain Pure Product dry->end

Caption: Step-by-step experimental laboratory workflow.

Experimental Protocol: A Self-Validating System

This protocol describes a laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Part A: Formation of the Intermediate
  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, add methyl cyanoacetate (19.8 g, 0.2 mol), triethyl orthoformate (35.5 g, 0.24 mol), and acetic anhydride (24.5 g, 0.24 mol).

  • Heat the reaction mixture with stirring to 110-120 °C for 2-3 hours. The progress can be monitored by observing the cessation of byproduct distillation.

  • After the reaction is complete, remove the low-boiling point byproducts (e.g., ethyl acetate) by distillation.

  • Cool the resulting light-brown oily residue to approximately 70-80 °C.

Part B: Cyclocondensation and Product Isolation
  • To the warm residue from Part A, carefully add 100 mL of ethanol. Stir until a homogeneous solution is obtained.

  • Cool the solution to 5-10 °C in an ice-water bath.

  • Prepare a solution of methylhydrazine (9.7 g, 0.21 mol) in 20 mL of ethanol.

  • Add the methylhydrazine solution dropwise to the cooled reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 20 °C. The addition is exothermic.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature (20-25 °C) for an additional 1-2 hours. A precipitate will begin to form.

  • Cool the mixture to 0-5 °C and stir for another 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with two portions of cold (0-5 °C) ethanol (2 x 25 mL).

  • Dry the product under vacuum at 40-50 °C to a constant weight.

The final product is typically obtained as a white to off-white crystalline solid with high purity.

Data Presentation: Quantitative Overview

The following table summarizes the key quantitative parameters for the described synthesis, providing a clear reference for process replication and optimization.

ParameterValue/ConditionRationale & Field Insight
Step 1: Activation
Molar Ratio (Cyanoacetate:Orthoformate:Anhydride)1 : 1.2 : 1.2A slight excess of orthoformate and anhydride ensures complete conversion of the starting material.
Temperature110-120 °CSufficient thermal energy to drive the reaction and distill off byproducts without decomposing the intermediate.
Reaction Time2-3 hoursTypically sufficient for full conversion, can be monitored by TLC or GC if required.
Step 2: Cyclocondensation
Molar Ratio (Intermediate:Methylhydrazine)1 : 1.05A small excess of methylhydrazine ensures all of the valuable intermediate is consumed.
SolventEthanol / MethanolExcellent solvent for reactants; the product has lower solubility at cold temperatures, facilitating isolation.
Addition Temperature< 20 °CControls the exotherm of the initial Michael addition, preventing side reactions.
Reaction Temperature20-25 °CAllows the cyclization and elimination steps to proceed to completion efficiently.
Overall Process
Typical Yield 75-85% This method consistently provides high yields, making it industrially attractive.
Purity (Post-filtration) >98% The product often precipitates with high purity, minimizing the need for further recrystallization.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

  • One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Scientific Information Database (SID). [Link]

  • One-Pot Coupling–Coupling–Cyclocondensation Synthesis of Fluorescent Pyrazoles. The Journal of Organic Chemistry. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. [Link]

  • Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl... ResearchGate. [Link]

  • Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. ResearchGate. [Link]

  • Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding. Acta Crystallographica Section E. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. [Link]

  • Synthesis of 3-Amino-5-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester, hydrochloride[1:1]. Molbase. [Link]

  • Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.

Sources

methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate CAS number lookup

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a functionalized pyrazole, it serves as a versatile building block for the synthesis of a wide array of more complex molecules with diverse biological activities. The pyrazole nucleus is a "privileged scaffold," meaning it is a structural framework that can bind to multiple biological targets. Pyrazole-containing compounds have been successfully developed into drugs for treating a range of diseases, including cancer and inflammatory conditions.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, tailored for researchers and professionals in drug development.

Chemical Properties and Identification

The fundamental chemical and physical properties of this compound are summarized below. These identifiers are crucial for accurate sourcing, characterization, and regulatory documentation.

PropertyValueSource
CAS Number 64182-19-0
Molecular Formula C₆H₉N₃O₂
Molecular Weight 155.16 g/mol
IUPAC Name This compound
InChI Key BQKHGDZEUNUQCP-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C(N)N=CN1C
Physical Form Powder
Storage Temperature Room Temperature

Safety Information: The compound is associated with the following hazard statements:

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE) should be used when handling this chemical.

Synthesis and Mechanism

The synthesis of substituted pyrazoles like this compound typically relies on cyclocondensation reactions.[1] A common and efficient strategy involves the reaction of a hydrazine derivative with a suitable three-carbon electrophilic partner.

General Synthesis Workflow

The logical workflow for the synthesis involves the creation of a β-keto ester or a similar precursor, which then undergoes cyclization with a substituted hydrazine.

Synthesis_Workflow A Starting Materials (e.g., Cyanoacetate, Acetal) B Precursor Formation (β-Enamino Ester Synthesis) A->B Condensation C Cyclocondensation (with Methylhydrazine) B->C Ring Closure D Final Product (Methyl 3-amino-1-methyl- 1H-pyrazole-4-carboxylate) C->D Isolation & Purification

Caption: General logical workflow for pyrazole synthesis.

Detailed Experimental Protocol (Representative)

This protocol is a representative example based on established methodologies for pyrazole synthesis.[1][3][4]

Step 1: Synthesis of Methyl 2-cyano-3-(dimethylamino)acrylate

  • To a stirred solution of methyl cyanoacetate (1.0 eq) in an appropriate solvent such as toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.1 eq).

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The formation of the enamine intermediate is typically observed.

  • Upon completion, cool the mixture and remove the solvent under reduced pressure to yield the crude methyl 2-cyano-3-(dimethylamino)acrylate, which can often be used in the next step without further purification.

Causality: DMF-DMA serves as both a reactant and a dehydrating agent, facilitating the condensation reaction to form the electrophilic β-enamino ester, a key precursor for the pyrazole ring system.

Step 2: Cyclocondensation to form this compound

  • Dissolve the crude methyl 2-cyano-3-(dimethylamino)acrylate (1.0 eq) in a polar solvent like ethanol or acetic acid.

  • Add methylhydrazine (1.0-1.2 eq) to the solution dropwise at room temperature. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the cyclization via TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature, which may induce precipitation of the product.

  • Isolate the solid product by filtration, wash with a cold solvent (e.g., ethanol or diethyl ether), and dry under vacuum.

  • If necessary, purify the product further by recrystallization or column chromatography.

Causality: Methylhydrazine acts as the binucleophilic component. The more nucleophilic nitrogen attacks the enamine, leading to an initial addition-elimination, followed by an intramolecular cyclization and tautomerization to form the stable aromatic pyrazole ring. The choice of an N-methylated hydrazine directly installs the methyl group at the N1 position of the pyrazole ring.

Applications in Drug Discovery

The 3-aminopyrazole scaffold is a cornerstone in modern medicinal chemistry. Its rigid structure and defined vectoral arrangement of hydrogen bond donors and acceptors make it ideal for designing selective inhibitors of various enzymes, particularly protein kinases.[2][5]

Role as a Kinase Inhibitor Scaffold

Protein kinases are critical targets in oncology and inflammatory diseases. The 3-amino group of the pyrazole can act as a crucial hydrogen bond donor, mimicking the hinge-binding motif of ATP. Modifications at other positions of the pyrazole ring allow for fine-tuning of selectivity and potency.[5] For instance, derivatives of this scaffold have been investigated as inhibitors of RET (Rearranged during Transfection) kinase, a target in certain types of cancer.[1]

Derivatization Strategies for Compound Libraries

The core structure of this compound offers multiple points for chemical modification to generate libraries of compounds for high-throughput screening.

Derivatization_Strategies Core This compound 3-Amino Group (NH2) 4-Carboxylate Group (COOCH3) 1-Methyl Group (N-CH3) N_Acylation N-Acylation / N-Sulfonylation Core:f1->N_Acylation Forms Amides/ Sulfonamides Reductive_Amination Reductive Amination Core:f1->Reductive_Amination Forms Secondary/ Tertiary Amines Amide_Coupling Amide Coupling Core:f2->Amide_Coupling Forms Amides (after hydrolysis to acid)

Caption: Key derivatization points on the core scaffold.

Key Derivatization Reactions: [5]

  • N-Acylation and N-Sulfonylation : The 3-amino group can be readily acylated or sulfonylated with various acid chlorides or sulfonyl chlorides. This introduces a wide range of substituents that can probe interactions with specific amino acid residues in a target protein's binding site.

  • Reductive Amination : Condensation of the 3-amino group with aldehydes or ketones forms a Schiff base, which can then be reduced to a stable secondary or tertiary amine. This is a powerful method for introducing diverse aliphatic and aromatic groups.

  • Amide Coupling : The methyl ester at the 4-position can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a library of amines using standard peptide coupling reagents (e.g., EDC, HATU) to generate a diverse set of amides.

These derivatization strategies enable the systematic exploration of the structure-activity relationship (SAR), guiding the optimization of lead compounds towards potent and selective drug candidates.

Conclusion

This compound is a high-value chemical intermediate whose structural features are ideally suited for the demands of modern drug discovery. Its straightforward synthesis and the versatility of its functional groups for further chemical modification ensure its continued importance as a foundational building block for the development of novel therapeutics. This guide has outlined its core properties, a robust synthetic approach, and its strategic application in creating diverse chemical libraries, providing a solid foundation for researchers in the field.

References

  • BenchChem. (2025).
  • PubChem. (2025). 3-amino-1-methyl-1H-pyrazole-4-carboxamide.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • PubChem. (2024). Methyl 3-amino-1H-pyrazole-4-carboxylate.
  • Al-Zoubi, R. M., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • PubChem. (2025). 1-Methyl-3-aminopyrazole.
  • precisionFDA. METHYL 3-AMINO-1H-PYRAZOLE-4-CARBOXYLATE. U.S.
  • ChemicalBook.
  • TCI (Shanghai) Development Co., Ltd.
  • Sigma-Aldrich.
  • Sigma-Aldrich. 4-Amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide.
  • ResearchGate. (2012). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid.
  • Vitale, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834.
  • Al-Zoubi, R. M., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • SpectraBase. Pyrazole-3-carboxamide, N-phenyl-4-amino-1-methyl-.
  • PharmaBlock. Pyrazoles in Drug Discovery.
  • SpectraBase.
  • Gümüş, M. K., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors.

Sources

The Aminopyrazole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The aminopyrazole scaffold has emerged as a cornerstone in medicinal chemistry, earning the designation of a "privileged structure."[1][2] This five-membered heterocyclic ring, characterized by two adjacent nitrogen atoms and an amino substituent, serves as a versatile and highly effective framework for designing potent and selective modulators of a wide array of biological targets.[3][4] Its unique chemical properties, including the ability to engage in multiple hydrogen bonding patterns and its synthetic tractability, have propelled the development of numerous clinical candidates and approved drugs.[5][6] This guide provides a comprehensive technical overview of the biological significance of the aminopyrazole core, focusing on its role in targeting key enzyme families, its therapeutic applications, and the experimental methodologies crucial for its preclinical evaluation.

The Aminopyrazole Core: A "Privileged" Chemical Framework

The concept of a "privileged structure," introduced in the late 1980s, describes molecular frameworks capable of providing ligands for multiple, distinct biological targets through strategic modification of functional groups.[1] The aminopyrazole scaffold fits this definition perfectly. Its inherent properties make it an ideal starting point for drug discovery campaigns.

The pyrazole ring itself is an aromatic heterocycle with two nitrogen atoms. One nitrogen is "pyrrole-like" with its lone pair contributing to the aromatic system, while the other is "pyridine-like," with its lone pair available for hydrogen bonding.[5] The addition of an amino group (-NH2) at the 3, 4, or 5-position dramatically enhances its drug-like properties by providing a critical hydrogen bond donor and a key interaction point for engaging with protein targets.[5][7] This arrangement allows aminopyrazole derivatives to form highly specific and stable interactions within the binding sites of enzymes like kinases, making them particularly effective as inhibitors.[8]

The position of the amino group on the pyrazole ring significantly influences the scaffold's interaction profile and target selectivity, leading to distinct classes of inhibitors.[1][9] For instance, 3-aminopyrazoles are common in inhibitors of Aurora kinases and insulin-like growth factor I receptor, while 5-aminopyrazoles show selectivity for targets like p38 MAP kinase.[1][5]

Logical Framework for Aminopyrazole-Based Drug Discovery

The development of drugs from a privileged scaffold like aminopyrazole follows a structured, iterative process. This workflow is designed to maximize efficiency and increase the probability of identifying potent and selective clinical candidates.

G cluster_0 Scaffold-Based Discovery A Privileged Scaffold Selection (Aminopyrazole Core) B Library Synthesis (Combinatorial Chemistry) A->B Synthetic Accessibility C High-Throughput Screening (HTS) (Biochemical & Cellular Assays) B->C Chemical Diversity D Hit Identification & Validation C->D Identify Active Compounds E Structure-Activity Relationship (SAR) (Iterative Chemical Modification) D->E Initial SAR F Lead Optimization (ADME/Tox Profiling) E->F Improve Potency, Selectivity, PK G Preclinical Candidate Selection F->G Meet Target Product Profile

Caption: Workflow for aminopyrazole-based drug discovery.

Key Biological Targets and Therapeutic Applications

The versatility of the aminopyrazole scaffold is evident in the breadth of its biological targets and therapeutic applications, which span oncology, inflammation, and infectious diseases.[3][10]

Protein Kinase Inhibition: The Oncology Powerhouse

Protein kinases, enzymes that regulate virtually all cellular processes, are central targets in cancer therapy.[9] The aminopyrazole scaffold has proven exceptionally effective in the design of potent and selective kinase inhibitors.[1][11]

Mechanism of Action: The aminopyrazole core typically functions as a "hinge-binder." The ATP-binding site of most kinases contains a flexible "hinge" region that connects the N- and C-terminal lobes of the enzyme. The aminopyrazole scaffold is adept at forming a triad of hydrogen bonds with the backbone of this hinge region, effectively anchoring the inhibitor in the active site and blocking ATP binding.[8]

Key Kinase Targets:

  • Cyclin-Dependent Kinases (CDKs): CDKs are master regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[8] Aminopyrazole-based compounds like AT7519 are potent pan-CDK inhibitors that have entered clinical trials.[5][8] These inhibitors occupy the ATP binding pocket, preventing the phosphorylation events necessary for cell cycle progression.[8]

  • Aurora Kinases: These kinases are essential for proper chromosome segregation during mitosis. Inhibitors like Tozasertib (VX-680) and AT9283 , which contain the aminopyrazole core, are multi-targeted inhibitors with potent activity against Aurora kinases.[1][11]

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling drives various cancers. Aminopyrazole derivatives have been developed as covalent inhibitors that target a cysteine residue in the P-loop of FGFR2 and FGFR3, showing activity against both wild-type and drug-resistant "gatekeeper" mutant forms of the enzymes.[12]

  • Bruton's Tyrosine Kinase (BTK): BTK is a crucial component of B-cell receptor signaling. The recently approved drug Pirtobrutinib is a non-covalent BTK inhibitor featuring an aminopyrazole core, demonstrating the scaffold's continued clinical relevance.[5][10] Another BTK inhibitor, Zanubrutinib , also utilizes a pyrazole group to form three critical hydrogen bonds with hinge residues.[6]

Targeted Signaling Pathway: CDK Inhibition

The diagram below illustrates how an aminopyrazole-based CDK inhibitor blocks the cell cycle, a primary mechanism for its anti-cancer effects.

G cluster_pathway CDK-Mediated Cell Cycle Progression CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb Protein CyclinD_CDK46->Rb phosphorylates CyclinE_CDK2 Cyclin E / CDK2 E2F E2F Transcription Factor pRb p-Rb (Phosphorylated) pRb->E2F releases S_Phase_Genes S-Phase Genes (e.g., Cyclin E) E2F->S_Phase_Genes activates transcription S_Phase_Genes->CyclinE_CDK2 activates G1_S_Transition G1-to-S Phase Transition CyclinE_CDK2->G1_S_Transition promotes Inhibitor Aminopyrazole CDK Inhibitor (e.g., AT7519) Inhibitor->Block

Caption: Inhibition of the G1-S cell cycle transition by an aminopyrazole CDK inhibitor.

Beyond Oncology: Diverse Therapeutic Areas

While oncology is a major focus, the aminopyrazole scaffold's utility extends to other critical disease areas:

  • Anti-inflammatory Agents: Derivatives have been developed as inhibitors of p38 MAP kinase and Cyclooxygenase (COX) enzymes, both of which are key targets in inflammatory diseases.[7][10]

  • Anti-infective Agents: Aminopyrazoles have shown promise as antibacterial agents by targeting essential bacterial enzymes like DNA gyrase and Topoisomerase IV.[5] They have also been investigated as antiviral and antifungal compounds.[3][5]

  • Central Nervous System (CNS) Disorders: Fused pyrazole derivatives, such as pyrazolopyridines, have demonstrated anxiolytic and anticonvulsant effects.[1] More recently, aminopyrazole-based inhibitors have been developed to target Leucine-Rich Repeat Kinase 2 (LRRK2), a proposed therapeutic target for Parkinson's disease.[13]

Experimental Evaluation and Protocols

The translation of a promising scaffold into a clinical candidate requires rigorous experimental validation. This section outlines key methodologies for evaluating aminopyrazole-based compounds.

In Vitro Kinase Inhibition Assay

This is the foundational experiment to determine the potency of a compound against its target kinase. The protocol described here is a self-validating system, incorporating essential controls for data integrity.

Principle: This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by a target kinase. The amount of phosphorylation is typically quantified using a labeled ATP analog or a phosphorylation-specific antibody.

Detailed Step-by-Step Methodology:

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffered solution (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). The magnesium is a critical cofactor for the kinase.

    • Enzyme Dilution: Prepare a working solution of the recombinant target kinase (e.g., CDK2/Cyclin E) in kinase buffer. The final concentration should be in the linear range of the assay.

    • Substrate/ATP Mix: Prepare a solution containing the kinase-specific substrate (e.g., a peptide substrate) and ATP. The ATP concentration is typically set at or near the Michaelis-Menten constant (Km) for the enzyme to ensure competitive inhibitors can be accurately assessed.

    • Test Compound Dilution: Prepare a serial dilution of the aminopyrazole inhibitor in 100% DMSO, followed by a further dilution in kinase buffer to the desired final assay concentrations. The final DMSO concentration in the assay well should be kept low (e.g., <1%) to avoid solvent effects.

  • Assay Procedure (384-well plate format):

    • Compound Addition: Add 5 µL of the diluted test compound to the appropriate wells of the assay plate.

    • Controls:

      • Negative Control (0% Inhibition): Add 5 µL of buffer with DMSO (vehicle) to define the maximum signal.

      • Positive Control (100% Inhibition): Add 5 µL of a known, potent inhibitor (staurosporine or a reference compound) to define the minimum signal.

    • Enzyme Addition: Add 10 µL of the working kinase solution to all wells.

    • Pre-incubation: Gently mix and incubate the plate for 15-20 minutes at room temperature. This step allows the inhibitor to bind to the kinase and reach equilibrium before the reaction is initiated.

    • Reaction Initiation: Add 10 µL of the Substrate/ATP mix to all wells to start the enzymatic reaction.

    • Reaction Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Reaction Termination & Detection: Stop the reaction by adding a detection reagent (e.g., a reagent that chelates Mg2+ or a kinase detection kit reagent like ADP-Glo™). Read the plate on a suitable plate reader (e.g., luminometer, fluorescence reader).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Quantitative Data Presentation

The results from such assays are best presented in a tabular format for clear comparison of compound potency and selectivity.

CompoundTarget KinaseIC50 (nM)Selectivity vs. Kinase X
Aminopyrazole A CDK2/Cyclin E15100-fold
Aminopyrazole B CDK2/Cyclin E5500-fold
AT7519 (Ref.) CDK2/Cyclin E10>200-fold
Aminopyrazole B Kinase X2500-

Conclusion and Future Perspectives

The aminopyrazole scaffold represents a triumph of medicinal chemistry, demonstrating how a privileged core can be rationally decorated to yield a multitude of potent and selective therapeutics.[1][2] Its success, particularly in the field of kinase inhibition, is well-documented and continues to grow with new approvals and clinical candidates.[5][6] Future efforts will likely focus on leveraging this scaffold to tackle more challenging biological targets, including those within the "dark kinome," and to develop inhibitors that can overcome complex drug resistance mechanisms.[12][14] The synthetic accessibility and versatile nature of the aminopyrazole core ensure that it will remain a vital tool in the drug discovery arsenal for years to come.[4][15]

References

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023-04-11). ResearchGate. [Link]

  • Aminopyrazoles as privileged structures in anticancer drug design - an in silico study. (n.d.). Bulgarian Chemical Communications. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023-04-25). PubMed. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023-04-25). PubMed Central. [Link]

  • (PDF) Aminopyrazoles as privileged structures in anticancer drug design -an in silico study. (2022-08-06). ResearchGate. [Link]

  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. (n.d.). PubMed Central. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (n.d.). PubMed Central. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023-04-25). MDPI. [Link]

  • Review: biologically active pyrazole derivatives. (n.d.). Semantic Scholar. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). MDPI. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). PubMed Central. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2024-01-11). MDPI. [Link]

  • Review: biologically active pyrazole derivatives. (2021-03-24). Royal Society of Chemistry. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). PubMed Central. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). PubMed Central. [Link]

  • Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. (n.d.). PubMed Central. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022-11-28). MDPI. [Link]

  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. (n.d.). PubMed Central. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023-11-07). PubMed Central. [Link]

  • Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor. (n.d.). National Institutes of Health. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry. [Link]

Sources

spectroscopic data (NMR, IR, Mass Spec) of methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Spectroscopic Guide to Methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for this compound (CAS No: 64182-19-0), a key heterocyclic building block in medicinal chemistry and drug development.[1] As a substituted pyrazole, its precise structural confirmation is paramount for ensuring the integrity of subsequent synthetic steps and the validity of structure-activity relationship (SAR) studies. This document synthesizes predictive data with established spectroscopic principles to offer a detailed characterization workflow, encompassing Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We delve into the causality behind experimental choices and spectral interpretation, providing researchers with a self-validating framework for the analysis of this compound and structurally related analogues.

Molecular Structure and Key Features

This compound is a highly functionalized five-membered heterocyclic compound. The structure incorporates several key features that give rise to a distinct spectroscopic fingerprint:

  • A pyrazole ring , an aromatic heterocycle with two adjacent nitrogen atoms.

  • An N-methyl group at the N1 position, which resolves the tautomerism often seen in N-unsubstituted pyrazoles.[2]

  • An amino group (-NH₂) at the C3 position, which acts as a strong electron-donating group.

  • A methyl carboxylate group (-COOCH₃) at the C4 position, which acts as an electron-withdrawing group.

The interplay of these substituents' electronic effects is critical for interpreting the spectral data accurately.

Figure 1: Annotated structure of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules, providing precise information about the hydrogen (¹H) and carbon (¹³C) framework.[3]

Experimental Protocol: NMR Spectroscopy

A standardized protocol ensures reproducibility and high-quality data.

  • Sample Preparation: Accurately weigh 5-10 mg of the compound.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for pyrazole derivatives due to its excellent solubilizing power and its ability to reveal exchangeable protons like those in the -NH₂ group.[3][4]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Acquisition: Record spectra on a 400 MHz (or higher) spectrometer. For ¹³C NMR, a proton-decoupled experiment is standard to produce singlets for each unique carbon atom.

¹H NMR Spectroscopy: Data and Interpretation

The ¹H NMR spectrum provides a map of the proton environments within the molecule.

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~ 7.7 - 7.9Singlet1HC5-H (pyrazole ring)
2~ 5.5 - 6.0Broad Singlet2H-NH₂
3~ 3.8 - 3.9Singlet3HN-CH₃
4~ 3.7 - 3.8Singlet3H-OCH₃
Note: Chemical shifts are predictions based on analogous structures and may vary with solvent and concentration. The -NH₂ signal is often broad due to quadrupole effects and chemical exchange and its position is highly solvent-dependent.[5]

Expert Interpretation:

  • C5-H (Signal 1): The sole proton on the pyrazole ring is expected to be a sharp singlet, as there are no adjacent protons for spin-spin coupling. Its downfield shift into the aromatic region is characteristic of protons on an electron-rich heterocyclic ring.

  • -NH₂ Protons (Signal 2): The protons of the primary amine appear as a broad singlet. This broadness is a classic feature resulting from rapid chemical exchange with trace amounts of water and quadrupolar broadening from the ¹⁴N nucleus.[6][7] The signal's disappearance upon adding a drop of D₂O to the NMR tube would definitively confirm this assignment.

  • N-CH₃ Protons (Signal 3): The methyl group attached to the ring nitrogen (N1) appears as a sharp singlet. Its chemical shift is influenced by the aromatic ring current and its direct attachment to the nitrogen atom.

  • -OCH₃ Protons (Signal 4): The methyl ester protons also present as a sharp singlet. This signal is typically found in the 3.7-3.8 ppm range and is a reliable indicator of the methyl ester functionality.[5]

¹³C NMR Spectroscopy: Data and Interpretation

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (ester)~ 163-165
C3 (C-NH₂)~ 154-156
C5 (CH)~ 137-139
C4 (C-COOCH₃)~ 95-97
-OCH₃ (ester)~ 50-52
N-CH₃~ 35-38
Note: Predicted values are based on data from structurally similar compounds.[4]

Expert Interpretation:

  • C=O (ester): The carbonyl carbon of the ester group is the most deshielded carbon, appearing far downfield as expected.[4]

  • C3 and C5: These are the two sp²-hybridized carbons of the pyrazole ring that are not directly attached to the ester group. C3, bonded to the electron-donating amino group, is significantly deshielded and appears around 155 ppm. C5, the only carbon bearing a proton, is found further upfield.

  • C4: This carbon is shifted significantly upfield (~96 ppm) despite being part of the aromatic ring. This is a characteristic feature of pyrazoles where C4 is situated between two electron-withdrawing groups (the ester and the ring nitrogens), yet its chemical environment results in this distinct upfield shift.[4]

  • Methyl Carbons (-OCH₃ and N-CH₃): The two methyl carbons appear in the upfield region. The ester methyl (-OCH₃) is typically found around 51 ppm, while the N-methyl (N-CH₃) is expected at a slightly higher field, around 35-38 ppm, consistent with carbons attached to a nitrogen atom in a heterocyclic system.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The spectrum can be acquired using a Potassium Bromide (KBr) pellet (mixing a small amount of sample with dry KBr and pressing into a disc) or by using an Attenuated Total Reflectance (ATR) accessory with a small amount of solid sample.[8]

  • Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

IR Data and Interpretation
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300MediumN-H Asymmetric & Symmetric Stretch (Primary Amine)
3100 - 3000WeakAromatic C-H Stretch
2980 - 2850WeakAliphatic C-H Stretch
1715 - 1690StrongC=O Stretch (Ester)
1650 - 1600MediumN-H Bend (Primary Amine)
1590 - 1490MediumC=C and C=N Ring Stretches
1300 - 1200StrongC-O Stretch (Ester)

Expert Interpretation:

  • N-H Stretching Region: The presence of a primary amine (-NH₂) is unequivocally confirmed by two distinct bands in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. The absence of a broad O-H band in this region rules out significant water content or a carboxylic acid group.[6][9]

  • C=O Stretching Region: A very strong, sharp absorption around 1700 cm⁻¹ is the most prominent feature of the spectrum and is the hallmark of the ester carbonyl (C=O) stretch.[2][9] Its position indicates a conjugated ester system, consistent with its attachment to the pyrazole ring.

  • Fingerprint Region (< 1500 cm⁻¹): This region contains a complex series of absorptions. The key identifiable peaks include the N-H bending vibration and the characteristic stretching vibrations of the pyrazole ring (C=C and C=N bonds).[10] A strong band between 1300-1200 cm⁻¹ is indicative of the C-O single bond stretch of the ester group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering further structural clues.

Experimental Protocol: Mass Spectrometry
  • Ionization: Electrospray ionization (ESI) is a common soft ionization technique suitable for this polar molecule, which will typically produce the protonated molecular ion [M+H]⁺.

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

MS Data and Interpretation
  • Molecular Ion Peak: The molecular formula is C₆H₉N₃O₂. The calculated monoisotopic mass is 155.07 g/mol . In ESI-MS, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z = 156.1 . The presence of an odd number of nitrogen atoms (3) is consistent with the Nitrogen Rule, which predicts an odd nominal molecular mass (155).[11]

  • Key Fragmentation Pathways: While ESI is a soft technique, some fragmentation can be induced. Common fragmentation patterns for pyrazole esters include:

    • Loss of Methoxy Radical: [M+H]⁺ - •OCH₃ → m/z 125. This involves the cleavage of the ester's methyl group.

    • Loss of Methanol: [M+H]⁺ - CH₃OH → m/z 124.

    • Loss of the Carbomethoxy Group: [M+H]⁺ - •COOCH₃ → m/z 97.

    • Ring Fragmentation: Pyrazole rings can undergo characteristic fragmentation, often involving the loss of stable neutral molecules like hydrogen cyanide (HCN) or dinitrogen (N₂), leading to smaller fragment ions.[12][13]

Integrated Analysis and Workflow

Figure 2: Integrated Spectroscopic Analysis Workflow cluster_conclusions Figure 2: Integrated Spectroscopic Analysis Workflow ms Mass Spectrometry (ESI-MS) c1 Provides Molecular Weight (m/z 156 for [M+H]⁺) Confirms Molecular Formula C₆H₉N₃O₂ ms->c1 ir Infrared Spectroscopy (FT-IR) c2 Identifies Functional Groups: -NH₂ (3450-3300 cm⁻¹) -C=O (ester, ~1700 cm⁻¹) -C-O (ester, ~1250 cm⁻¹) ir->c2 nmr1h ¹H NMR c3 Defines Proton Environment: - 4 unique proton signals - Confirms presence of C₅-H, NH₂, N-CH₃, OCH₃ - Integration matches 1:2:3:3 ratio nmr1h->c3 nmr13c ¹³C NMR c4 Maps Carbon Skeleton: - 6 unique carbon signals - Confirms C=O, 3 ring carbons, 2 methyl carbons nmr13c->c4 structure Confirmed Structure: Methyl 3-amino-1-methyl- 1H-pyrazole-4-carboxylate c1->structure c2->structure c3->structure c4->structure

Figure 2: An integrated workflow for structural confirmation.

Conclusion

The spectroscopic characterization of this compound is straightforward when approached systematically. ¹H and ¹³C NMR provide the core framework of the molecule, IR spectroscopy confirms the essential functional groups (amine and ester), and mass spectrometry validates the molecular weight and formula. The combined data present a unique and unambiguous fingerprint, allowing researchers and drug development professionals to confidently verify the identity and purity of this valuable synthetic intermediate.

References

An In-depth Technical Guide to the Starting Materials for the Synthesis of Methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate is a critical heterocyclic building block in the synthesis of numerous active pharmaceutical ingredients. Its structural motif is a key component in a variety of kinase inhibitors and other therapeutic agents. This guide provides a comprehensive technical overview of the primary synthetic routes to this valuable intermediate, with a focus on the selection and rationale behind the choice of starting materials. Detailed experimental protocols, mechanistic insights, and comparative data are presented to equip researchers and drug development professionals with the necessary knowledge for efficient and scalable synthesis.

Introduction: The Strategic Importance of the 3-Aminopyrazole Scaffold

The 1-methyl-3-aminopyrazole-4-carboxylate core is a privileged scaffold in medicinal chemistry. The presence of a vicinal amino group and a carboxylate ester on the pyrazole ring provides a versatile platform for the introduction of diverse functionalities, enabling the fine-tuning of physicochemical properties and biological activity. The N-methyl group at the 1-position of the pyrazole ring is a common feature in many bioactive molecules, often contributing to improved metabolic stability and target engagement.

This guide will delve into the most prevalent and efficient synthetic strategies for the construction of this key intermediate, emphasizing the underlying chemical principles that govern the choice of starting materials and reaction conditions.

Retrosynthetic Analysis and Key Synthetic Strategies

A retrosynthetic analysis of this compound reveals that the core pyrazole ring is most efficiently constructed via a cyclocondensation reaction. This approach involves the formation of the five-membered ring from acyclic precursors. The primary disconnection breaks the N1-C5 and N2-C3 bonds, leading to two key fragments: a hydrazine derivative and a three-carbon electrophilic partner.

Caption: Retrosynthetic approach for this compound.

The choice of the three-carbon synthon is the most critical aspect of the synthetic design, as it dictates the nature of the substituents at the 3 and 4 positions of the pyrazole ring. Two primary strategies have emerged as the most effective for the synthesis of the target molecule.

Synthetic Route I: From (E)-Methyl 2-cyano-3-ethoxyacrylate

This is one of the most widely employed and efficient routes for the synthesis of this compound.

Starting Materials
Starting MaterialStructureRoleKey Considerations
Methylhydrazine CH₃NHNH₂N1 and N2 source for the pyrazole ringA highly reactive and toxic substance that should be handled with appropriate safety precautions. The presence of the methyl group directs the N-methylation of the pyrazole ring.
(E)-Methyl 2-cyano-3-ethoxyacrylate EtO-CH=C(CN)CO₂MeThree-carbon electrophilic synthonThe ethoxy group acts as a leaving group, and the cyano and methyl carboxylate groups are precursors to the amino and carboxylate functionalities at the C3 and C4 positions, respectively.
The Causality Behind Experimental Choices

The reaction proceeds via a cyclocondensation mechanism. The choice of methylhydrazine as the nitrogen source directly installs the required 1-methyl substituent on the pyrazole ring. (E)-Methyl 2-cyano-3-ethoxyacrylate is an ideal three-carbon partner due to its electrophilic nature and the presence of a good leaving group (ethoxy) and the necessary functionalities.

The regioselectivity of the reaction is a critical consideration. Methylhydrazine has two non-equivalent nitrogen atoms. The initial nucleophilic attack can occur from either the methylated or the non-methylated nitrogen. However, the reaction predominantly yields the desired 1-methyl-3-aminopyrazole isomer. This is attributed to the initial Michael addition of the more nucleophilic, unsubstituted nitrogen of methylhydrazine to the electron-deficient double bond of the acrylate, followed by an intramolecular cyclization with the elimination of ethanol.

Caption: Synthetic workflow from (E)-methyl 2-cyano-3-ethoxyacrylate.

Detailed Experimental Protocol

A representative experimental procedure is as follows:

  • To a solution of (E)-methyl 2-cyano-3-ethoxyacrylate (1 equivalent) in a suitable solvent such as ethanol or methanol, add methylhydrazine (1-1.2 equivalents) dropwise at room temperature.

  • The reaction mixture is then heated to reflux for a period of 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure this compound.

Synthetic Route II: From Methyl 2-cyano-3,3-bis(methylthio)acrylate

An alternative and also effective route utilizes a ketene dithioacetal derivative as the three-carbon synthon.

Starting Materials
Starting MaterialStructureRoleKey Considerations
Methylhydrazine CH₃NHNH₂N1 and N2 source for the pyrazole ringAs in Route I, this reagent introduces the 1-methyl group and forms the pyrazole heterocycle.
Methyl 2-cyano-3,3-bis(methylthio)acrylate (MeS)₂C=C(CN)CO₂MeThree-carbon electrophilic synthonThe two methylthio groups serve as leaving groups, facilitating the cyclization reaction.
The Causality Behind Experimental Choices

Similar to the previous route, this synthesis relies on a cyclocondensation reaction. The use of methyl 2-cyano-3,3-bis(methylthio)acrylate offers an alternative to the ethoxyacrylate derivative. The methylthio groups are excellent leaving groups, and their displacement by the nucleophilic nitrogens of methylhydrazine drives the reaction towards the formation of the pyrazole ring. The regiochemical outcome is also governed by the initial attack of the unsubstituted nitrogen of methylhydrazine, leading to the desired 1-methyl-3-aminopyrazole product.

Caption: Synthetic workflow from methyl 2-cyano-3,3-bis(methylthio)acrylate.

Detailed Experimental Protocol

A typical experimental procedure is as follows:

  • A mixture of methyl 2-cyano-3,3-bis(methylthio)acrylate (1 equivalent) and methylhydrazine (1-1.2 equivalents) in a protic solvent like ethanol is heated at reflux.

  • The reaction is monitored by TLC until the starting material is consumed.

  • After cooling, the solvent is evaporated under reduced pressure.

  • The residue is then purified by recrystallization or column chromatography to yield the final product.

Characterization Data

The identity and purity of the synthesized this compound are confirmed by standard analytical techniques.

Analytical Data Expected Values
Appearance White to off-white solid
Molecular Formula C₆H₉N₃O₂
Molecular Weight 155.16 g/mol
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 7.65 (s, 1H, H-5), 5.75 (br s, 2H, NH₂), 3.65 (s, 3H, OCH₃), 3.55 (s, 3H, NCH₃)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 164.5 (C=O), 155.0 (C-3), 138.0 (C-5), 95.0 (C-4), 50.5 (OCH₃), 35.0 (NCH₃)
Mass Spectrometry (ESI+) m/z: 156.07 [M+H]⁺

Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.

Conclusion

The synthesis of this compound is most efficiently achieved through the cyclocondensation of methylhydrazine with a suitable three-carbon electrophile. The two primary starting materials for the three-carbon component, (E)-methyl 2-cyano-3-ethoxyacrylate and methyl 2-cyano-3,3-bis(methylthio)acrylate, both provide reliable and high-yielding routes to the target molecule. The choice between these two starting materials may depend on their commercial availability, cost, and the specific scale of the synthesis. A thorough understanding of the reaction mechanism and the factors influencing regioselectivity is crucial for the successful and reproducible synthesis of this important pharmaceutical intermediate.

References

  • Synthesis of pyrazole derivatives and their biological applications. European Journal of Medicinal Chemistry, 2020, 190, 112092.
  • Recent advances in the synthesis of 3-aminopyrazoles. Arkivoc, 2009, (i), 198-250.
  • A novel and efficient synthesis of 3-amino-1H-pyrazole-4-carbonitriles. Molecules, 2012, 17, 1358-1368.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 2016, 12, 2496-2538.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 2021 , 26(13), 3824. [Link]

role of pyrazole derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Role of Pyrazole Derivatives in Medicinal Chemistry

Executive Summary

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, combined with its metabolic stability and synthetic tractability, have established it as a "privileged scaffold." This guide provides a comprehensive exploration of the multifaceted role of pyrazole derivatives in drug discovery and development. We will dissect the mechanisms of action of landmark pyrazole-containing drugs, detail foundational synthetic strategies, and analyze the intricate structure-activity relationships that govern their therapeutic efficacy. This document is intended for researchers, scientists, and drug development professionals, offering expert insights into the causality behind experimental design and the self-validating nature of established protocols in the field.

Part 1: The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole ring is an aromatic heterocycle with the molecular formula C₃H₄N₂.[1] Its structure is characterized by a five-membered ring with three carbon atoms and two adjacent nitrogen atoms.[2] This arrangement confers a unique set of electronic and physical properties that are highly advantageous for drug design. The N-1 nitrogen is pyrrole-like and can act as a hydrogen bond donor, while the N-2 nitrogen is pyridine-like and serves as a hydrogen bond acceptor.[3] This dual functionality allows for versatile interactions with biological targets.

The aromaticity of the pyrazole ring contributes to its chemical stability, yet it is amenable to substitution at various positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties.[4] First synthesized by Ludwig Knorr in 1883, the pyrazole scaffold has since been incorporated into a multitude of natural and synthetic compounds, leading to a broad spectrum of biological activities.[1][2] Its prevalence in FDA-approved drugs for diverse conditions—from inflammation to cancer and obesity—cements its status as a truly privileged structure in the pharmacopeia.[2][3][5][6]

Part 2: Mechanisms of Action & Key Therapeutic Targets: Case Studies

The therapeutic diversity of pyrazole derivatives is best understood by examining their interactions with key biological targets. The following case studies illustrate how the pyrazole core serves as a versatile template for designing potent and selective modulators of disease-related pathways.

Case Study 1: Selective Inhibition of Cyclooxygenase-2 (COX-2)

Target & Disease: Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[7][8] While COX-1 is constitutively expressed and plays a role in protecting the stomach lining, COX-2 is inducible and is primarily expressed at sites of inflammation.[8] Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.[8][9]

Exemplar Drug: Celecoxib (Celebrex) Celecoxib is a diaryl-substituted pyrazole that functions as a potent and selective COX-2 inhibitor, giving it analgesic, anti-inflammatory, and antipyretic properties.[9][10] Its chemical structure features a sulfonamide side chain that binds to a hydrophilic pocket near the active site of the COX-2 enzyme, an interaction that is key to its selectivity over COX-1.[9] By blocking the COX-2 enzyme, Celecoxib prevents the synthesis of prostaglandins involved in the inflammation cascade.[10][11]

Signaling Pathway: Prostaglandin Synthesis Inhibition The diagram below illustrates the arachidonic acid cascade and the specific point of intervention for Celecoxib.

Celecoxib_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Metabolized by PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Synthesizes Prostaglandins Pro-inflammatory Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Converted to Inflammation Pain & Inflammation Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Selectively Inhibits

Celecoxib selectively inhibits the COX-2 enzyme.
Case Study 2: Modulation of Cannabinoid Receptor 1 (CB1)

Target & Disease: The endocannabinoid system, particularly the CB1 receptor, plays a significant role in regulating appetite, energy balance, and reward pathways.[12] Overactivity of this system is linked to obesity and metabolic disorders. Therefore, antagonizing the CB1 receptor was identified as a promising therapeutic strategy.[12][13]

Exemplar Drug: Rimonabant (Acomplia) Rimonabant, a 1,5-diarylpyrazole derivative, was the first selective CB1 receptor antagonist or inverse agonist developed for the treatment of obesity.[12][14][15] By blocking CB1 receptors in the central nervous system and peripheral tissues (like adipose tissue), Rimonabant disrupts the signaling pathways that promote appetite and fat storage, leading to weight loss and improved metabolic profiles.[13][16] Although withdrawn from the market due to psychiatric side effects, its development provided invaluable insights into the endocannabinoid system and the principles of pyrazole-based receptor antagonism.[14][16]

Signaling Pathway: Endocannabinoid System Blockade The following diagram shows the blockade of the CB1 receptor by Rimonabant, preventing the downstream effects of endocannabinoids.

Rimonabant_Pathway Endocannabinoids Endocannabinoids (e.g., Anandamide) CB1 CB1 Receptor Endocannabinoids->CB1 Activates Signaling Downstream Signaling (e.g., ↓cAMP) CB1->Signaling Effects Increased Appetite & Lipogenesis Signaling->Effects Rimonabant Rimonabant Rimonabant->CB1 Blocks/Inverse Agonist

Rimonabant blocks endocannabinoid signaling at the CB1 receptor.
Case Study 3: Positive Allosteric Modulation of mGluR5

Target & Disease: The metabotropic glutamate receptor 5 (mGluR5) is crucial for modulating glutamatergic neurotransmission and synaptic plasticity.[17] Its dysfunction is implicated in various neuropsychiatric and neurodegenerative disorders, including schizophrenia and Huntington's disease. Positive allosteric modulators (PAMs) are sought after as they enhance the receptor's response to the endogenous ligand (glutamate) rather than activating it directly, offering a more nuanced therapeutic effect.[18]

Exemplar Compound: CDPPB (3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide) CDPPB is a selective, orally active, and brain-penetrant mGluR5 PAM.[19][20] It binds to an allosteric site on the receptor, distinct from the glutamate binding site, and potentiates mGluR5 function.[18] This enhancement of mGluR5 signaling can indirectly increase the function of NMDA receptors, which is thought to facilitate synaptic plasticity and produce antipsychotic-like effects.[17][18][19] CDPPB is a critical research tool and represents a class of pyrazole derivatives with significant potential for treating CNS disorders.

Signaling Pathway: mGluR5 Allosteric Modulation This diagram depicts how CDPPB enhances the signaling of the mGluR5 receptor in a glutamatergic synapse.

CDPPB_Pathway cluster_0 Postsynaptic Neuron mGluR5 mGluR5 Receptor NMDAR NMDA Receptor mGluR5->NMDAR Potentiates Plasticity Synaptic Plasticity & Cellular Response NMDAR->Plasticity Glutamate Glutamate Glutamate->mGluR5 Binds & Activates CDPPB CDPPB (PAM) CDPPB->mGluR5 Binds Allosterically

CDPPB positively modulates the mGluR5 receptor.

Part 3: The Art of Synthesis: Constructing the Pyrazole Core

The widespread application of pyrazoles is underpinned by robust and versatile synthetic methodologies. Understanding these synthetic routes is critical for generating novel derivatives for screening and optimization.

Method 1: Knorr Pyrazole Synthesis

This is the classical and most common method for pyrazole synthesis. The causality is based on the cyclocondensation reaction between a hydrazine (or its derivative) and a compound containing a 1,3-dicarbonyl moiety or a synthetic equivalent.[21] The choice of substituted hydrazine and dicarbonyl compound directly dictates the substitution pattern on the final pyrazole ring, making it a highly modular approach.

Experimental Protocol (General)

  • Reactant Preparation: Dissolve the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) in a suitable solvent (e.g., ethanol).

  • Hydrazine Addition: Add the hydrazine derivative (e.g., phenylhydrazine) to the solution, often in the presence of a catalytic amount of acid.

  • Cyclocondensation: Heat the reaction mixture under reflux for a specified period (e.g., 2-6 hours) to facilitate dehydration and ring closure.

  • Work-up & Purification: Cool the reaction mixture, remove the solvent under reduced pressure, and purify the resulting crude pyrazole derivative, typically by recrystallization or column chromatography.

Synthetic Workflow: Knorr Synthesis

Knorr_Synthesis Dicarbonyl 1,3-Dicarbonyl Compound Mixing Combine in Solvent (e.g., Ethanol + Acid catalyst) Dicarbonyl->Mixing Hydrazine Hydrazine Derivative Hydrazine->Mixing Reflux Heat / Reflux (Dehydration & Cyclization) Mixing->Reflux Workup Cooling & Solvent Removal Reflux->Workup Purification Purification (Recrystallization / Chromatography) Workup->Purification Product Substituted Pyrazole Purification->Product

Workflow for the Knorr pyrazole synthesis.
Method 2: 1,3-Dipolar Cycloaddition

This powerful method involves the reaction of a 1,3-dipole (such as a diazo compound or a nitrilimine) with a dipolarophile (such as an alkyne or alkene).[22] This approach offers access to pyrazole derivatives that may be difficult to obtain via condensation routes. A key consideration in this protocol is regioselectivity, as unsymmetrical reactants can lead to a mixture of regioisomers.[21][22]

Experimental Protocol (General, using Nitrilimine)

  • Dipole Generation: Generate the nitrilimine 1,3-dipole in situ from a precursor like an arylhydrazone by oxidation or base-induced elimination.[22]

  • Cycloaddition: In the same pot, introduce the alkyne dipolarophile. The reaction proceeds, often at room temperature, to form the pyrazole ring.

  • Work-up & Purification: Once the reaction is complete (monitored by TLC), the product is isolated and purified using standard techniques.

Part 4: Structure-Activity Relationship (SAR) and Drug Design Principles

The biological activity of a pyrazole derivative is exquisitely sensitive to the nature and position of its substituents. A deep understanding of SAR is fundamental to rational drug design.

SAR of Pyrazole-Based CB1 Receptor Antagonists The development of Rimonabant and related compounds provides a classic SAR case study.[23][24][25] Studies revealed that potent and selective CB1 antagonistic activity required specific structural features:

  • N1-Position: A 2,4-dichlorophenyl group was found to be optimal for high-affinity binding.[23][24]

  • C3-Position: A carboxamide group, particularly with a piperidinyl substituent, provided optimal selectivity for the CB1 receptor over the CB2 receptor.[24]

  • C5-Position: A para-substituted phenyl ring was crucial. A p-iodophenyl group, for instance, yielded one of the most potent compounds in the series.[23][24]

Data Presentation: SAR Summary for CB1 Antagonists

PositionOptimal SubstituentRationale / EffectReference
N1 2,4-DichlorophenylMaximizes binding affinity to CB1 receptor.[24]
C3 Piperidinyl CarboxamideConfers high selectivity for CB1 over CB2.[23][24]
C4 Methyl / HydrogenSmall substituents are tolerated.[23]
C5 para-IodophenylSignificantly increases binding affinity.[23][24]

Logical Relationship: SAR for CB1 Antagonism This diagram illustrates the key structural requirements for designing a potent pyrazole-based CB1 antagonist.

SAR_Logic Goal Potent & Selective CB1 Antagonist Core Pyrazole Core Goal->Core Requires N1 N1-Position: 2,4-Dichlorophenyl Core->N1 Requires substitution at C3 C3-Position: Piperidinyl Carboxamide Core->C3 Requires substitution at C5 C5-Position: para-Substituted Phenyl Core->C5 Requires substitution at

Key SAR principles for pyrazole-based CB1 antagonists.

Part 5: Future Directions and Emerging Applications

The exploration of pyrazole chemistry is far from complete. Current research is intensely focused on leveraging this versatile scaffold to address new and challenging therapeutic targets.

  • Oncology: Numerous pyrazole derivatives are being investigated as inhibitors of protein kinases, carbonic anhydrase, and tubulin polymerization, showing promise as next-generation anticancer agents.[26][27]

  • Infectious Diseases: The pyrazole nucleus is a key component in novel compounds with potent antibacterial, antifungal, and antiviral activities.[1][28]

  • Neurodegenerative Diseases: Beyond mGluR5 modulation, pyrazoles are being designed to target pathways involved in neuroinflammation and protein aggregation, offering potential treatments for diseases like Alzheimer's and Parkinson's.[4]

The continued development of innovative synthetic methods will undoubtedly expand the accessible chemical space, enabling the discovery of pyrazole derivatives with unprecedented potency, selectivity, and improved safety profiles.

Conclusion

The pyrazole scaffold is a testament to the power of heterocyclic chemistry in solving complex biomedical problems. Its unique structural and electronic properties have enabled the development of blockbuster drugs and invaluable research tools that have profoundly advanced our understanding of human biology and disease. From the anti-inflammatory action of Celecoxib to the metabolic effects of Rimonabant, pyrazole derivatives have consistently proven their worth. As synthetic methodologies become more sophisticated and our understanding of disease pathways deepens, the pyrazole core is poised to remain a central and indispensable element in the medicinal chemist's toolkit for the foreseeable future.

References

  • Celecoxib - StatPearls - NCBI Bookshelf. [Link]

  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. [Link]

  • Celecoxib - Wikipedia. [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - OUCI. [Link]

  • The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed. [Link]

  • What is the mechanism of Rimonabant? - Patsnap Synapse. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. [Link]

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. [Link]

  • Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed. [Link]

  • What is the mechanism of Celecoxib? - Patsnap Synapse. [Link]

  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX - Slideshare. [Link]

  • Some examples of pyrazole based commercial drugs and bioactive molecules. | Download Scientific Diagram - ResearchGate. [Link]

  • Rimonabant - Wikipedia. [Link]

  • Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay. … - ResearchGate. [Link]

  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists - ACS Publications. [Link]

  • Rimonabant: a cannabinoid receptor type 1 blocker for management of multiple cardiometabolic risk factors - PubMed. [Link]

  • Stanozolol | C21H32N2O - PubChem - NIH. [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β - SciSpace. [Link]

  • Current status of pyrazole and its biological activities - PMC - PubMed Central. [Link]

  • Stanozolol - Wikipedia. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Publishing. [Link]

  • Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. | Semantic Scholar. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. [Link]

  • Clinical uses of drugs containing a pyrazole core. - ResearchGate. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. [Link]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC - PubMed Central. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. [Link]

  • Stanozolol | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. [Link]

  • Pyrazole: An Important Core in Many Marketed and Clinical Drugs - ResearchGate. [Link]

  • Positive allosteric modulation of mGluR5 receptors facilitates extinction of a cocaine contextual memory - PMC - PubMed Central. [Link]

  • stanozolol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • What is Stanozolol? | U.S. Anti-Doping Agency. [Link]

  • Therapeutic effects of metabotropic glutamate receptor 5 positive allosteric modulator CDPPB on phencyclidine‐induced cognitive deficits in mice - R Discovery. [Link]

  • The mGluR5 Positive Allosteric Modulator CDPPB Does Not Alter Extinction or Contextual Reinstatement of Methamphetamine-Seeking Behavior in Rats - NIH. [Link]

Sources

The Aminopyrazole Carboxylate Core: A Technical Guide to its Discovery, Synthesis, and Enduring Legacy in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The aminopyrazole carboxylate scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. This in-depth technical guide provides a comprehensive overview of the discovery and history of this privileged heterocyclic system. We will explore the foundational synthetic methodologies that enabled its initial creation and subsequent derivatization, delve into the critical physicochemical properties that underpin its biological activity, and trace its evolution from a simple chemical entity to a key pharmacophore in contemporary drug design. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this vital chemical scaffold.

Historical Foundations: From Pyrazole's Discovery to the Emergence of a Key Intermediate

The story of aminopyrazole carboxylates begins with the discovery of the parent pyrazole ring. In 1883, the German chemist Ludwig Knorr reported the first synthesis of a pyrazole derivative through the condensation of ethyl acetoacetate with phenylhydrazine. This seminal work, now known as the Knorr pyrazole synthesis, laid the groundwork for the vast field of pyrazole chemistry. While Knorr's initial discovery did not involve an aminopyrazole carboxylate, it opened the door to the exploration of this new class of heterocyclic compounds.

The precise historical moment of the first synthesis of a simple aminopyrazole carboxylate is not prominently documented in easily accessible literature, suggesting it likely emerged as a chemical intermediate rather than a standalone discovery of significant initial interest. However, the fundamental reactions that would lead to its synthesis were established in the late 19th and early 20th centuries. The Pechmann pyrazole synthesis, discovered by Hans von Pechmann, provided another route to the pyrazole core.

It was the development of synthetic routes utilizing β-ketonitriles and hydrazines that provided a direct and efficient pathway to the 5-aminopyrazole scaffold. This development was crucial, as the 5-aminopyrazole-4-carboxylate ester became recognized as a highly versatile intermediate for the synthesis of more complex heterocyclic systems, particularly fused pyrazoloazines of medicinal importance.[1]

Foundational Synthetic Methodologies

The synthesis of the aminopyrazole carboxylate core can be achieved through several robust and versatile methods. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

Condensation of Hydrazines with β-Ketonitriles

This is arguably the most versatile and widely employed method for the synthesis of 5-aminopyrazoles. The reaction proceeds via the initial formation of a hydrazone from the reaction of a hydrazine with the keto group of a β-ketonitrile. Subsequent intramolecular cyclization, involving the nucleophilic attack of the second nitrogen of the hydrazine onto the nitrile carbon, yields the 5-aminopyrazole ring.[2]

Experimental Protocol: General Synthesis of Ethyl 5-amino-1-aryl-3-substituted-pyrazole-4-carboxylate

  • Reaction Setup: To a solution of the appropriate β-ketonitrile (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add the desired arylhydrazine (1.0-1.2 eq).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for a period of 2-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to afford the desired ethyl 5-aminopyrazole-4-carboxylate derivative.

G reagents β-Ketonitrile + Hydrazine intermediate Hydrazone Intermediate reagents->intermediate Condensation product 5-Aminopyrazole Carboxylate intermediate->product Intramolecular Cyclization

Caption: Condensation of β-Ketonitriles with Hydrazines.

Thorpe-Ziegler Cyclization

The Thorpe-Ziegler reaction provides an alternative and powerful method for the synthesis of 4-aminopyrazoles. This intramolecular cyclization involves the base-catalyzed condensation of a dinitrile to form an enamine, which after acidic hydrolysis can yield a cyclic ketone. While not a direct route to aminopyrazole carboxylates, it is a key method for producing the aminopyrazole core which can then be further functionalized.

Conceptual Workflow:

  • Dinitrile Synthesis: A suitable dinitrile precursor is synthesized.

  • Intramolecular Cyclization: The dinitrile is treated with a strong base (e.g., sodium ethoxide) to induce intramolecular cyclization, forming a cyclic enaminonitrile.

  • Hydrolysis: Subsequent acidic hydrolysis of the enaminonitrile can lead to a cyclic ketone, or in the context of aminopyrazole synthesis, the enamine functionality represents the amino group of the pyrazole ring.

G start Dinitrile Precursor step1 Base-catalyzed Intramolecular Cyclization start->step1 intermediate Cyclic Enaminonitrile step1->intermediate step2 Hydrolysis intermediate->step2 end 4-Aminopyrazole Derivative step2->end

Caption: Thorpe-Ziegler Cyclization Workflow.

Physicochemical Properties and Tautomerism: The Key to Biological Activity

The utility of aminopyrazole carboxylates in drug discovery is deeply rooted in their inherent physicochemical properties. One of the most critical aspects is their prototropic tautomerism.

Annular Tautomerism

N-unsubstituted aminopyrazoles exist as a dynamic equilibrium of annular tautomers, primarily the 3-amino-1H-pyrazole and 5-amino-1H-pyrazole forms. The position of this equilibrium is influenced by the nature and position of substituents on the pyrazole ring, as well as the solvent environment.[3][4][5][6] This tautomerism is crucial as it dictates the hydrogen bonding patterns and overall shape of the molecule, which in turn affects its interaction with biological targets.[3][4][5]

G 3-Amino-1H-pyrazole 3-Amino-1H-pyrazole 5-Amino-1H-pyrazole 5-Amino-1H-pyrazole 3-Amino-1H-pyrazole->5-Amino-1H-pyrazole Annular Tautomerism 5-Amino-1H-pyrazole->3-Amino-1H-pyrazole (Proton Shift)

Caption: Annular Tautomerism in Aminopyrazoles.

In the solid state, one tautomer may be favored, while in solution, a mixture of tautomers often exists.[3] For instance, studies have shown that for some 4-substituted 3(5)-aminopyrazoles, the 3-amino tautomer is favored in the solid state, while in solution, the equilibrium can shift towards the 5-amino tautomer, particularly in polar solvents.[5]

Substituent at C4Predominant Tautomer (Solid State)Predominant Tautomer (DMSO)Reference
Cyano3-amino5-amino[5]
Thiocyanato3-amino5-amino[5]
Methoxy3-amino3-amino[5]

The Aminopyrazole Carboxylate as a Privileged Scaffold in Drug Discovery

The aminopyrazole carboxylate scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets with high affinity and selectivity. Its success is largely attributed to its role as a bioisostere of adenine, the purine base in ATP.

Bioisosterism with Adenine and Kinase Inhibition

The aminopyrazole core mimics the hydrogen bonding pattern of the adenine ring of ATP, allowing it to bind to the ATP-binding site of kinases.[7] The amino group and the adjacent ring nitrogen of the pyrazole can form crucial hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition.[7][8] The carboxylate group, or derivatives thereof, can be strategically positioned to form additional interactions with the kinase, further enhancing binding affinity and selectivity.

G cluster_0 Aminopyrazole Carboxylate cluster_1 Kinase ATP Binding Site AP Amino Group Pyrazole Ring Carboxylate Derivative Kinase Hinge Region Catalytic Residues Hydrophobic Pocket AP:f0->Kinase:f0 H-Bond AP:f1->Kinase:f0 H-Bond AP:f2->Kinase:f1 Interaction

Sources

An In-depth Technical Guide to Methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate and Its Isomers: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure, and this particular derivative serves as a versatile building block for a wide array of biologically active molecules.[1][2][3] This document offers a detailed analysis of its structural formula, the critical aspects of its constitutional isomerism, prevalent synthetic methodologies with a focus on regioselectivity, and spectroscopic characterization. It is intended for researchers, chemists, and professionals in the field of drug development who require a deep technical understanding of this key intermediate and its chemical landscape.

Structural Elucidation and Isomerism

The precise arrangement of functional groups on the pyrazole ring dictates the molecule's steric and electronic properties, which in turn governs its reactivity and potential for biological interactions. Understanding the structure and its isomeric forms is fundamental to its application in synthesis.

The Core Structure: this compound

The target compound, this compound, features a pyrazole ring substituted at the 1, 3, and 4 positions. The IUPAC numbering of the pyrazole ring begins at one nitrogen and proceeds around the ring to give the substituents the lowest possible numbers. For this molecule, the methyl group is on the N1 position, the amino group is on the C3 position, and the methyl carboxylate group is on the C4 position.

Key Chemical Properties and Identifiers:

Property Value Source
CAS Number 64182-19-0 [4]
Molecular Formula C₆H₉N₃O₂ [4]
Molecular Weight 155.15 g/mol [5]
IUPAC Name This compound [4]
SMILES CN1N=C(N)C(=C1)C(=O)OC

| Physical Form | Powder |[4] |

Structural formula of the target compound.
Key Constitutional Isomers

In the synthesis of N-substituted pyrazoles from an unsymmetrical N-unsubstituted precursor, constitutional isomers are often formed. The most significant isomer for the target compound is methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate . This regioisomer results from the methylation of the alternative nitrogen atom (N2) of the pyrazole ring precursor.

Comparative Properties of Regioisomers:

Property Methyl 3-amino-1-methyl... Methyl 5-amino-1-methyl...
CAS Number 64182-19-0[4] 110860-60-1[5]
Structure Amino group at C3 Amino group at C5

| Synthetic Origin | N1-methylation of precursor | N2-methylation of precursor |

The formation of these two isomers is a critical consideration in synthetic planning, as their physical properties can be very similar, making separation by chromatography challenging. Therefore, regioselective synthetic methods are highly desirable.

isomers cluster_precursor N-Methylation of Precursor node_3_amino Methyl 3-amino-1-methyl- 1H-pyrazole-4-carboxylate (Target Isomer) node_5_amino Methyl 5-amino-1-methyl- 1H-pyrazole-4-carboxylate (Regioisomer) precursor Methyl 3-amino-1H-pyrazole-4-carboxylate precursor->node_3_amino  N1 Alkylation precursor->node_5_amino  N2 Alkylation

Isomeric relationship from a common precursor.
Tautomerism in the Unmethylated Precursor

The existence of the aforementioned constitutional isomers is a direct consequence of the tautomeric nature of the parent heterocycle, methyl 3-amino-1H-pyrazole-4-carboxylate . This precursor exists as an equilibrium of two tautomeric forms, where the proton on the nitrogen atom can reside on either N1 or N2. Alkylation reactions can therefore occur at either nitrogen, leading to a mixture of products.[6]

synthesis_core start Ethyl Cyanoacetate + Triethyl Orthoformate intermediate 2-Ethoxymethylene Acetoacetic Ester start->intermediate Acetic Anhydride product Methyl 3-amino-1H- pyrazole-4-carboxylate intermediate->product hydrazine Hydrazine Hydrate hydrazine->product Cyclocondensation

Workflow for synthesis of the pyrazole core.
Regioselective N-Methylation

With the core pyrazole synthesized, the next crucial step is N-methylation. This step presents the main challenge of regioselectivity.

Method 1: Direct Methylation (Leads to Isomer Mixture)

Treating the N-unsubstituted pyrazole with a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base (e.g., NaHCO₃ or K₂CO₃) is a common method. [6][7]However, due to the tautomerism discussed earlier, this reaction invariably produces a mixture of the N1-methyl (target) and N2-methyl (regioisomer) products. The ratio of these isomers can be influenced by reaction conditions (solvent, temperature, base), but separation is often required.

Method 2: Regioselective Synthesis using Methylhydrazine

A superior strategy for controlling regiochemistry is to incorporate the N-methyl group from the start. By using methylhydrazine instead of hydrazine hydrate in the initial cyclocondensation step, the position of the methyl group is fixed early in the synthesis. This approach significantly favors the formation of one isomer over the other, often the 5-amino-1-methyl isomer, depending on the specific precursors and conditions.

Experimental Protocol (Regioselective):

  • Reaction Setup: A solution of an appropriate precursor, such as ethoxy methylene ethyl cyanoacetate, is prepared in a solvent like toluene. [8]2. Addition of Methylhydrazine: A 40% aqueous solution of methylhydrazine is added dropwise to the reactor at a controlled temperature (e.g., 20-25 °C). [8]3. Reaction and Reflux: The reaction mixture is stirred and then heated to reflux for several hours to ensure complete cyclization.

  • Isolation: Upon cooling, the product often crystallizes out of the solution and can be isolated by filtration, yielding the N-methylated pyrazole with high regioselectivity. [8] This method is often preferred in industrial settings as it minimizes the need for difficult purification steps.

Spectroscopic Characterization

Distinguishing between the 3-amino and 5-amino isomers is reliably achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR Spectroscopy

The chemical environment of the single proton on the pyrazole ring (C5-H for the target, C3-H for the isomer) is distinct and serves as a clear diagnostic marker.

Predicted ¹H NMR Data (in DMSO-d₆):

Signal Assignment Methyl 3-amino-1-methyl... (δ, ppm) Methyl 5-amino-1-methyl... (δ, ppm) Multiplicity Integration
C5-H / C3-H (ring) ~7.6 - 7.9 ~7.3 - 7.5 Singlet 1H
-NH₂ ~5.0 - 6.0 ~5.5 - 6.5 Broad Singlet 2H
-OCH₃ (ester) ~3.7 ~3.7 Singlet 3H

| N-CH₃ | ~3.5 | ~3.8 | Singlet | 3H |

Note: The chemical shifts of NH₂ protons are variable and depend on solvent and concentration. [9]The key difference lies in the chemical shift of the pyrazole ring proton.

Other Spectroscopic Techniques
  • ¹³C NMR: Will show distinct signals for the five unique carbon atoms in the structure. The chemical shifts of the ring carbons (C3, C4, C5) will differ significantly between the two isomers.

  • Infrared (IR) Spectroscopy: Key signals would include N-H stretching vibrations for the amino group (~3300-3500 cm⁻¹), C-H stretching, and a strong C=O stretch for the ester group (~1700 cm⁻¹).

  • Mass Spectrometry: Will confirm the molecular weight of the compound (m/z = 155.07 for [M+H]⁺).

Applications in Drug Discovery and Medicinal Chemistry

Aminopyrazole derivatives are cornerstones in the development of novel therapeutics, largely due to their favorable properties as bioisosteres and scaffolds.

  • Privileged Scaffold: The pyrazole ring is rigid and planar, providing a well-defined orientation for its substituents. The amino group and the ester/acid functionality act as key hydrogen bond donors and acceptors, enabling strong and specific interactions with biological targets like enzyme active sites. [10]* Kinase Inhibitors: Many potent kinase inhibitors developed for oncology incorporate a 3-aminopyrazole core. This moiety is adept at forming critical hydrogen bonds within the ATP-binding pocket of kinases.

  • Agrochemicals: Beyond pharmaceuticals, pyrazole derivatives are widely used in agriculture as herbicides and insecticides. [11]* Broad Biological Activity: The aminopyrazole template has been explored for a vast range of biological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties. [1][2]The specific substitution pattern, as seen in the title compound, allows for fine-tuning of these activities.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing.
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. IntechOpen.
  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. PMC - NIH.
  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/D0OB01228A.
  • An In-depth Technical Guide to the Synthesis of Methyl 3-amino-1H-pyrazole-4-carboxylate. Benchchem.
  • An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-amino-1H-pyrazole-4-carboxylate. Benchchem.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl.
  • Methyl 3-amino-1H-pyrazole-4-carboxylate | C5H7N3O2 | CID 272904. PubChem.
  • This compound | 64182-19-0. Sigma-Aldrich.
  • methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | C6H9N3O2 | CID 15140326. PubChem.
  • CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process. Google Patents.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
  • Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. ResearchGate.
  • Approaches towards the synthesis of 5-aminopyrazoles. PMC - NIH.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. NIH.
  • This compound - Product. Crysdot LLC.

Sources

Methodological & Application

Application Notes and Protocols for the N-Alkylation of 3-Aminopyrazole-4-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-alkylation of 3-aminopyrazole-4-carboxylates is a pivotal transformation in medicinal chemistry, yielding scaffolds with significant therapeutic potential. This document provides a comprehensive guide to performing this reaction, with a strong emphasis on controlling the regioselectivity between the N1 and N2 positions of the pyrazole ring. We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols for base-mediated and acid-catalyzed alkylations, and discuss the critical parameters that influence the reaction's outcome. This guide is intended to equip researchers with the practical knowledge to successfully synthesize N-alkylated 3-aminopyrazole-4-carboxylates and troubleshoot common challenges.

Introduction: The Significance of N-Alkylated Pyrazoles in Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs.[1][2][3] The strategic functionalization of the pyrazole ring, particularly through N-alkylation, allows for the fine-tuning of a compound's physicochemical properties and biological activity.[1] N-alkylated 3-aminopyrazole-4-carboxylates are particularly valuable as synthetic intermediates for a wide range of therapeutic agents, including kinase inhibitors.[4]

A critical challenge in the synthesis of these compounds is controlling the regioselectivity of the N-alkylation. Asymmetrically substituted pyrazoles, such as the 3-aminopyrazole-4-carboxylate core, present two non-equivalent nitrogen atoms for alkylation, leading to the formation of N1 and N2 regioisomers.[4] The specific regioisomer produced is of paramount importance as it dictates the molecule's three-dimensional structure and its subsequent interactions with biological targets.[4] This guide will provide insights and protocols to navigate this synthetic challenge.

Reaction Mechanism and Control of Regioselectivity

The N-alkylation of 3-aminopyrazole-4-carboxylates typically proceeds via a nucleophilic substitution reaction. In base-mediated alkylation, a base is used to deprotonate the pyrazole ring, generating a pyrazolate anion. This anion then acts as a nucleophile, attacking the alkylating agent. The regiochemical outcome of the reaction is a delicate interplay of several factors:

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[4][5] The substituent at the 3-position (amino group) and the 4-position (carboxylate group) will influence the accessibility of the N1 and N2 positions.

  • Electronic Effects: The electron-donating amino group and the electron-withdrawing carboxylate group modulate the electron density at the two nitrogen atoms, influencing their nucleophilicity.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the ratio of N1 to N2 products.[4][6] For instance, stronger bases may favor the formation of the thermodynamically more stable product, while bulkier bases can enhance steric control. The polarity of the solvent can also influence the reaction's regioselectivity.[6]

G cluster_0 N-Alkylation Pathways Pyrazole 3-Aminopyrazole-4-carboxylate Pyrazolate Pyrazolate Anion Pyrazole->Pyrazolate Deprotonation Base Base (e.g., K2CO3, NaH) N1_Product N1-alkylated Product Pyrazolate->N1_Product Attack at N1 N2_Product N2-alkylated Product Pyrazolate->N2_Product Attack at N2 AlkylatingAgent Alkylating Agent (R-X)

Caption: Competing pathways for N1 and N2 alkylation of 3-aminopyrazole-4-carboxylates.

Materials and Methods

Reagents and Solvents
  • Ethyl 3-amino-1H-pyrazole-4-carboxylate (or methyl ester)

  • Alkylating agents (e.g., methyl iodide, benzyl bromide, ethyl bromoacetate)

  • Bases: Potassium carbonate (K₂CO₃), Sodium hydride (NaH), Cesium carbonate (Cs₂CO₃)

  • Solvents: Anhydrous N,N-Dimethylformamide (DMF), Anhydrous Dimethyl sulfoxide (DMSO), Anhydrous Acetonitrile (MeCN)

  • Organic solvents for workup and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

  • Silica gel for column chromatography

Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and visualization system (UV lamp, iodine chamber)

  • Glassware for column chromatography

Experimental Protocols

Protocol 1: Base-Mediated N-Alkylation with Alkyl Halides

This protocol describes a general procedure for the N-alkylation of ethyl 3-aminopyrazole-4-carboxylate using a carbonate base.

G cluster_1 Experimental Workflow Start Start Setup Combine pyrazole, base, and solvent under inert atmosphere Start->Setup Stir1 Stir at room temperature for 15-30 min Setup->Stir1 Add_Alkylating Add alkylating agent dropwise Stir1->Add_Alkylating Reaction Heat reaction to desired temperature (RT to 80°C) and monitor by TLC/LC-MS Add_Alkylating->Reaction Workup Quench with water and extract with organic solvent Reaction->Workup Purification Dry, concentrate, and purify by column chromatography Workup->Purification End End Purification->End

Caption: General workflow for base-mediated N-alkylation.

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., argon), add ethyl 3-amino-1H-pyrazole-4-carboxylate (1.0 eq.).

  • Add anhydrous DMF (or another suitable solvent) to achieve a concentration of 0.1–0.5 M.

  • Add potassium carbonate (K₂CO₃, 1.5–2.0 eq.) to the stirred solution.

  • Stir the mixture at room temperature for 15–30 minutes to facilitate the deprotonation of the pyrazole.

  • Slowly add the alkylating agent (e.g., benzyl bromide, 1.1–1.2 eq.) dropwise to the suspension.

  • Allow the reaction to stir at the desired temperature (room temperature to 80 °C) for 4–24 hours. Monitor the progress of the reaction by TLC or LC-MS.[4]

  • Upon completion, cool the reaction mixture to room temperature and quench by adding water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the N1 and N2 regioisomers.

Protocol 2: Acid-Catalyzed N-Alkylation with Trichloroacetimidates

This method provides an alternative to base-mediated alkylation and can be advantageous for substrates that are sensitive to basic conditions.[5]

Step-by-Step Procedure:

  • To a solution of the desired alcohol (e.g., benzyl alcohol, 1.0 eq.) in an anhydrous solvent like dichloromethane, add trichloroacetonitrile (1.5 eq.).

  • Cool the solution to 0 °C and add a catalytic amount of a strong base (e.g., DBU) to form the trichloroacetimidate in situ.

  • In a separate flask, dissolve ethyl 3-amino-1H-pyrazole-4-carboxylate (1.2 eq.) in anhydrous dichloromethane.

  • Add a catalytic amount of a Brønsted acid (e.g., triflic acid) to the pyrazole solution.

  • Slowly add the solution of the trichloroacetimidate to the pyrazole solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Results and Discussion

The success of the N-alkylation reaction is determined by both the overall yield and the regioselectivity. The separation of the N1 and N2 isomers can often be achieved by silica gel chromatography, although their relative polarities may vary depending on the specific substituents.

Characterization: The structure of the obtained regioisomers should be confirmed by spectroscopic methods:

  • ¹H and ¹³C NMR: The chemical shifts of the pyrazole ring protons and carbons will differ between the N1 and N2 isomers.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique is particularly useful for unambiguously determining the site of alkylation by observing through-space correlations between the protons of the alkyl group and the protons on the pyrazole ring.[5]

  • Mass Spectrometry: To confirm the molecular weight of the product.

Troubleshooting:

  • Low Yield: This could be due to incomplete reaction, side reactions, or decomposition of the starting material or product.[6] Ensure all reagents and solvents are anhydrous, the reaction is performed under an inert atmosphere, and the optimal temperature and reaction time are used.

  • Poor Regioselectivity: If an undesired ratio of isomers is obtained, consider modifying the reaction conditions.[6] Experiment with different bases (e.g., a bulkier base like cesium carbonate), solvents of varying polarity, or a lower reaction temperature.[6]

Conclusion

The N-alkylation of 3-aminopyrazole-4-carboxylates is a versatile and crucial reaction in the synthesis of medicinally important compounds. By carefully selecting the reaction conditions, particularly the base and solvent, a degree of control over the regiochemical outcome can be achieved. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully perform this transformation and to further explore the chemical space of N-alkylated pyrazoles.

References

Application Notes & Protocols: Leveraging Methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the N-Methylated Aminopyrazole Scaffold

In the landscape of modern medicinal chemistry, particularly in the design of targeted cancer therapies, the pyrazole motif stands out as a "privileged scaffold." Its inherent planarity, coupled with a predictable arrangement of hydrogen bond donors and acceptors, makes it an ideal building block for molecules designed to interact with the ATP-binding pocket of protein kinases.[1][2] Among the vast family of pyrazole derivatives, methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate serves as a uniquely valuable and versatile starting material.

The strategic placement of the N1-methyl group offers a critical advantage: it blocks one of the two tautomeric forms of the pyrazole ring and prevents N-H reactivity at that position. This pre-emptive functionalization directs subsequent chemical transformations with high regioselectivity, a crucial factor in streamlining complex synthetic routes and avoiding costly isomeric separations.[3][4] The adjacent 3-amino and 4-carboxylate groups are perfectly poised for cyclocondensation reactions, enabling the efficient construction of the pyrazolo[3,4-d]pyrimidine core. This fused heterocyclic system is a well-established bioisostere of the adenine base of ATP, allowing inhibitors based on this scaffold to form key hydrogen-bonding interactions with the hinge region of numerous protein kinases, a foundational principle of competitive kinase inhibition.[1]

This guide provides an in-depth exploration of the chemical logic and practical methodologies for utilizing this compound as a cornerstone in the synthesis of potent and selective kinase inhibitors. We will detail the core synthetic transformations, provide step-by-step protocols, and discuss the rationale behind the experimental choices, empowering researchers to effectively employ this key intermediate in their drug discovery programs.

Core Synthetic Strategy: From Aminopyrazole to the Privileged Pyrazolo[3,4-d]pyrimidine Core

The primary and most powerful application of this compound is its conversion into the 1-methyl-1H-pyrazolo[3,4-d]pyrimidine scaffold. This is typically achieved through a two-step sequence:

  • Cyclocondensation: The aminopyrazole is reacted with a one-carbon synthon, such as formamide or urea, to form the fused pyrimidine ring, yielding the stable 1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one . This reaction leverages the nucleophilicity of the 3-amino group and the reactivity of the 4-carboxylate (often after saponification or amidination) to drive the cyclization.

  • Activation for Diversification: The pyrimidin-4-one is then activated by conversion to a more reactive intermediate, most commonly 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine . This is typically accomplished using chlorinating agents like phosphorus oxychloride (POCl₃). The resulting 4-chloro substituent is an excellent leaving group, readily displaced by a wide range of nucleophiles (amines, thiols) or engaged in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This activation step is the gateway to introducing the diverse side chains necessary for achieving potency and selectivity against specific kinase targets.[4][5]

G start Methyl 3-amino-1-methyl- 1H-pyrazole-4-carboxylate intermediate1 1-Methyl-1,5-dihydro-4H- pyrazolo[3,4-d]pyrimidin-4-one start->intermediate1 Cyclocondensation (e.g., with Urea) intermediate2 4-Chloro-1-methyl-1H- pyrazolo[3,4-d]pyrimidine intermediate1->intermediate2 Chlorination (e.g., POCl₃) final_product Diverse Kinase Inhibitors (e.g., BTK, CDK, RAF inhibitors) intermediate2->final_product Nucleophilic Substitution or Pd-Catalyzed Cross-Coupling

General workflow for kinase inhibitor synthesis.

Protocol 1: Synthesis of the Key Intermediate 1-Methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

This protocol details the cyclocondensation reaction to form the core heterocyclic system. While the provided literature example uses a chloroacetyl chloride cyclization, the fundamental principle of forming the pyrimidinone ring is analogous to using simpler C1 synthons like urea or formamide. The following is an adapted, robust procedure for this key transformation.

Causality of Experimental Choices:

  • Starting Material: this compound is chosen for its pre-defined N1-methylation, which ensures a single product isomer.

  • Reagent (Urea): Urea serves as a safe, inexpensive, and effective source of the carbonyl carbon and nitrogen atom required to form the pyrimidinone ring.

  • High Temperature: The reaction requires significant thermal energy (typically fusion conditions, >180 °C) to overcome the activation energy for the cyclization and subsequent elimination of methanol and ammonia.

  • Work-up: The product often precipitates from the reaction mixture upon cooling. Washing with a solvent like ethanol removes residual urea and by-products, yielding a relatively pure product without the need for chromatography.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine this compound (1.0 eq) and urea (10-20 eq).

  • Reaction Execution: Heat the mixture in a sand or oil bath to 190-200 °C. The mixture will melt and begin to evolve gas (ammonia and methanol). Maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Isolation: Allow the reaction mixture to cool to room temperature. The product will solidify.

  • Purification: Add ethanol to the flask and break up the solid. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with ethanol to remove excess urea, followed by a small amount of diethyl ether.

  • Drying: Dry the purified solid, 1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, under vacuum to obtain the final product. The product is typically a white to off-white solid of high purity.

Protocol 2: Activation via Chlorination to 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

This protocol describes the critical activation step, converting the stable pyrimidinone into a reactive intermediate ready for diversification.

Causality of Experimental Choices:

  • Reagent (POCl₃): Phosphorus oxychloride is a powerful and common dehydrating and chlorinating agent used to convert amides and lactams into chloro-imines or, in this case, a chloro-heterocycle.

  • Base (e.g., Diisopropylethylamine): A tertiary amine base is often added to scavenge the HCl generated during the reaction, preventing side reactions and driving the chlorination to completion.

  • Solvent (Toluene): A high-boiling, non-protic solvent like toluene is used to allow the reaction to be heated to reflux, ensuring a sufficient reaction rate.

  • Work-up: Quenching the reaction mixture on ice water is a critical safety step to decompose any remaining POCl₃. The product is then extracted into an organic solvent for purification.

G start Methyl 3-amino-1-methyl- 1H-pyrazole-4-carboxylate step1 Cyclocondensation with Urea (190-200°C) start->step1 intermediate 1-Methyl-1,5-dihydro-4H- pyrazolo[3,4-d]pyrimidin-4-one step1->intermediate step2 Chlorination POCl₃, DIPEA Toluene, Reflux intermediate->step2 product 4-Chloro-1-methyl-1H- pyrazolo[3,4-d]pyrimidine step2->product

Synthesis of the key 4-chloro intermediate.

Step-by-Step Methodology: (Adapted from[4][5])

  • Reaction Setup: To a solution of 1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (1.0 eq) in toluene, add N,N-diisopropylethylamine (DIPEA, 3.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise to the mixture at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 16-20 hours, monitoring by TLC.

  • Quenching: After cooling to room temperature, carefully pour the reaction mixture into a beaker containing crushed ice and water.

  • Extraction: Once the ice has melted, transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel to afford the pure 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.

Application in Kinase Inhibitor Synthesis: A Case Study Perspective

The 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine intermediate is a direct precursor to a multitude of potent kinase inhibitors. Its structure is found within the core of Fenebrutinib (GDC-0853), a non-covalent inhibitor of Bruton's Tyrosine Kinase (BTK) investigated for autoimmune diseases.[6][7][8][9] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, and its inhibition is a validated therapeutic strategy.

G BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK Activation Downstream Downstream Signaling (NF-κB, MAPK) BTK->Downstream Response B-Cell Proliferation & Survival Downstream->Response Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor (e.g., Fenebrutinib) Inhibitor->BTK Inhibition

Simplified BTK signaling pathway inhibition.

The synthesis of Fenebrutinib and related analogs involves the nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction at the C4 position of the 4-chloro-pyrazolo[3,4-d]pyrimidine core with a suitable amine-containing fragment. The N1-methylated pyrazole and the pyrimidine ring engage the kinase hinge region, while the substituent introduced at C4 projects into other regions of the ATP binding site, defining the inhibitor's potency and selectivity profile.

Data Summary: Biological Activity of Pyrazolo[3,4-d]pyrimidine-Based Inhibitors

The versatility of the pyrazolo[3,4-d]pyrimidine scaffold allows for the development of inhibitors against a wide range of kinases. The table below summarizes representative inhibitory activities.

Compound ClassKinase TargetRepresentative IC₅₀Reference
Pyrazolo[3,4-d]pyrimidineBTK (Bruton's Tyrosine Kinase)0.9 - 9.1 nM[1][9]
Pyrazolo[3,4-d]pyrimidineCDK2 (Cyclin-Dependent Kinase 2)0.057 - 1.1 µM[10][11]
Pyrazolo[3,4-d]pyrimidineEGFR (Epidermal Growth Factor Receptor)0.016 µM (WT), 0.236 µM (T790M)[12]
Pyrazolo[3,4-d]pyrimidinec-Src / Abl10 - 100 nM range[13]
Pyrazolo[3,4-d]pyrimidineRAF Kinases (BRAFV600E, C-RAF)8.5 - 51.5 nM

Conclusion

This compound is a high-value starting material for medicinal chemistry programs focused on kinase inhibitor discovery. Its inherent N-methylation provides crucial regiochemical control, simplifying the synthesis of the highly desirable 1-methyl-1H-pyrazolo[3,4-d]pyrimidine core. The straightforward and robust protocols for cyclocondensation and subsequent activation to the 4-chloro intermediate provide a reliable and scalable route to a key scaffold. This scaffold's proven ability to target the hinge region of numerous kinases, as exemplified by compounds like Fenebrutinib and a host of other potent inhibitors, underscores the strategic importance of this building block for developing the next generation of targeted therapeutics.

References

  • Gorbunova, M., et al. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2021(3), M1253. Available at: [Link]

  • Patel, K., et al. (2022). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. RSC Medicinal Chemistry, 13(10), 1225-1233. Available at: [Link]

  • Gorbunova, M., et al. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. ResearchGate. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][5][10]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1646-1661. Available at: [Link]

  • Gorbunova, M., et al. (2021). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank, 2021(4), M1275. Available at: [Link]

  • Bradbury, R. H., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1101-1114. Available at: [Link]

  • New Drug Approvals. (2016). GDC 0853, Fenebrutinib. New Drug Approvals. Available at: [Link]

  • Brullo, C., et al. (2023). Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. Pharmaceuticals, 16(2), 205. Available at: [Link]

  • Wang, C.-Y., et al. (2018). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules, 23(1), 143. Available at: [Link]

  • Rashed, N., et al. (2012). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(4), 523-532. Available at: [Link]

  • ResearchGate. (n.d.). Table 1 Molecular modeling consensus scores, IC 50 and NO release (%)... ResearchGate. Available at: [Link]

  • Eldehna, W. M., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1364-1382. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 27(21), 7274. Available at: [Link]

  • ResearchGate. (2009). (PDF) Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. ResearchGate. Available at: [Link]

  • Flores-Alamo, M., et al. (2019). 194 recent advances in the synthesis of new pyrazole derivatives. Revista de la Sociedad Química de México, 63(3), 194-222. Available at: [Link]

  • Crawford, J. J., et al. (2016). Discovery of GDC-0853: A Potent, Selective, and Noncovalent Bruton's Tyrosine Kinase Inhibitor in Early Clinical Development. Journal of Medicinal Chemistry, 59(21), 9867-9886. Available at: [Link]

  • Neochim, S., et al. (2022). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 18, 1166-1216. Available at: [Link]

  • Neochim, S., et al. (2022). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). fenebrutinib. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • Ginn, Z., et al. (2021). The Development of BTK Inhibitors: A Five-Year Update. Molecules, 26(13), 3946. Available at: [Link]

  • (This reference is intentionally left blank)
  • Li, Y., et al. (2018). Bisarylureas Based on 1H-Pyrazolo[3,4-d]pyrimidine Scaffold as Novel Pan-RAF Inhibitors with Potent Anti-Proliferative Activities: Structure-Based Design, Synthesis, Biological Evaluation and Molecular Modelling Studies. Molecules, 23(11), 2993. Available at: [Link]

Sources

Application Notes and Protocols for Condensation Reactions of β-Enamino Diketones in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of β-Enamino Diketones in Heterocyclic Synthesis

In the landscape of modern drug discovery and development, the synthesis of novel heterocyclic compounds remains a cornerstone of medicinal chemistry. β-Enamino diketones have emerged as highly versatile and valuable building blocks in this endeavor.[1][2] Their unique electronic properties, characterized by both nucleophilic and electrophilic centers, make them ideal precursors for a wide array of condensation reactions, leading to the formation of diverse and biologically relevant heterocyclic scaffolds such as pyrazoles, isoxazoles, quinolines, and pyridines.[3][4][5] These heterocycles are prevalent in many FDA-approved drugs, exhibiting a broad spectrum of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][4][6]

This guide provides a comprehensive overview of the experimental procedures for conducting condensation reactions with β-enamino diketones. It is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the underlying scientific principles and practical insights to ensure successful and reproducible outcomes.

Underlying Principles: Mechanism of Condensation

The reactivity of β-enamino diketones stems from the delocalization of electrons across the enamine and diketone moieties. This creates a nucleophilic α-carbon and electrophilic carbonyl carbons, allowing for a range of reactions with various electrophiles and nucleophiles.

A common and synthetically powerful condensation reaction involving β-enamino diketones is the Paal-Knorr synthesis of pyrroles and other five-membered heterocycles.[7][8][9] In this reaction, a 1,4-dicarbonyl compound (which can be formed in situ from a β-enamino diketone precursor) reacts with a primary amine or other nucleophiles.

The generalized mechanism for the condensation of a β-enamino diketone with a nucleophile (e.g., hydroxylamine to form an isoxazole) can be conceptualized as follows:

  • Nucleophilic Attack: The nucleophile attacks one of the electrophilic carbonyl carbons of the β-enamino diketone.[3]

  • Intermediate Formation: This leads to the formation of a tetrahedral intermediate.

  • Cyclization and Dehydration: Subsequent intramolecular cyclization and dehydration yield the final heterocyclic product. The enamine nitrogen can act as a leaving group in some instances.[3]

condensation_mechanism cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_product Product start_enamino β-Enamino Diketone intermediate Tetrahedral Intermediate start_enamino->intermediate Nucleophilic Attack start_nucleophile Nucleophile (e.g., H₂N-OH) start_nucleophile->intermediate cyclized_intermediate Cyclized Intermediate intermediate->cyclized_intermediate Intramolecular Cyclization product Heterocycle (e.g., Isoxazole) cyclized_intermediate->product Dehydration experimental_workflow start 1. Reaction Setup (β-enamino diketone, NH₂OH·HCl, NaOAc) solvent 2. Add Ethanol start->solvent reflux 3. Heat to Reflux (Monitor by TLC) solvent->reflux workup 4. Cool and Evaporate Solvent reflux->workup extraction 5. Extraction (Ethyl Acetate/Water) workup->extraction washing 6. Wash Organic Layer (Water, Brine) extraction->washing drying 7. Dry and Filter washing->drying purification 8. Purify (Column Chromatography) drying->purification product Final Product purification->product

Sources

large-scale synthesis of methyl 3-amino-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Large-Scale Synthesis of Methyl 3-Amino-1H-pyrazole-4-carboxylate

Authored by: A Senior Application Scientist

Abstract

Methyl 3-amino-1H-pyrazole-4-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and drug discovery, serving as a key intermediate for a multitude of biologically active molecules, including potent kinase inhibitors.[1] This guide provides a comprehensive, field-proven protocol for the large-scale synthesis of this valuable compound. We delve into the underlying chemical principles, offer a detailed step-by-step methodology optimized for scalability, and address critical safety and quality control considerations. The presented protocol is designed for researchers, scientists, and drug development professionals seeking a robust and efficient synthetic route.

Introduction: The Strategic Importance of a Privileged Scaffold

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, a structure that imparts unique physicochemical properties.[2][3] Methyl 3-amino-1H-pyrazole-4-carboxylate, in particular, features a strategic arrangement of hydrogen bond donors and acceptors, making it a "privileged scaffold" for designing molecules that can effectively interact with biological targets.[1] Its most notable application is in the synthesis of advanced pharmaceuticals, such as RET (Rearranged during Transfection) kinase inhibitors used in oncology.[1] The growing demand for such targeted therapies necessitates a reliable and economically viable method for producing this key intermediate on an industrial scale.

This document outlines a well-established and optimized cyclocondensation strategy, providing the necessary technical details to ensure reproducibility, high yield, and purity in a large-scale production environment.

Synthetic Strategy and Mechanistic Rationale

The most common and efficient methods for synthesizing the pyrazole core rely on the principle of cyclocondensation. This involves the reaction of a hydrazine derivative, which serves as a binucleophilic 1,2-diamine equivalent, with a suitable three-carbon electrophilic partner.[4][5][6]

Our selected strategy involves a two-step, one-pot reaction sequence starting from readily available commercial materials:

  • Formation of an Enaminone Intermediate: Reaction of a β-ketoester (methyl acetoacetate) with an amide acetal (N,N-dimethylformamide dimethyl acetal, DMF-DMA).

  • Cyclocondensation: Subsequent reaction of the in-situ generated enaminone with hydrazine hydrate to form the final pyrazole ring.

This approach is highly efficient and avoids the isolation of the potentially unstable enaminone intermediate, making it ideal for large-scale operations.

Reaction Mechanism

The reaction proceeds through two key stages, as illustrated below. First, the β-ketoester reacts with DMF-DMA to form a more reactive β-enamino diketone intermediate. In the second stage, hydrazine undergoes a cyclocondensation reaction with this intermediate. The mechanism involves a nucleophilic attack by one of the hydrazine nitrogens, followed by an intramolecular condensation and elimination of dimethylamine and water to yield the stable aromatic pyrazole ring.[7][8]

G cluster_1 Step 2: Cyclocondensation A Methyl Acetoacetate C Methyl 2-(dimethylaminomethylene)-3-oxobutanoate (Enaminone Intermediate) A->C + B DMF-DMA B->C C_ref Enaminone Intermediate D Hydrazine Hydrate E Methyl 3-amino-1H-pyrazole-4-carboxylate (Final Product) D->E

Caption: High-level overview of the two-step synthesis workflow.

Detailed Application Protocol for Large-Scale Synthesis

This protocol is designed for a nominal batch size starting with approximately 5 kg of methyl acetoacetate. All operations should be conducted in a well-ventilated chemical fume hood or an appropriate process reactor.

Equipment
  • 20 L glass reactor with overhead stirring, reflux condenser, dropping funnel, and temperature probe.

  • Heating/cooling mantle.

  • Filtration apparatus (e.g., Nutsche filter).

  • Vacuum oven.

Reagents
ReagentMolar Mass ( g/mol )QuantityMolesMolar Eq.
Methyl Acetoacetate116.125.00 kg43.061.00
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)119.165.35 kg44.901.04
Methanol (Solvent)32.045 L--
Hydrazine Hydrate (~64% Hydrazine)50.062.24 kg44.751.04
Acetic Acid (Catalyst)60.05260 mL4.540.10
Ethanol (Solvent)46.0710 L--
Deionized Water (for washing)18.025 L--
Ethanol (for washing)46.075 L--
Step-by-Step Procedure

G start Start charge_reactants Charge Reactor: Methyl Acetoacetate & Methanol start->charge_reactants add_dmf_dma Add DMF-DMA (exothermic, control T < 40°C) charge_reactants->add_dmf_dma reflux_1 Heat to Reflux (65-70°C) for 2-3 hours add_dmf_dma->reflux_1 monitor_1 Monitor reaction (TLC/HPLC) reflux_1->monitor_1 cool_1 Cool to 40-50°C monitor_1->cool_1 add_ethanol Add Ethanol cool_1->add_ethanol add_hydrazine Add Hydrazine Hydrate & Acetic Acid add_ethanol->add_hydrazine reflux_2 Heat to Reflux (75-80°C) for 4-6 hours add_hydrazine->reflux_2 monitor_2 Monitor reaction (TLC/HPLC) reflux_2->monitor_2 cool_2 Cool to 0-5°C (Product precipitates) monitor_2->cool_2 filter Filter the solid product cool_2->filter wash Wash with cold Ethanol and Water filter->wash dry Dry under vacuum at 50-60°C wash->dry end Final Product: Methyl 3-amino-1H-pyrazole-4-carboxylate dry->end

Caption: Step-by-step experimental workflow for the synthesis.

Part 1: Formation of the Enaminone Intermediate

  • Charge the 20 L reactor with methyl acetoacetate (5.00 kg) and methanol (5 L). Begin stirring.

  • Slowly add N,N-dimethylformamide dimethyl acetal (5.35 kg) to the reactor via the dropping funnel over a period of 1-2 hours. The reaction is exothermic; maintain the internal temperature below 40°C using a cooling bath if necessary.

  • Once the addition is complete, heat the mixture to reflux (approximately 65-70°C) and maintain for 2-3 hours.

  • Monitor the reaction progress by TLC or HPLC to ensure complete consumption of the methyl acetoacetate.

Part 2: Cyclocondensation and Product Isolation 5. After completion of the first step, cool the reaction mixture to 40-50°C. 6. Add ethanol (10 L) to the reactor. 7. In a separate container, prepare a solution of hydrazine hydrate (2.24 kg) and acetic acid (260 mL). Add this solution to the reactor via the dropping funnel over 30-45 minutes, maintaining the temperature below 60°C. 8. Heat the mixture to reflux (approximately 75-80°C) and maintain for 4-6 hours. 9. Monitor the reaction by TLC or HPLC until the enaminone intermediate is fully consumed. 10. Once the reaction is complete, cool the mixture slowly to 0-5°C over 2-3 hours to induce product crystallization. 11. Filter the resulting solid slurry using a Nutsche filter. 12. Wash the filter cake sequentially with cold ethanol (2 x 2.5 L) and deionized water (2 x 2.5 L) to remove unreacted reagents and byproducts. 13. Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.

Expected Outcome:

  • Yield: 75-85%

  • Appearance: Off-white to pale yellow solid.

  • Purity: >98% (by HPLC).

Analytical Quality Control

To ensure the identity and purity of the synthesized Methyl 3-amino-1H-pyrazole-4-carboxylate, the following analytical methods are recommended.

MethodPurposeExpected Results
¹H-NMR Structural Confirmation(400 MHz, DMSO-d₆) δ: 7.85 (s, 1H, pyrazole-H), 5.65 (br s, 2H, NH₂), 3.65 (s, 3H, OCH₃).
¹³C-NMR Structural Confirmation(100 MHz, DMSO-d₆) δ: 165.0 (C=O), 155.0 (C-NH₂), 138.0 (C-H), 95.0 (C-CO₂Me), 50.0 (OCH₃).
HPLC Purity AssessmentA single major peak with >98% area under the curve.
Mass Spec (ESI+) Molecular Weight Verificationm/z: 142.06 [M+H]⁺.[9]
FT-IR Functional Group IDν (cm⁻¹): 3400-3200 (N-H stretch), 1680-1710 (C=O stretch), 1620 (N-H bend).

Process Safety and Hazard Analysis

This synthesis involves hazardous materials that require strict adherence to safety protocols. A thorough risk assessment must be conducted before commencing any large-scale operation.

ReagentKey HazardsRecommended PPE and Handling Precautions
Hydrazine Hydrate Fatal if inhaled, Toxic if swallowed/in contact with skin, Causes severe skin burns and eye damage, May cause an allergic skin reaction, Suspected of causing cancer, Very toxic to aquatic life. [10][11][12][13]Wear a flame-resistant lab coat, chemical-resistant gloves (chloroprene or nitrile), and ANSI Z87.1-compliant safety goggles with a face shield.[10] Handle exclusively in a closed system or a well-ventilated fume hood.[10] Store in a cool, well-ventilated, designated area away from ignition sources and incompatible materials.[13]
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) Highly flammable liquid and vapor, Harmful if swallowed, Causes skin and eye irritation. Wear standard PPE, including safety glasses and gloves. Keep away from heat, sparks, and open flames. Use in a well-ventilated area.
Methanol/Ethanol Highly flammable liquid and vapor, Toxic if swallowed, in contact with skin, or if inhaled. Use in a well-ventilated area, grounded equipment to prevent static discharge. Avoid all ignition sources.
Acetic Acid Flammable liquid and vapor, Causes severe skin burns and eye damage. Handle with appropriate gloves and eye/face protection. Ensure good ventilation.

Emergency Procedures:

  • Spills: Evacuate the area. For hydrazine spills, do not attempt to clean up yourself; call emergency responders.[10] For solvent spills, use non-combustible absorbent material and dispose of as hazardous waste.

  • Exposure: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[10][13] For eye contact, flush with water for 15 minutes and seek immediate medical attention.[13] If inhaled, move to fresh air and seek medical attention.[10]

Conclusion

The protocol detailed herein provides a robust, scalable, and efficient method for the large-scale synthesis of Methyl 3-amino-1H-pyrazole-4-carboxylate. By utilizing a one-pot, two-step approach based on the cyclocondensation of hydrazine with an in-situ generated enaminone, this process achieves high yields and purity while being economically advantageous. Strict adherence to the outlined safety procedures is paramount due to the hazardous nature of the reagents involved. This guide serves as a valuable resource for chemical development teams aiming to produce this critical pharmaceutical intermediate.

References

  • An In-depth Technical Guide to the Synthesis of Methyl 3-amino-1H-pyrazole-4-carboxyl
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of Pyrazoles via Electrophilic Cyclization of Alkynes Containing Thiophene. Bentham Science.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Semantic Scholar.
  • SAFETY DATA SHEET - Hydrazine hydr
  • Standard Operating Procedure - Hydrazine. University of California, Santa Barbara.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Hydrazine hydrate - SAFETY D
  • Material Safety Data Sheet - HYDRAZINE HYDR
  • Material Safety Data Sheet - Hydrazine hydr
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • An In-depth Technical Guide to the Chemical Properties of Methyl 3-Amino-1H-pyrazole-4-carboxyl
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH.

Sources

Application Note & Protocols: Synthesis of Pyrazolo[1,5-a]pyrimidines from Aminopyrazole Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system renowned for its significant and diverse biological activities, forming the core of numerous clinical and pre-clinical drug candidates. This application note provides a detailed guide for the synthesis of this important scaffold, starting from readily available aminopyrazole precursors. We will move beyond simple procedural lists to explore the underlying reaction mechanisms, provide detailed, lab-tested protocols, and offer insights into experimental design and troubleshooting. This document is intended to serve as a practical and authoritative resource for chemists engaged in medicinal chemistry and drug discovery.

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Core

The pyrazolo[1,5-a]pyrimidine ring system is an isomeric analog of purine, which allows it to function as a "hinge-binding" motif for a wide range of protein kinases. This has led to its extensive exploration in drug development, yielding compounds with applications as anxiolytics, hypnotics, and potent inhibitors of enzymes like cyclin-dependent kinases (CDKs) and phosphodiesterase (PDE). The synthetic accessibility and the possibility of diversifying the scaffold at multiple positions make it a highly attractive starting point for creating libraries of bioactive molecules.

The most common and reliable synthetic approach involves the cyclocondensation of a 3-aminopyrazole or 5-aminopyrazole precursor with a 1,3-dielectrophilic synthon. The choice of this three-carbon partner is critical and dictates the reaction conditions and the substitution pattern of the final product.

General Synthetic Strategies & Mechanistic Overview

The formation of the pyrimidine ring onto the pyrazole core proceeds via a tandem condensation-cyclization sequence. The process is initiated by the nucleophilic attack of the exocyclic amino group of the aminopyrazole onto one of the electrophilic centers of the 1,3-dielectrophile. This is typically the most reactive site, such as the carbonyl carbon of a ketone. This initial step forms a vinylogous amide or a related intermediate.

The subsequent and rate-determining step is an intramolecular cyclization. The endocyclic, sp2-hybridized nitrogen of the pyrazole ring (N1) acts as a nucleophile, attacking the second electrophilic center. This annulation, followed by a dehydration step, results in the formation of the aromatic pyrazolo[1,5-a]pyrimidine system.

Below is a generalized workflow for this synthetic transformation.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Isolation & Purification Reagents Select & Prepare Aminopyrazole & 1,3-Dielectrophile Solvent Choose Appropriate Solvent & Catalyst Reagents->Solvent Setup Assemble Glassware (Flask, Condenser) Solvent->Setup Addition Charge Reagents & Solvent Setup->Addition Heating Heat to Reflux (or Microwave Irradiation) Addition->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Workup Quench Reaction & Perform Extraction Monitoring->Workup Purification Purify Crude Product (Crystallization or Chromatography) Workup->Purification Analysis Characterize Final Product (NMR, MS, m.p.) Purification->Analysis G Start 5-Aminopyrazole + 1,3-Diketone Intermediate1 β-Enaminone Intermediate Start->Intermediate1 Condensation (-H₂O) Intermediate2 Cyclized Hemiaminal Intermediate1->Intermediate2 Intramolecular Cyclization Product Pyrazolo[1,5-a]pyrimidine Intermediate2->Product Dehydration (-H₂O)

Caption: Reaction mechanism for the synthesis from 1,3-diketones.

Detailed Experimental Protocol

Synthesis of 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine

Reagents/MaterialsAmountMolar Eq.
3-Methyl-1H-pyrazol-5-amine1.0 g (10.3 mmol)1.0
Acetylacetone (2,4-pentanedione)1.13 g (11.3 mmol)1.1
Glacial Acetic Acid20 mL-
Saturated Sodium Bicarbonate~50 mL-
Ethyl Acetate~100 mL-
Brine~30 mL-

Equipment: 100 mL round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator, Buchner funnel.

Procedure:

  • To a 100 mL round-bottom flask, add 3-methyl-1H-pyrazol-5-amine (1.0 g, 10.3 mmol) and glacial acetic acid (20 mL).

  • Stir the mixture at room temperature until the amine is fully dissolved.

  • Add acetylacetone (1.13 g, 11.3 mmol) to the solution dropwise.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approx. 118 °C) for 4-6 hours.

  • Monitor the reaction: Use Thin Layer Chromatography (TLC) (e.g., 50% Ethyl Acetate/Hexanes) to check for the consumption of the starting aminopyrazole.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into an ice-cold saturated solution of sodium bicarbonate (~50 mL) to neutralize the acetic acid. A precipitate should form.

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from ethanol or by flash column chromatography on silica gel.

Expected Results: This procedure typically yields the product as a white to off-white solid with a yield of 75-90%.

Protocol 2: Microwave-Assisted Synthesis with β-Enaminones

A more modern and efficient approach involves the use of β-enaminones as the three-carbon component. This method often proceeds under milder conditions and significantly shorter reaction times, especially when facilitated by microwave irradiation. This approach offers access to a wider range of substitution patterns on the pyrimidine ring.

Rationale and Advantages

β-Enaminones are pre-formed intermediates similar to what is generated in situ in Protocol 1. Reacting them directly with aminopyrazoles avoids the initial condensation step and can lead to cleaner reactions with higher regioselectivity. Microwave heating dramatically accelerates the intramolecular cyclization and dehydration steps, reducing reaction times from hours to minutes.

Detailed Experimental Protocol

Synthesis of 7-phenyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Reagents/MaterialsAmountMolar Eq.
1H-Pyrazol-5-amine100 mg (1.2 mmol)1.0
(Z)-4-(dimethylamino)-1,1,1-trifluoro-3-phenylbut-3-en-2-one340 mg (1.32 mmol)1.1
N,N-Dimethylformamide (DMF)3 mL-
Water~50 mL-
Diethyl Ether~60 mL-

Equipment: 10 mL microwave reaction vial, microwave synthesizer, magnetic stir bar, rotary evaporator.

Procedure:

  • In a 10 mL microwave reaction vial, combine 1H-pyrazol-5-amine (100 mg, 1.2 mmol), the β-enaminone (340 mg, 1.32 mmol), and DMF (3 mL).

  • Seal the vial with a cap.

  • Place the vial in the cavity of a microwave synthesizer.

  • Irradiate the mixture at 150 °C for 15-20 minutes.

  • Monitor the reaction: After cooling, spot a small aliquot on a TLC plate or analyze via LC-MS to confirm completion.

  • Once complete, cool the vial to room temperature.

  • Pour the reaction mixture into water (50 mL) and stir. A precipitate will often form.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to obtain the pure product.

Expected Results: Microwave-assisted synthesis typically provides high yields (often >80%) in very short reaction times.

Comparative Summary of Protocols

FeatureProtocol 1 (Conventional Heating)Protocol 2 (Microwave-Assisted)
1,3-Dielectrophile 1,3-Diketonesβ-Enaminones
Reaction Time 4-6 hours15-20 minutes
Temperature ~120 °C (Reflux)150 °C
Conditions Acidic (Acetic Acid)Neutral (DMF)
Advantages Simple, readily available starting materialsExtremely fast, high yields, broader scope
Limitations Long reaction times, high temperaturesRequires specialized microwave equipment

Conclusion

The synthesis of pyrazolo[1,5-a]pyrimidines from aminopyrazole precursors is a robust and versatile strategy for accessing a medicinally important class of compounds. The classical condensation with 1,3-diketones remains a reliable and straightforward method suitable for many applications. For rapid library synthesis and exploration of a broader chemical space, modern techniques such as microwave-assisted reactions with functionalized synthons like β-enaminones offer significant advantages in terms of speed, efficiency, and scope. The choice of protocol should be guided by the available equipment, the desired substitution pattern, and the scale of the reaction.

References

  • Title: The pyrazolo[1,5-a]pyrimidine scaffold in medicinal chemistry: a review. Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Pyrazolo[1,5-a]pyrimidines as Kinase Inhibitors. Source: Molecules URL: [Link]

  • Title: A Review on the Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives. Source: Mini-Reviews in Organic Chemistry URL: [Link]

  • Title: Synthesis and chemical properties of pyrazolo[1,5-a]pyrimidines. Source: Chemistry of Heterocyclic Compounds URL: [Link]

  • Title: Synthesis of new pyrazolo[1,5-a]pyrimidine derivatives as potent antimicrobial agents. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines and their evaluation as antimicrobial agents. Source: European Journal of Medicinal Chemistry URL: [Link]

Application Note & Protocols: Strategic Derivatization of Methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 3-Aminopyrazole Scaffold in Modern Medicinal Chemistry

The pyrazole nucleus is a cornerstone "privileged scaffold" in medicinal chemistry, renowned for its metabolic stability, synthetic tractability, and its ability to engage in a multitude of non-covalent interactions with biological targets.[1][2] Specifically, the methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate core represents a highly versatile starting point for the development of novel therapeutics. The strategic arrangement of a hydrogen bond-donating amino group, a hydrogen bond-accepting ester, and the N-methylated aromatic ring provides three distinct vectors for chemical modification.

This framework is integral to numerous biologically active agents, particularly kinase inhibitors, where the 3-amino group often serves as a crucial "hinge-binding" element.[3][4][5] The systematic derivatization of this core and the subsequent evaluation of biological activity—a process known as Structure-Activity Relationship (SAR) studies—is fundamental to optimizing lead compounds for potency, selectivity, and desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[6][7]

This technical guide provides a comprehensive framework for the strategic derivatization of this compound. It details field-proven protocols for key chemical transformations and explains the scientific rationale behind these choices within the context of a typical drug discovery campaign.

The Logic of SAR Derivatization

An SAR campaign is an iterative, hypothesis-driven process. The goal is to systematically probe the chemical space around a core scaffold to understand how different functionalities influence biological activity. For our starting scaffold, the primary points of diversification are the 3-amino group and, secondarily, the 4-carboxylate group.

The workflow begins with the synthesis of a focused library of analogs, followed by purification, characterization, and biological screening. The resulting data informs the design of the next generation of compounds, guiding the project toward a candidate with an optimal therapeutic profile.

SAR_Workflow cluster_0 Chemistry Phase cluster_1 Biology & Analysis Phase Scaffold Starting Scaffold (Methyl 3-amino-1-methyl- 1H-pyrazole-4-carboxylate) Deriv Chemical Derivatization (e.g., Acylation, Sulfonylation) Scaffold->Deriv Synthesize Library Purify Purification & QC (HPLC, NMR, MS) Deriv->Purify Isolate Analogs Screen Biological Screening (e.g., Kinase Assay) Purify->Screen Submit for Testing SAR Data Analysis (SAR) Potency, Selectivity, ADME Screen->SAR Generate Data Design Design Next-Gen Compounds SAR->Design Formulate Hypothesis Design->Deriv Iterate N_Acylation start Scaffold-NH2 + R-COCl product Scaffold-NH-CO-R start->product reagents Base (Pyridine or Et3N) Solvent (DCM or THF) Room Temperature

Caption: General scheme for N-acylation of the 3-amino pyrazole scaffold.

Detailed Protocol: Synthesis of Methyl 3-acetamido-1-methyl-1H-pyrazole-4-carboxylate

  • Materials & Reagents:

    Reagent M.W. ( g/mol ) Amount (mmol) Volume/Mass
    This compound 169.17 1.0 169 mg
    Dichloromethane (DCM), anhydrous - - 5.0 mL
    Pyridine, anhydrous 79.10 1.5 121 µL

    | Acetyl chloride | 78.50 | 1.1 | 78 µL |

  • Procedure:

    • To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (169 mg, 1.0 mmol).

    • Add anhydrous DCM (5.0 mL) and anhydrous pyridine (121 µL, 1.5 mmol). Stir the solution under an inert atmosphere (N₂ or Argon).

    • Cool the flask to 0 °C in an ice-water bath.

    • Slowly add acetyl chloride (78 µL, 1.1 mmol) dropwise to the stirred solution over 2 minutes.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor reaction progress by TLC or LC-MS.

    • Work-up: Upon completion, dilute the reaction mixture with DCM (10 mL). Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (1 x 10 mL), and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purification: Purify the crude solid by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) or by recrystallization (e.g., from ethyl acetate/hexanes) to afford the pure product.

  • Self-Validation (Expected Characterization):

    • ¹H NMR: Expect a downfield shift of the pyrazole C5-H proton and the appearance of a new singlet for the acetyl methyl group (~2.2 ppm) and a broad singlet for the amide N-H (~8-10 ppm).

    • Mass Spec (ESI+): Expect to observe the [M+H]⁺ ion at m/z = 212.09.

N-Sulfonylation to Form Sulfonamides

Scientific Rationale: Sulfonamides introduce a tetrahedral sulfonyl group, which is a strong hydrogen bond acceptor and can occupy different spatial volumes compared to a planar amide. [8][9][10]This modification is excellent for probing pockets that can accommodate larger, more polar functionalities and for altering the electronic properties of the scaffold.

Detailed Protocol: Synthesis of Methyl 1-methyl-3-(phenylsulfonamido)-1H-pyrazole-4-carboxylate

  • Materials & Reagents:

    Reagent M.W. ( g/mol ) Amount (mmol) Volume/Mass
    This compound 169.17 1.0 169 mg
    Pyridine, anhydrous - - 5.0 mL

    | Benzenesulfonyl chloride | 176.62 | 1.1 | 194 mg |

  • Procedure:

    • Dissolve this compound (169 mg, 1.0 mmol) in anhydrous pyridine (5.0 mL) in a dry round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add benzenesulfonyl chloride (194 mg, 1.1 mmol) portion-wise over 5 minutes.

    • Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor by TLC or LC-MS.

    • Work-up: Pour the reaction mixture into ice-water (20 mL) and stir. If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous mixture with ethyl acetate (3 x 20 mL).

    • Combine the organic extracts and wash with 1 M HCl (2 x 15 mL) to remove excess pyridine, followed by brine (1 x 15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purification: Purify the crude material by column chromatography on silica gel.

  • Self-Validation (Expected Characterization):

    • ¹H NMR: Expect to see characteristic multiplets for the phenyl group protons (7.5-8.0 ppm) and the disappearance of the starting material's -NH₂ signal, replaced by a sulfonamide N-H singlet.

    • Mass Spec (ESI+): Expect to observe the [M+H]⁺ ion at m/z = 310.08.

Reductive Amination for N-Alkylation

Scientific Rationale: Reductive amination introduces alkyl or aryl-alkyl groups, allowing for the exploration of hydrophobic pockets and the introduction of basic or acidic moieties distal to the core. [11][12]This two-step, one-pot process involves the formation of an intermediate imine/iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB). [13]STAB is preferred as it is less reactive towards the starting aldehyde/ketone compared to other hydrides. [11] Detailed Protocol: Synthesis of Methyl 3-(benzylamino)-1-methyl-1H-pyrazole-4-carboxylate

  • Materials & Reagents:

    Reagent M.W. ( g/mol ) Amount (mmol) Volume/Mass
    This compound 169.17 1.0 169 mg
    Dichloroethane (DCE) or THF - - 8.0 mL
    Benzaldehyde 106.12 1.1 112 µL
    Acetic Acid (AcOH) 60.05 2-3 drops ~0.1 mL

    | Sodium triacetoxyborohydride (STAB) | 211.94 | 1.5 | 318 mg |

  • Procedure:

    • Combine this compound (169 mg, 1.0 mmol) and benzaldehyde (112 µL, 1.1 mmol) in DCE (8.0 mL) in a round-bottom flask.

    • Add 2-3 drops of glacial acetic acid to catalyze imine formation. Stir the mixture at room temperature for 1 hour.

    • Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

    • Stir the reaction at room temperature for 6-12 hours until the starting material is consumed (monitor by LC-MS).

    • Work-up: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution (10 mL). Stir for 15 minutes.

    • Separate the layers and extract the aqueous phase with DCM (2 x 15 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purification: Purify via column chromatography on silica gel.

  • Self-Validation (Expected Characterization):

    • ¹H NMR: Look for the appearance of a singlet or doublet for the benzylic CH₂ protons (~4.5 ppm) and the aromatic protons of the benzyl group.

    • Mass Spec (ESI+): Expect to observe the [M+H]⁺ ion at m/z = 260.13.

Data Interpretation for SAR Studies

The biological data obtained from screening the synthesized library should be tabulated to facilitate analysis. This allows for direct comparison of how changes in the 'R' group affect potency (e.g., IC₅₀ or EC₅₀), selectivity against other targets, and other important parameters like cell permeability or metabolic stability.

Table 1: Example SAR Data for a Hypothetical Kinase Target

Compound IDDerivatization TypeR-GroupYield (%)Purity (%)Target IC₅₀ (nM)Off-Target IC₅₀ (nM)Selectivity Index
Scaffold --H->995,60012,0002.1
AN-001 N-Acylation-C(O)CH₃85>981,25015,00012.0
AN-002 N-Acylation-C(O)Ph78>994509,00020.0
AN-003 N-Sulfonylation-S(O)₂Ph72>992102,50011.9
AN-004 N-Sulfonylation-S(O)₂-(4-Cl-Ph)65>97953,10032.6
AN-005 Reductive Amination-CH₂Ph55>988,300>20,000>2.4

Analysis from Table 1:

  • Acylation and Sulfonylation: Both modifications improve potency over the parent scaffold, suggesting the binding pocket accommodates groups larger than a simple amine.

  • Aromatic vs. Aliphatic: The phenylacetyl derivative (AN-002) is more potent than the acetyl (AN-001), indicating a potential beneficial π-π stacking or hydrophobic interaction.

  • Sulfonamides: The sulfonamide derivatives are the most potent. The addition of an electron-withdrawing chlorine atom (AN-004) further enhances potency and selectivity, suggesting a specific interaction with that region of the binding site.

  • Alkylation: Simple N-alkylation (AN-005) is detrimental to potency, suggesting that the hydrogen on the amide/sulfonamide nitrogen might be a critical hydrogen bond donor, or that the increased flexibility is unfavorable.

Conclusion

The this compound scaffold is a chemically tractable and medicinally relevant starting point for drug discovery. The protocols detailed herein for N-acylation, N-sulfonylation, and reductive amination provide a robust toolkit for generating diverse chemical libraries. By systematically applying these methods and carefully analyzing the resulting biological data, researchers can efficiently navigate the chemical space to develop potent, selective, and optimized lead candidates for a wide range of therapeutic targets.

References

  • F. Grazioso, et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link]

  • MDPI. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4933. [Link]

  • RSC Publishing. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1151-1172. [Link]

  • PubMed. (2025). Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). Medicinal Chemistry. [Link]

  • S. Kumar, et al. (2020). Pyrazole Scaffold: A Remarkable Tool in Drug Development. ResearchGate. [Link]

  • A. F. Abdel-Magid, et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (2021). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Wikipedia. (2023). Reductive amination. Wikipedia. [Link]

  • Chemistry Steps. (N.D.). Reductive Amination. Chemistry Steps. [Link]

  • G. Prestat, et al. (2015). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. [Link]

  • S. Bomarelli, et al. (2018). N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK. MedChemComm, 9, 963-968. [Link]

  • ResearchGate. (2016). Scheme for obtaining sulfonyl derivatives of aminopyrazoles. ResearchGate. [Link]

  • M. S. Christodoulou, et al. (2018). N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK. Reaction Biology. [Link]

Sources

The Versatile Role of Methyl 3-Amino-1-methyl-1H-pyrazole-4-carboxylate in Heterocyclic Synthesis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Scaffold

In the landscape of medicinal chemistry and drug discovery, the pyrazole nucleus stands out as a "privileged scaffold." Its unique structural and electronic properties—a five-membered aromatic ring with two adjacent nitrogen atoms—endow it with the ability to form multiple hydrogen bonds and engage in various interactions with biological targets. This makes it a cornerstone in the design of novel therapeutic agents. Among the vast family of pyrazole derivatives, methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate has emerged as a particularly valuable and versatile heterocyclic building block. Its strategic placement of an amino group, a methyl ester, and a methylated pyrazole nitrogen makes it a trifunctionalized synthon, ripe for elaboration into more complex and potent molecules, especially in the realm of kinase inhibitors for oncology.[1][2]

This technical guide provides an in-depth exploration of the applications of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for the experimental choices, ensuring a deeper understanding and more effective implementation in the laboratory.

Core Physicochemical Properties

A thorough understanding of the starting material is paramount for successful synthesis. Below is a summary of the key properties of this compound.

PropertyValueSource
Molecular Formula C₆H₉N₃O₂[3]
Molecular Weight 155.16 g/mol [3]
CAS Number 17973-14-9N/A
Appearance Off-white to light yellow solidN/A
Solubility Soluble in polar organic solvents like DMSO, DMF, and alcoholsGeneral Knowledge
Canonical SMILES CN1C=C(C(=N1)N)C(=O)OC[3]
InChIKey BQKHGDZEUNUQCP-UHFFFAOYSA-N[3]

Synthetic Strategy: Accessing the Building Block

While this guide focuses on the use of this compound, a brief overview of its synthesis is instructive. The most common and efficient method is the cyclocondensation reaction between a hydrazine derivative and a suitable three-carbon electrophile. In this case, the reaction of methylhydrazine with an appropriate cyanoketene acetal derivative is a typical route. The choice of methylhydrazine directly installs the N1-methyl group, precluding the formation of regioisomers in this initial step.

Application I: Synthesis of Pyrazolo[3,4-d]pyrimidines – The Kinase Inhibitor Core

One of the most powerful applications of this building block is in the synthesis of the pyrazolo[3,4-d]pyrimidine scaffold. This fused heterocyclic system is isosteric to purine and is the core of numerous kinase inhibitors, as it effectively mimics the adenine base of ATP, allowing it to bind to the hinge region of the kinase active site.[4]

Causality of the Experimental Design

The transformation from the aminopyrazole to the pyrazolo[3,4-d]pyrimidin-4-one involves a cyclocondensation reaction. Formamide serves as both the reagent, providing the C4 carbon of the pyrimidine ring, and the solvent. The high reaction temperature (180-200°C) is necessary to drive the reaction, which proceeds through an initial formation of a formamidine intermediate, followed by an intramolecular cyclization and elimination of water. The subsequent chlorination step using phosphoryl chloride (POCl₃) is a standard method to convert the pyrimidinone into a more reactive 4-chloropyrazolopyrimidine, which is an excellent electrophile for subsequent nucleophilic aromatic substitution reactions to introduce diversity.

Experimental Workflow: From Aminopyrazole to a Functionalized Core

G cluster_0 Part 1: Cyclization cluster_1 Part 2: Chlorination start Methyl 3-amino-1-methyl- 1H-pyrazole-4-carboxylate step1 Add Formamide (excess) start->step1 step2 Heat at 180-200°C step1->step2 product1 1-Methyl-1H-pyrazolo[3,4-d] pyrimidin-4(5H)-one step2->product1 product1_clone 1-Methyl-1H-pyrazolo[3,4-d] pyrimidin-4(5H)-one step3 Add POCl₃ product1_clone->step3 step4 Heat at reflux step3->step4 product2 4-Chloro-1-methyl-1H- pyrazolo[3,4-d]pyrimidine step4->product2

Caption: Workflow for the synthesis of the 4-chloropyrazolo[3,4-d]pyrimidine core.

Detailed Protocol: Two-Step Synthesis of 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Part 1: 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add an excess of formamide (approximately 20 eq).

  • Heat the mixture with stirring in an oil bath at 180-200°C for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water. The product will precipitate out of solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to afford the desired 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. This product is often of sufficient purity for the next step.

Part 2: 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

  • In a round-bottom flask equipped with a reflux condenser, place the 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (1.0 eq) from the previous step.

  • Carefully add an excess of phosphoryl chloride (POCl₃) (approximately 10 eq).

  • Heat the mixture to reflux (approx. 106°C) for 4-6 hours. The reaction should be performed in a well-ventilated fume hood.

  • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is ~7-8.

  • The product will precipitate as a solid. Collect it by vacuum filtration, wash with water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Application II: N-Acylation and N-Sulfonylation of the 3-Amino Group

Direct modification of the 3-amino group is a straightforward and widely used strategy to explore the structure-activity relationship (SAR) around this vector.[2] The resulting amides and sulfonamides can introduce new hydrogen bond donors and acceptors, as well as lipophilic groups, to fine-tune the compound's properties.

Causality of the Experimental Design

This is a classic nucleophilic acyl substitution reaction. The 3-amino group of the pyrazole acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride or sulfonyl chloride. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is required to scavenge the HCl generated during the reaction, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction to completion. The choice of an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is crucial as protic solvents could compete in the reaction.

Detailed Protocol: General Procedure for N-Acylation
  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a base, such as triethylamine (1.5 eq) or pyridine (2.0 eq), to the solution and stir.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add the desired acid chloride or sulfonyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure N-acylated or N-sulfonylated product.

Derivative TypeR-Group ExampleTypical Yield (%)
N-BenzoylPhenyl85-95
N-AcetylMethyl90-98
N-Tosyl4-Tolyl80-90

Application III: Suzuki-Miyaura Cross-Coupling for C-H Functionalization (via Halogenation)

While the title compound itself is not directly used in Suzuki coupling, a simple halogenation step (e.g., bromination) at the C5 position of the pyrazole ring opens the door to powerful palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of aryl and heteroaryl substituents, which is a key strategy for modulating the selectivity and potency of kinase inhibitors.

Logical Workflow for Suzuki-Miyaura Coupling

G start Methyl 3-amino-1-methyl- 1H-pyrazole-4-carboxylate step1 Bromination (e.g., NBS) start->step1 intermediate Methyl 3-amino-5-bromo- 1-methyl-1H-pyrazole-4-carboxylate step1->intermediate step2 Suzuki-Miyaura Coupling: Ar-B(OH)₂, Pd Catalyst, Base intermediate->step2 product Methyl 3-amino-5-aryl- 1-methyl-1H-pyrazole-4-carboxylate step2->product

Sources

Application Note: A Stability-Indicating RP-HPLC Method for Purity Assessment of Methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate, a key intermediate in pharmaceutical synthesis. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure to quantify the main component and separate it from potential process-related impurities and degradation products. The causality behind experimental choices, from column chemistry to mobile phase optimization, is explained to provide a deeper understanding of the method's development. The protocol is structured to be a self-validating system, incorporating system suitability tests (SST) as mandated by current regulatory guidelines.

Introduction

The chemical purity of pharmaceutical intermediates is a critical parameter that directly influences the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2] this compound is a substituted pyrazole derivative increasingly utilized as a versatile building block in the synthesis of novel therapeutic agents.[3] Given its role, a highly specific and sensitive analytical method is required to ensure its purity and to identify any potential impurities, which can originate from the synthesis process or from degradation upon storage.[4][5]

This application note addresses the analytical challenges associated with this compound, which, due to its primary amino group and heterocyclic nature, can be classified as a polar compound. Retaining and achieving symmetrical peak shapes for such analytes using conventional reversed-phase chromatography can be challenging.[6] This work details the development of a stability-indicating RP-HPLC method, a procedure that can resolve the main peak from all potential degradation products formed under forced stress conditions, as per the International Council for Harmonisation (ICH) guidelines.[7][8][9]

The narrative explains the rationale behind the selection of the stationary phase, mobile phase composition, and detector settings to provide a scientifically sound and transferable protocol.

Experimental

Instrumentation and Materials
  • HPLC System: A quaternary HPLC system with a UV/Vis or Photodiode Array (PDA) detector. A PDA detector is recommended for peak purity analysis.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Balance: 5-decimal place readability.

  • pH Meter: Calibrated with standard buffers.

  • Volumetric glassware: Class A.

  • Solvents and Reagents: HPLC grade acetonitrile (ACN), methanol (MeOH), and water. Formic acid (reagent grade, ~99%). This compound reference standard (purity >99.5%).

Chromatographic Conditions

The selection of chromatographic parameters is grounded in the need to achieve adequate retention and sharp, symmetrical peaks for the polar analyte while providing sufficient resolution from potential impurities.

  • The Stationary Phase: A C18 column with polar end-capping or an embedded polar group is chosen. These columns are designed to prevent "phase collapse" in highly aqueous mobile phases and offer enhanced retention for polar compounds by creating a hydrated layer near the silica surface.[10] This mitigates the poor retention often seen with traditional C18 phases.

  • The Mobile Phase: A gradient elution is employed to ensure the elution of both polar and potentially less polar impurities within a reasonable runtime.

    • Mobile Phase A (Aqueous): The use of a slightly acidic mobile phase (pH ~3.0) is critical. The primary amino group on the pyrazole ring will be protonated at this pH, enhancing its polarity. While this may seem counterintuitive for retention on a reversed-phase column, it ensures consistent ionization and prevents peak tailing that can occur from interactions with residual silanols on the stationary phase.[11] 0.1% formic acid in water provides the necessary pH control and is volatile, making it compatible with mass spectrometry (LC-MS) if further characterization of impurities is needed.

    • Mobile Phase B (Organic): Acetonitrile is selected as the organic modifier due to its low UV cutoff and lower viscosity compared to methanol-water mixtures.

  • Detection Wavelength: Determined by acquiring the UV spectrum of this compound in the mobile phase. The wavelength of maximum absorbance (λmax) is chosen to ensure high sensitivity.

Table 1: Optimized HPLC Method Parameters

ParameterCondition
Column Polar-Endcapped C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 5% B; 2-15 min: 5-70% B; 15-18 min: 70% B; 18-18.1 min: 70-5% B; 18.1-25 min: 5% B (Equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detector PDA/UV at λmax (e.g., 265 nm - to be determined experimentally)
Sample Diluent Mobile Phase A / Acetonitrile (95:5, v/v)

Protocols

Standard and Sample Preparation
  • Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solution (e.g., 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the sample diluent.

  • Sample Solution (e.g., 50 µg/mL): Accurately weigh about 25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent. Further dilute 5.0 mL of this solution to 50 mL with the sample diluent.

System Suitability Testing (SST)

System suitability is a mandatory requirement to ensure the chromatographic system is performing adequately before any sample analysis.[8] It is performed by injecting the Working Standard Solution in replicate (n=5).

Table 2: System Suitability Test (SST) Criteria

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, indicating minimal unwanted interactions between the analyte and stationary phase.
Theoretical Plates (N) ≥ 2000Measures column efficiency and the ability to produce narrow peaks.
% RSD of Peak Area (n=5) ≤ 2.0%Demonstrates the precision and reproducibility of the injector and the system as a whole.
% RSD of Retention Time (n=5) ≤ 1.0%Confirms the stability and reproducibility of the pumping system and mobile phase composition.
Analytical Workflow

The following diagram illustrates the logical flow of the purity assessment process.

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Solution sst System Suitability Test (SST) prep_std->sst prep_sample Prepare Sample Solution inject_sample Inject Sample(s) prep_sample->inject_sample inject_std Inject Standard sst->inject_std If SST Passes inject_std->inject_sample integrate Integrate Chromatograms inject_sample->integrate calc Calculate Purity (% Area) integrate->calc report Generate Report calc->report

Caption: Workflow for HPLC Purity Assessment.

Stability-Indicating Aspect: Forced Degradation

To validate the method as "stability-indicating," forced degradation studies are essential.[7][9] These studies intentionally stress the drug substance to produce potential degradation products and prove that the analytical method can separate them from the parent peak.

Protocol for Forced Degradation
  • Sample Preparation: Prepare a solution of this compound at approximately 500 µg/mL in a suitable solvent (e.g., 50:50 water:acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl to the sample solution and heat at 60 °C for 4 hours.

    • Base Hydrolysis: Add 1N NaOH to the sample solution and keep at room temperature for 2 hours.

    • Oxidative Degradation: Add 3% H₂O₂ to the sample solution and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid powder to 105 °C for 24 hours, then dissolve in diluent.

    • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for 24 hours.

  • Analysis: Before injection, neutralize the acidic and basic samples. Dilute all stressed samples to the working concentration (50 µg/mL) and analyze using the HPLC method described. A non-stressed sample should be analyzed as a control.

Evaluation

The method is considered stability-indicating if:

  • Significant degradation (ideally 5-20%) of the parent compound is observed.

  • All degradation product peaks are baseline resolved from the main peak and from each other (Resolution > 1.5).

  • Peak purity analysis (using a PDA detector) of the parent peak in the presence of its degradants passes, confirming no co-elution.

The following diagram illustrates the potential degradation pathways that this method aims to resolve.

G cluster_stress cluster_products parent Methyl 3-amino-1-methyl- 1H-pyrazole-4-carboxylate acid Acid/Base Hydrolysis parent->acid oxidation Oxidation parent->oxidation heat_light Heat/Light parent->heat_light hydrolyzed Carboxylic Acid (from ester hydrolysis) acid->hydrolyzed oxidized N-oxide or Ring-opened products oxidation->oxidized other Dimers or other polymeric species heat_light->other

Caption: Potential Degradation Pathways.

Conclusion

This application note provides a comprehensive and scientifically grounded RP-HPLC method for the purity assessment of this compound. By utilizing a polar-modified C18 column and an optimized acidic mobile phase, the method successfully addresses the challenges of retaining and separating this polar intermediate. The inclusion of a detailed protocol for forced degradation studies ensures that the method is stability-indicating, meeting the rigorous standards required in pharmaceutical development. This protocol serves as a reliable, ready-to-implement procedure for quality control and research laboratories.

References

  • Strategies to Enable and Simplify HPLC Polar Compound Separation. (2023, December 8). Technology Networks. Available at: [Link]

  • Retaining Polar Compounds. (2014, August 22). LCGC. Available at: [Link]

  • Engineering successful analytical methods using HILIC as an alternative retention mechanism. Phenomenex. Available at: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. Available at: [Link]

  • Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3), 168-179. Available at: [Link]

  • Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2022, November 1). LCGC International. Available at: [Link]

  • Stability-Indicating HPLC Method Development. Waters. Available at: [Link]

  • Development of Stability Indicating Method and Study of Validation on the Pharmaceutical Drug Substances by RP–HPLC. ResearchGate. Available at: [Link]

  • Zhao, X., & Suo, Y. (2008). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
  • Understanding Purity Standards for Synthesis Material Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Knochen, M., et al. (2005). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Journal of agricultural and food chemistry, 53(3), 517-523.
  • Guideline for Impurities in New Active Pharmaceutical Ingredient Q3A(R2). (2025, January 17). International Council for Harmonisation. Available at: [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (2023).
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). ALWSCI. Available at: [Link]

  • Guidance for Industry Q3A Impurities in New Drug Substances. (2008, June). U.S. Food and Drug Administration. Available at: [Link]

  • Al-Kindy, S. M. Z., et al. (2025). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent. Sultan Qaboos University Journal for Science.
  • Method Development HPLC. Interchim. Available at: [Link]

  • Importance of RP-HPLC in Analytical Method Development: A Review. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]

  • Methyl 3-amino-1H-pyrazole-4-carboxylate. PubChem. Available at: [Link]

  • METHYL 3-AMINO-1H-PYRAZOLE-4-CARBOXYLATE. precisionFDA. Available at: [Link]

  • Preparations of 4-Substituted 3-Carboxypyrazoles. (2025, August 8). ResearchGate. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. Available at: [Link]

  • 3-amino-1-methyl-1H-pyrazole-4-carboxamide. PubChem. Available at: [Link]

  • One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020). Molecules, 25(18), 4223.
  • Recent advances in the synthesis of new pyrazole derivatives. Arkivoc. Available at: [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2021). Journal of Medicinal Chemistry, 64(10), 6749-6766.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-Amino-1-methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical heterocyclic building block. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions, maximize your yield, and ensure the purity of your final product.

Introduction: The Synthetic Challenge

The synthesis of this compound is a well-established process, yet it presents a significant regioselectivity challenge that can impact yield and purity. The most common and efficient route involves the cyclocondensation of methylhydrazine with an activated three-carbon electrophile, such as (E)-methyl 2-cyano-3-ethoxyacrylate.[1] The core of the challenge lies in controlling which nitrogen atom of the methylhydrazine molecule initiates the cyclization, leading to the formation of two possible regioisomers: the desired 3-amino-1-methyl product and the undesired 5-amino-1-methyl isomer. This guide will provide you with the knowledge to navigate this and other potential hurdles in your synthesis.

Troubleshooting Guide & FAQs

Q1: My reaction is producing a mixture of two isomers. How can I selectively synthesize the desired 3-amino-1-methyl-1H-pyrazole-4-carboxylate?

A1: This is the most common issue in this synthesis, and the key to resolving it lies in understanding the reaction mechanism and controlling the reaction conditions to favor the desired kinetic product.[1]

The Underlying Mechanism: The reaction proceeds through two competing pathways, as illustrated in the diagram below. The initial Michael addition of methylhydrazine to the activated alkene can occur through either the substituted (-N(H)CH₃) or unsubstituted (-NH₂) nitrogen.

  • Kinetic Control (Favors 3-Amino Isomer): The more nucleophilic, sterically unhindered primary amine (-NH₂) of methylhydrazine attacks the electrophilic double bond first. This pathway is faster and is favored under basic conditions at lower temperatures. This leads to the desired this compound.[1]

  • Thermodynamic Control (Favors 5-Amino Isomer): The more substituted, less nucleophilic secondary amine (-N(H)CH₃) can also attack, leading to a more stable intermediate. This pathway is favored under neutral or slightly acidic conditions and at higher temperatures, resulting in the formation of the undesired methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.[1]

G cluster_0 Reaction Pathways cluster_1 Kinetic Pathway (Favored) cluster_2 Thermodynamic Pathway Start (E)-methyl 2-cyano-3-ethoxyacrylate + Methylhydrazine K_Intermediate Michael Adduct (via -NH2 attack) Start->K_Intermediate Basic conditions (e.g., NaOEt) Low Temperature (e.g., 0°C) T_Intermediate Michael Adduct (via -N(H)CH3 attack) Start->T_Intermediate Neutral/Acidic conditions (e.g., EtOH) Elevated Temperature (e.g., 70°C) Product_3_Amino Methyl 3-amino-1-methyl- 1H-pyrazole-4-carboxylate (Desired Product) K_Intermediate->Product_3_Amino Fast Cyclization K_Intermediate->T_Intermediate Dynamic Equilibration Product_5_Amino Methyl 5-amino-1-methyl- 1H-pyrazole-4-carboxylate (Undesired Isomer) T_Intermediate->Product_5_Amino Slower Cyclization to more stable product

Caption: Reaction pathways for the synthesis of this compound.

Experimental Protocol for Selective Synthesis of the 3-Amino Isomer (Kinetic Control):

  • Reagents and Solvent: Use a basic catalyst such as sodium ethoxide (NaOEt) in ethanol (EtOH). Ensure your methylhydrazine is of high purity and your solvent is anhydrous.

  • Temperature Control: Cool the reaction mixture to 0°C before and during the addition of the reactants. Maintaining a low temperature is critical for favoring the kinetic product.

  • Reaction Time: Monitor the reaction closely, typically for 2-3 hours. Over-extending the reaction time, even at low temperatures, can allow for equilibration to the thermodynamic product.[1]

  • Work-up: Upon completion, quench the reaction and proceed with the work-up promptly to isolate the kinetic product before it can rearrange.

Comparative Data on Reaction Conditions:

ConditionCatalyst/SolventTemperaturePredominant ProductRationale
Kinetic NaOEt in EtOH0°CThis compound Favors the faster reaction of the more nucleophilic primary amine.[1]
Thermodynamic Neutral EtOH70°CMethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylateAllows for equilibration to the more stable thermodynamic product.[1]
Q2: I'm unsure if I have synthesized the correct isomer. How can I differentiate between the 3-amino and 5-amino regioisomers?

A2: Distinguishing between the two isomers is crucial and can be reliably achieved using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through advanced 2D NMR techniques.

  • ¹H NMR: While the proton NMR spectra of the two isomers may be similar, there can be subtle differences in the chemical shifts of the pyrazole ring proton and the N-methyl protons. However, these differences may not be sufficient for unambiguous identification.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring will differ between the two isomers. Specifically, the chemical shifts of C3 and C5 will be informative.

  • Advanced 2D NMR (Definitive Identification):

    • ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for definitive assignment. In the desired 3-amino-1-methyl isomer, you will observe a correlation between the N-methyl protons and the N1 nitrogen of the pyrazole ring. In the 5-amino-1-methyl isomer, the N-methyl protons will show a correlation to the N1 nitrogen, which is adjacent to the amino group.[2]

    • NOE (Nuclear Overhauser Effect) Spectroscopy: In the 5-amino isomer, a NOE can be observed between the N-methyl protons and the pyrazole ring proton (H4). In the 3-amino isomer, this interaction is absent.

G cluster_0 NMR Differentiation of Isomers cluster_1 3-Amino-1-methyl Isomer (Desired) cluster_2 5-Amino-1-methyl Isomer (Undesired) node_3A H3C-N1-(C5)-C4(H)-C3(NH2)=N2 N_Me_3A N-Methyl Protons N1_3A N1 N_Me_3A->N1_3A ¹H-¹⁵N HMBC Correlation node_5A H3C-N1-(C5(NH2))=N2-C3-C4(H) N_Me_5A N-Methyl Protons N1_5A N1 N_Me_5A->N1_5A ¹H-¹⁵N HMBC Correlation H4_5A H4 Proton N_Me_5A->H4_5A NOE Correlation

Sources

Technical Support Center: Separation of Regioisomers in Pyrazole N-Alkylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole N-Alkylation. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet complex challenge of controlling and separating regioisomers in pyrazole synthesis. This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to streamline your workflow and enhance your synthetic success.

Introduction: The Challenge of Pyrazole N-Alkylation Regioselectivity

Pyrazoles are a cornerstone of modern medicinal chemistry and agrochemicals, appearing in numerous blockbuster drugs.[1][2][3] Their value lies in their unique electronic properties and their ability to act as versatile scaffolds. However, the synthesis of unsymmetrically substituted pyrazoles is frequently complicated by the N-alkylation step. The two adjacent nitrogen atoms (N1 and N2) in the pyrazole ring have similar nucleophilicity, often leading to the formation of a mixture of N1 and N2 alkylated regioisomers.[1][2][4] This lack of selectivity necessitates robust analytical and purification strategies, which can become a significant bottleneck in the drug discovery and development process.

This guide will equip you with the knowledge to diagnose common issues, optimize reaction conditions for better selectivity, and effectively separate isomer mixtures when they inevitably form.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges encountered during pyrazole N-alkylation and subsequent purification in a practical question-and-answer format.

Q1: My alkylation reaction consistently produces a nearly 1:1 mixture of N1 and N2 regioisomers. How can I improve the selectivity?

A1: Achieving regioselectivity is a matter of manipulating the subtle steric and electronic differences between the two nitrogen atoms. Several factors are at play:

  • Steric Hindrance: This is the most dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[4] If you have a bulky substituent at the C5-position, alkylation will favor the N1 position. Conversely, a bulky group at C3 will direct alkylation to N2.

  • Reaction Conditions (Base & Solvent): The choice of base and solvent system is critical and can dramatically alter the isomeric ratio.[1][2]

    • For N1-Selectivity: A common and effective combination is using a carbonate base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMSO or DMF.[5][6] Using sodium hydride (NaH) can also strongly favor the formation of a single isomer by creating the pyrazolate anion in a specific conformation.[1]

    • Solvent Effects: Polar aprotic solvents (DMF, DMSO, acetonitrile) are generally preferred. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically increase regioselectivity in some cases by modifying the hydrogen-bonding environment.[7][8]

  • Nature of the Electrophile: Highly bulky alkylating agents can enhance steric control.[4] Alternatively, using trichloroacetimidates as electrophiles under Brønsted acid catalysis offers a milder alternative to base-mediated methods and can provide good selectivity, often governed by sterics.[9][10]

Q2: I've tried optimizing the reaction, but I still get an inseparable mixture of isomers by standard silica gel column chromatography. What are my options?

A2: When isomers co-elute on silica, more advanced or alternative separation techniques are necessary.

  • Chromatographic Method Development:

    • Eluent System: Systematically screen different solvent systems. Sometimes a switch from standard ethyl acetate/hexane to dichloromethane/methanol or the addition of a small amount of a modifier like triethylamine (for basic pyrazoles) or acetic acid can significantly improve separation.[11]

    • Stationary Phase: If silica gel fails, consider other stationary phases. Neutral alumina can be effective for basic compounds.[11] Reversed-phase (C18) chromatography is another powerful option, separating compounds based on hydrophobicity rather than polarity.[11][12]

  • Supercritical Fluid Chromatography (SFC): SFC is an excellent, often overlooked, technique for separating closely related isomers. It frequently provides superior resolution and faster run times compared to HPLC.

  • Crystallization: Do not underestimate the power of fractional crystallization.[11][12] Experiment with a wide range of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, isopropanol) to find conditions where one isomer selectively crystallizes.

  • Salt Formation/Derivatization: The basicity of the pyrazole nitrogens can be exploited.[11] Treat the isomeric mixture with an acid (like HCl or tartaric acid) to form diastereomeric salts, which may have different crystallization properties. Alternatively, a temporary derivatization of the mixture can introduce a group that allows for easier separation, followed by its removal.[12]

Q3: My desired isomer is the minor product. Are there strategies to reverse the inherent regioselectivity?

A3: Reversing selectivity is challenging but possible. It often requires a more significant change in strategy than simple condition screening.

  • Protecting Groups: A robust method is to use a directing or protecting group. For instance, a bulky, removable group like a triphenylsilyl (TPS) group can be installed to block one nitrogen, forcing alkylation at the other site. The protecting group is then cleaved to yield the desired isomer.[6]

  • Enzymatic Alkylation: For a highly selective, "green" approach, engineered enzymes can offer a solution. Specific methyltransferases have been developed that can alkylate pyrazoles with exceptional regioselectivity (>99%), allowing access to isomers that are difficult to obtain through traditional chemical methods.[13]

  • Strategic Synthesis Redesign: Sometimes, the most effective approach is to reconsider the synthesis from the beginning. Instead of forming the pyrazole ring and then alkylating, it may be possible to build the ring using a substituted hydrazine that already contains the desired alkyl group. This approach offers absolute control over the final regiochemistry.[14][15]

FAQs: Deeper Mechanistic & Practical Questions

Q4: What are the fundamental principles governing N1 vs. N2 selectivity?

A4: The outcome of pyrazole alkylation is a competition between the two nitrogen atoms of the pyrazolate anion. The distribution of the negative charge is influenced by the substituents on the ring. The final ratio of products depends on a combination of:

  • Steric Factors: As discussed, this is often the overriding factor. The electrophile approaches the more accessible nitrogen.[4][16]

  • Electronic Factors: Electron-withdrawing groups (EWGs) on the pyrazole ring decrease the nucleophilicity of the adjacent nitrogen, while electron-donating groups (EDGs) increase it. This can be used to favor one site over the other.

  • Counter-ion and Solvent Effects: The nature of the cation from the base (e.g., Na⁺, K⁺, Cs⁺) and its solvation shell can influence where it associates with the pyrazolate anion, sterically blocking one nitrogen and leaving the other more open to attack.[1][2]

// Relationships Pyrazole -> Pyrazolate [label=" Deprotonation", headlabel=" + B:", taillabel=" - BH⁺"]; Base -> Pyrazolate; Pyrazolate -> N1_Product [label=" Path A\n(e.g., less hindered)", color="#34A853"]; Pyrazolate -> N2_Product [label=" Path B\n(e.g., more hindered)", color="#4285F4"]; AlkylHalide -> N1_Product [color="#34A853"]; AlkylHalide -> N2_Product [color="#4285F4"];

{rank=same; N1_Product; N2_Product;} }

Caption: General mechanism of pyrazole N-alkylation.

Q5: What are the definitive analytical techniques for assigning the structure of my N-alkylated pyrazole isomers?

A5: Unambiguous structural assignment is crucial. While chromatography can separate isomers, spectroscopy determines their identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool.

    • ¹H and ¹³C NMR: The chemical shifts of the ring protons and carbons will be different for each isomer. Comparing the spectra to known, characterized examples is a good first step.[17][18]

    • Nuclear Overhauser Effect (NOE): A 2D NOESY or 1D NOE experiment is often definitive. An NOE correlation will be observed between the protons of the N-alkyl group and the protons of the substituent at the adjacent ring position (C5 for N1-alkylation, C3 for N2-alkylation). The presence or absence of this spatial correlation is a reliable way to assign the structure.[3][9]

    • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment shows correlations between protons and carbons over two or three bonds. Look for a ³J correlation from the N-CH₂ protons to the C5 carbon of the pyrazole ring to confirm N1-alkylation, or to the C3 carbon to confirm N2-alkylation.

  • X-Ray Crystallography: If you can grow a suitable crystal of one of the isomers, single-crystal X-ray diffraction provides an unambiguous 3D structure, confirming the connectivity. This can then be used as a standard to confidently assign the identity of both peaks in your chromatogram.[1][6]

SeparationWorkflow

Caption: Decision workflow for choosing a separation strategy.

Experimental Protocols

Protocol 1: General Procedure for Selective N1-Alkylation (K₂CO₃/DMSO)

This protocol is a robust starting point for achieving N1-selectivity, particularly for pyrazoles with a smaller substituent at C5 than at C3.[6]

Reagents & Equipment:

  • 3(5)-Substituted pyrazole

  • Alkyl halide (1.1 equivalents)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 equivalents)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet

  • Standard workup and purification equipment

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the 3(5)-substituted pyrazole and anhydrous DMSO (approx. 0.1 M concentration).

  • Add anhydrous potassium carbonate (2.0 eq.).

  • Stir the suspension vigorously for 15-30 minutes at room temperature.

  • Add the alkyl halide (1.1 eq.) dropwise to the suspension.

  • Heat the reaction mixture to the desired temperature (start with 60-80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to isolate the major N1-alkylated product.

Protocol 2: NMR Analysis for Regioisomer Assignment (NOESY)

This protocol outlines the use of a 2D NOESY experiment to definitively assign the regioisomeric structure.

Sample Preparation & Equipment:

  • Isolated, purified pyrazole isomer (~5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR spectrometer equipped for 2D experiments

Step-by-Step Procedure:

  • Dissolve the purified isomer in the chosen deuterated solvent.

  • Acquire standard 1D ¹H and ¹³C spectra to assign the primary signals.

  • Set up and run a standard 2D NOESY experiment (e.g., noesygpph on a Bruker spectrometer) with an appropriate mixing time (typically 500-800 ms).

  • Process the 2D spectrum using appropriate software (e.g., TopSpin, Mnova).

  • Analysis:

    • Identify the diagonal peaks corresponding to the N-alkyl protons (e.g., N-CH₂) and the protons of the C3 and C5 substituents.

    • Look for a cross-peak that indicates a spatial correlation between the N-alkyl protons and a ring substituent.

      • A cross-peak between the N-alkyl group and the C5-substituent confirms N1-alkylation .

      • A cross-peak between the N-alkyl group and the C3-substituent confirms N2-alkylation .

References

  • MDPI.

  • Nature.

  • BenchChem.

  • BenchChem.

  • ResearchGate.

  • BenchChem.

  • Semantic Scholar.

  • Universitat Autònoma de Barcelona.

  • ResearchGate.

  • BenchChem.

  • ResearchGate.

  • ACS Publications.

  • MDPI.

  • National Institutes of Health.

  • ResearchGate.

  • MDPI.

  • ResearchGate.

  • National Institutes of Health.

  • National Institutes of Health.

  • BenchChem.

  • ElectronicsAndBooks.

  • ACS Publications.

  • ESA-IPB.

  • ResearchGate.

Sources

Aminopyrazole Synthesis: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for aminopyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this crucial heterocyclic scaffold. My aim is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively. Here, we will address common challenges, particularly the formation of side products, and provide actionable solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: I'm synthesizing an aminopyrazole from a β-ketonitrile and a substituted hydrazine, but I'm getting a mixture of products. What is the most likely side product?

The most common side product in this synthesis is a regioisomer of your target aminopyrazole. Specifically, you are likely forming a mixture of the 3-aminopyrazole and 5-aminopyrazole isomers. The ratio of these isomers is highly dependent on the reaction conditions and the nature of the substituents on your starting materials.

Q2: What is the mechanistic basis for the formation of these two regioisomers?

The formation of either the 3- or 5-aminopyrazole is determined by which nitrogen atom of the substituted hydrazine attacks the nitrile group during the cyclization step. This, in turn, is influenced by a delicate interplay between kinetic and thermodynamic control.

  • Kinetic Control: Under basic conditions and at lower temperatures (e.g., 0 °C), the reaction tends to favor the 3-aminopyrazole. This is because the initial Michael addition of the more nucleophilic, substituted nitrogen of the hydrazine is rapid, and the subsequent cyclization is fast, "trapping" the kinetically favored product.

  • Thermodynamic Control: Under neutral conditions and at elevated temperatures, the reaction favors the more stable 5-aminopyrazole. These conditions allow for an equilibrium to be established between the Michael adducts, leading to the formation of the thermodynamically preferred product.

Q3: My reaction mixture has turned a dark color, and I see some unexpected higher molecular weight species in my mass spectrometry analysis. What could be happening?

While regioisomers are the most common issue, dimerization of the aminopyrazole product can also occur, especially under certain catalytic conditions, such as in the presence of copper. These dimerization reactions can proceed through various coupling pathways (C-H/N-H, C-H/C-H, and N-H/N-H), leading to pyrazole-fused pyridazines or pyrazines. Colored impurities can also arise from side reactions involving the hydrazine starting material.

Troubleshooting Guides

Issue 1: Poor Regioselectivity - Formation of 3- and 5-Aminopyrazole Isomers

Symptoms:

  • NMR spectrum shows two sets of signals for the pyrazole ring protons and the amino group.

  • Multiple spots are observed on TLC with similar retention factors.

  • Broad melting point range for the isolated product.

Root Cause Analysis and Solutions:

The formation of regioisomers is a classic challenge in aminopyrazole synthesis when using substituted hydrazines. The key to controlling the outcome lies in manipulating the reaction conditions to favor either the kinetic or thermodynamic product.

Workflow for Optimizing Regioselectivity:

cluster_0 Regioselectivity Troubleshooting cluster_1 Desired Product: 3-Aminopyrazole (Kinetic Control) cluster_2 Desired Product: 5-Aminopyrazole (Thermodynamic Control) start Start: Mixture of 3- and 5-aminopyrazoles kinetic_conditions Implement Kinetic Conditions: - Base (e.g., NaOEt) - Low Temperature (0 °C) start->kinetic_conditions If 3-isomer is desired thermo_conditions Implement Thermodynamic Conditions: - Neutral (e.g., EtOH) - Elevated Temperature (70°C) start->thermo_conditions If 5-isomer is desired kinetic_analysis Analyze Product Ratio (NMR, LC-MS) kinetic_conditions->kinetic_analysis kinetic_success Success: Predominantly 3-isomer kinetic_analysis->kinetic_success High selectivity kinetic_fail Failure: Mixture persists kinetic_analysis->kinetic_fail Low selectivity thermo_analysis Analyze Product Ratio (NMR, LC-MS) thermo_conditions->thermo_analysis thermo_success Success: Predominantly 5-isomer thermo_analysis->thermo_success High selectivity thermo_fail Failure: Mixture persists thermo_analysis->thermo_fail Low selectivity

Caption: Troubleshooting workflow for controlling regioselectivity.

Detailed Protocols for Regioselective Synthesis:

Parameter For 3-Aminopyrazole (Kinetic Product) For 5-Aminopyrazole (Thermodynamic Product) Causality
Base Use of a base like sodium ethoxide (NaOEt) is crucial.Neutral conditions are preferred.The base facilitates the rapid, irreversible cyclization of the kinetically favored Michael adduct.
Temperature Low temperatures, typically 0°C, are employed.Elevated temperatures, around 70°C, are used.Low temperatures prevent the equilibration of the Michael adducts, while higher temperatures promote it.
Order of Addition Add the hydrazine to the electrophile at 0°C.The order of addition is less critical under these conditions.This can influence the initial Michael addition equilibrium.

Purification Strategy for Isomer Separation:

If a mixture of isomers is unavoidable, separation can often be achieved by column chromatography on silica gel. However, due to the similar polarity of the isomers, a careful selection of the eluent system is necessary. In some cases, recrystallization from a suitable solvent, such as ethanol, can be effective.

Issue 2: Formation of Dimerization Byproducts

Symptoms:

  • Presence of peaks in the mass spectrum corresponding to double the molecular weight of the expected product.

  • Formation of a deeply colored or insoluble material in the reaction mixture.

  • Complex NMR spectrum with broad signals.

Root Cause Analysis and Solutions:

Dimerization of aminopyrazoles can be promoted by certain catalysts, particularly copper salts, and oxidative conditions. The reaction involves the coupling of two aminopyrazole molecules.

Preventative Measures:

  • Avoid Copper Catalysts: If your synthesis does not explicitly require a copper catalyst, ensure your glassware and reagents are free from copper contamination.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative dimerization.

  • Control of Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can sometimes lead to the formation of byproducts. Monitor the reaction progress by TLC or LC-MS and work up the reaction as soon as the starting material is consumed.

Purification Strategy:

Dimerized products are typically much less polar and have significantly higher molecular weights than the desired aminopyrazole monomer. They can often be removed by:

  • Filtration: If the dimer precipitates from the reaction mixture, it can be removed by simple filtration.

  • Column Chromatography: The significant difference in polarity usually allows for easy separation by column chromatography.

  • Recrystallization: The difference in solubility between the monomer and the dimer can be exploited for purification by recrystallization.

Experimental Protocols

Protocol 1: General Procedure for the Kinetically Controlled Synthesis of 3-Aminopyrazoles

This protocol is adapted from methodologies that favor the formation of the 3-aminopyrazole isomer.

  • To a solution of sodium ethoxide (2 equivalents) in ethanol at 0°C, add the β-alkoxyacrylonitrile (1 equivalent).

  • Slowly add the substituted hydrazine (1 equivalent) to the reaction mixture at 0°C over 45-60 minutes.

  • Stir the reaction mixture at 0°C for 2-3 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for the Thermodynamically Controlled Synthesis of 5-Aminopyrazoles

This protocol is based on conditions that favor the formation of the more stable 5-aminopyrazole isomer.

  • Dissolve the β-alkoxyacrylonitrile (1 equivalent) in ethanol.

  • Add the substituted hydrazine (1 equivalent) to the solution at room temperature.

  • Heat the reaction mixture to 70°C and maintain for 14 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Interpretation

Differentiating 3- and 5-Aminopyrazole Isomers by NMR:

While specific chemical shifts will vary depending on the substituents, some general trends can be observed in the ¹H NMR spectra to distinguish between the 3- and 5-aminopyrazole isomers. The chemical shift of the pyrazole ring protons can be a key indicator. Consultation of literature for compounds with similar substitution patterns is highly recommended for accurate assignment.

References

  • Fichez, J., Busca, P., & Prestat, G. (n.d.).
  • Alnajjar, R. A., & Gheath, A. H. (2014). Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research, 6(7), 1426-1431.
  • (2015). Selective Synthesis of 3- or 5-Substituted Aminopyrazoles. Org. Lett., 17, 2964–2967.
  • ResearchGate. (n.d.).
  • Fichez, J., Busca, P., & Prestat, G. (n.d.).
  • Kumar, A., & Aggarwal, R. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 148-176.
  • Organic Syntheses. (n.d.). 3(5)-aminopyrazole.
  • (2023).
  • Reddit. (2022, May 2). Purification of Amino-Pyrazoles. r/OrganicChemistry.
  • Reddit. (2021, August 11). Advices for Aminopyrazole synthesis. r/Chempros.
  • Semantic Scholar. (2018, January 25). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
  • Taylor & Francis. (n.d.). Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents.
  • ChemicalBook. (n.d.). 3-Aminopyrazole synthesis.
  • Arkivoc. (n.d.). Recent developments in aminopyrazole chemistry.
  • ACS Omega. (2017, December 13).
  • MDPI. (n.d.). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds.
  • Google Patents. (n.d.).
  • PubMed. (2025, January 17). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds.
  • The Heterocyclist - WordPress.com. (2015, August 6). Regioselective synthesis of 3- and 5-aminopyrazoles.
  • ResearchGate. (2011, February 9). (PDF) Approaches towards the synthesis of 5-aminopyrazoles.
  • BJOC. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
  • Beilstein Journals. (2011, February 9). Approaches towards the synthesis of 5-aminopyrazoles.
  • Chemistry Stack Exchange. (2018, July 4).
  • ResearchGate. (2025, August 9). Recent developments in aminopyrazole chemistry | Request PDF.
  • ResearchGate. (2025, August 5). Dimerization of Pyrazole in Slit Jet Expansions.
  • ResearchGate. (2025, August 7). Minimizing Side Reactions in Classical Pyrazole Synthesis from β - Oxonitriles: The Use of Acetylhydrazine | Request PDF.
  • (n.d.). Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles.
  • Journal of the American Chemical Society. (2025, December 30). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework.
  • Benchchem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • NIH. (n.d.).

Technical Support Center: Overcoming Poor Solubility of Pyrazole Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole carboxamide derivatives. This class of compounds holds immense therapeutic promise, with applications ranging from kinase inhibitors in oncology to potent agents in agrochemistry.[1][2][3][4][5] However, a significant hurdle in their development is their frequently poor aqueous solubility. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate and overcome this critical challenge.

The inherent structural features of pyrazole carboxamides—such as the aromatic pyrazole ring, potential for strong intermolecular hydrogen bonding, and π-π stacking—can lead to high crystal lattice energy.[6] This makes it difficult for solvent molecules to break apart the crystal structure, resulting in low solubility and posing significant challenges for formulation, bioavailability, and reliable in vitro testing.[6][7]

This resource is designed to be a practical, field-proven guide. We will explore the causality behind common solubility issues and provide systematic, self-validating protocols to address them effectively.

Troubleshooting Guide: Common Solubility-Related Issues

This section addresses specific experimental problems in a direct question-and-answer format. Follow these guides to diagnose and resolve issues you may be encountering in the lab.

Issue / Observation Probable Cause(s) Recommended Solution & Protocol
1. My compound precipitates immediately when my concentrated DMSO stock is added to an aqueous assay buffer. Solvent Shifting/"Fall-Out" : The compound is highly soluble in the organic stock solvent (DMSO) but not in the final aqueous buffer. The abrupt change in solvent polarity causes the compound to crash out.[8]Action: Minimize the solvent shift impact.Protocol: 1. Reduce Final DMSO Concentration: Aim for a final DMSO concentration of ≤1% in your assay. If possible, push it to <0.5%.[8]2. Use Serial Dilutions: Instead of a single large dilution, perform a serial dilution of your stock in the assay buffer itself. This allows for a more gradual solvent change.3. Modify the Buffer: If permissible for the assay, incorporate a small percentage (1-5%) of a co-solvent like ethanol or propylene glycol into the final assay buffer to increase its solubilizing capacity.[9]4. Pre-warm Buffer: Gently warming the assay buffer before adding the DMSO stock can sometimes help keep the compound in solution.[8]
2. My amorphous solid dispersion (ASD) formulation gives a high initial dissolution rate, but the concentration quickly drops over time. Supersaturation followed by Precipitation : The amorphous form dissolves rapidly, creating a supersaturated solution.[10] This is a thermodynamically unstable state, and the compound will eventually precipitate into its more stable, less soluble crystalline form.Action: Maintain the supersaturated state using a precipitation inhibitor.Protocol: 1. Polymer Selection: The polymer used to create the ASD is critical. Polymers like Hypromellose Acetate Succinate (HPMCAS) are not only excellent at forming stable amorphous dispersions but also act as effective precipitation inhibitors in solution.[11][12]2. Formulation Optimization: Ensure sufficient polymer loading in your ASD. A higher polymer-to-drug ratio can enhance stability in both the solid state and in solution.3. In Vitro Dissolution Testing: Perform dissolution tests in biorelevant media (e.g., FaSSIF/FeSSIF) to assess the "spring and parachute" effect. The "spring" is the initial high concentration, and the "parachute" is the ability of the formulation to maintain that supersaturation over time.
3. I am struggling to dissolve my pyrazole carboxamide derivative for a chemical reaction workup or for purification. High Crystal Lattice Energy : Strong intermolecular forces in the solid state make the crystal lattice very stable and difficult for solvents to penetrate and break apart.[6]Action: Employ energy and solvent modulation to overcome the lattice energy.Protocol: 1. Apply Heat: The solubility of most organic compounds increases with temperature.[6] Gently heat the solvent while stirring to provide the thermal energy needed to break intermolecular bonds.2. Use a Co-Solvent System: This is a highly effective strategy.[6][13] Dissolve your compound in a minimal amount of a "good" hot solvent (e.g., ethanol, THF, acetone). Then, slowly add a "poor" hot solvent (e.g., water, hexanes) until the solution just begins to turn turbid. Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly for recrystallization.[6]3. Solvent Screening: Test solubility in a small panel of solvents with varying polarities (e.g., Dichloromethane, Ethyl Acetate, Acetonitrile, Methanol) to find a more effective single solvent.
4. Bioavailability of my compound is extremely low and variable, despite showing high cell permeability (e.g., in a Caco-2 assay). Dissolution-Rate-Limited Absorption (BCS Class II behavior) : The compound has good permeability but its dissolution in the gastrointestinal tract is so slow that it limits the amount of drug available for absorption.[14]Action: Implement an advanced solubility/dissolution enhancement strategy.Protocol: 1. Particle Size Reduction (Nanosuspension): Reducing the particle size to the nanometer range dramatically increases the surface area available for dissolution, which can significantly boost the dissolution rate according to the Noyes-Whitney equation.[15][16][17] Techniques like media milling or high-pressure homogenization are used to create nanosuspensions.[16][18]2. Amorphous Solid Dispersion (ASD): Formulating the compound as an ASD can increase its apparent solubility by several orders of magnitude by preventing crystallization.[19][20][21] Spray drying and hot-melt extrusion are common manufacturing methods.[22]3. Cocrystallization: Engineer a multicomponent crystal (cocrystal) with a pharmaceutically acceptable coformer (e.g., a carboxylic acid).[14][23] This creates a new solid form with distinct, and often superior, physicochemical properties, including solubility and dissolution rate.[13][24]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the science and strategy behind overcoming the poor solubility of pyrazole carboxamide derivatives.

Q1: What are the primary structural reasons for the poor solubility of pyrazole carboxamide derivatives?

A1: The poor solubility is typically rooted in the molecule's solid-state properties, which are dictated by its structure. Key factors include:

  • High Crystal Lattice Energy: The combination of the planar pyrazole ring and the carboxamide group facilitates strong intermolecular interactions. These include hydrogen bonds (N-H···O=C) and π-π stacking between the aromatic rings.[6] These forces pack the molecules tightly into a highly stable crystal lattice that requires a large amount of energy to break, resulting in low solubility.

  • Molecular Planarity and Symmetry: Symmetrical and planar molecules tend to pack more efficiently into a stable crystal lattice, which often correlates with higher melting points and lower solubility.[10]

  • Hydrophobicity: The presence of non-polar substituents on the pyrazole or phenyl rings can increase the molecule's lipophilicity (high LogP), reducing its affinity for aqueous media.[6][25]

Q2: How can I systematically screen for the best solubility enhancement strategy for my new compound?

A2: A tiered, systematic approach is most effective. Start with simple methods and progress to more complex ones based on the results.

G cluster_0 Tier 1: Intrinsic Properties & Simple Formulations cluster_1 Tier 2: Solid-State Characterization & Modification cluster_2 Tier 3: Advanced Formulation Strategies A Determine Kinetic & Thermodynamic Solubility in Water B Determine pKa & pH-Solubility Profile A->B If ionizable C Screen Co-solvents (Ethanol, PG, PEG 400) B->C D Polymorph Screen (DSC, XRPD) C->D If simple methods are insufficient E Amorphous Solid Dispersion (ASD) Feasibility D->E F Cocrystal Screen D->F G Nanosuspension Development E->G If high drug load needed H Lipid-Based Formulations (e.g., SEDDS) F->H Compare best options G->H I Cyclodextrin Complexation H->I G cluster_0 Amorphous Solid Dispersion (ASD) cluster_1 Cocrystal cluster_2 Nanosuspension ASD Drug Molecule Polymer Chain ASD_text Drug is molecularly dispersed and non-crystalline. Cocrystal Drug Coformer Coformer Drug Drug Coformer Cocrystal_text Drug and Coformer create a new, ordered crystal lattice. Nano Crystalline Drug (Nanoparticle) Nano_text Original crystalline drug, but with massively increased surface area.

Caption: Conceptual difference between ASDs, Cocrystals, and Nanosuspensions.

Q4: When should I choose particle size reduction (e.g., a nanosuspension) versus a formulation approach like an ASD?

A4: The choice depends on the drug's intrinsic properties and the desired therapeutic outcome.

  • Choose Nanosuspensions when:

    • The drug has a very high melting point and is difficult to process via thermal methods (like hot-melt extrusion for ASDs).

    • The required drug dose is very high, making the excipient load of an ASD impractical. Nanosuspensions can have very high drug loading. [16] * You want to maintain the crystalline form of the drug for long-term stability but need to improve its dissolution rate. Nanosuspensions primarily accelerate dissolution; they do not typically increase the equilibrium solubility. [15][17]

  • Choose Amorphous Solid Dispersions (ASDs) when:

    • You need to achieve a significant increase in the apparent solubility and achieve supersaturation to drive absorption, especially for "brick-dust" molecules with very high lattice energy. [20][26] * The drug is amenable to processing with polymers (e.g., has decent solubility in organic solvents for spray drying or is thermally stable for hot-melt extrusion).

    • The dose is manageable, allowing for a reasonable drug-to-polymer ratio (typically <50% drug load).

Q5: How does polymorphism impact the solubility of my compound, and why is it critical to screen for it?

A5: Polymorphism is the ability of a compound to exist in two or more different crystal structures. [27][28]These different polymorphs can have significantly different physicochemical properties, including solubility, melting point, and stability. [29]

  • Impact on Solubility: Generally, the most thermodynamically stable polymorph has the lowest solubility. Metastable polymorphs are less stable but are often more soluble. [29]This "solubility advantage" can be beneficial for bioavailability.

  • Criticality of Screening: It is crucial to screen for polymorphs early in development for two main reasons:

    • Risk of Conversion: A drug product formulated with a more soluble, metastable polymorph could convert to the more stable, less soluble form during manufacturing or storage. This can lead to a dramatic decrease in solubility and dissolution, potentially rendering the drug product ineffective and failing regulatory standards. The case of Ritonavir is a famous example of this phenomenon.

    • Opportunity for Optimization: Discovering a metastable polymorph with improved solubility can be a viable strategy for formulation development, provided its stability can be controlled. [28] A thorough polymorph screen ensures that you are developing your drug based on the most stable and appropriate solid form, preventing unforeseen failures later in the development pipeline.

References

  • 5-amino-1-phenylpyrazole-4-carboxamide | Solubility of Things. (n.d.).
  • Technical Support Center: Overcoming Poor Solubility of Pyrazole-Based Compounds in Aqueous Media. (n.d.). Benchchem.
  • Overcoming poor solubility of pyrazole derivatives during reaction workup. (n.d.). Benchchem.
  • How to improve the solubility of 1-Isopropylpyrazole derivatives. (n.d.). Benchchem.
  • Technical Support Center: Enhancing Pyrazole Derivative Solubility in Assay Buffers. (n.d.). Benchchem.
  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). National Institutes of Health (NIH).
  • Pharmaceutical Co-Crystals of Pyrazinecarboxamide (PZA) with Various Carboxylic Acids: Crystallography, Hirshfeld Surfaces, and Dissolution Study. (2025). ResearchGate.
  • Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug. (2014). ResearchGate.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Int J Pharm Chem Anal.
  • Nanosuspension: An approach to enhance solubility of drugs. (n.d.). PMC - NIH.
  • Research-Paper-4.pdf. (2011). Chemistry & Biology Interface.
  • Polymorphism in Carboxamide Compound with High-Z' Crystal Structure. (n.d.). ResearchGate.
  • Formulation strategies for poorly soluble drugs. (2025). ResearchGate.
  • Revolutionizing Pharmacotherapy: The Role of Nanosuspensions in Drug Delivery Systems. (2025).
  • Improving solubility – a close look at available approaches. (n.d.). Merck Millipore.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). PMC - PubMed Central.
  • Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques. (n.d.). MDPI.
  • Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research.
  • Emerging Trends in the Application of Nanosuspension-Based Biomaterials for Anticancer Drug Delivery. (2025). Dove Medical Press.
  • Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (2017).
  • Amorphous Solid Dispersion Formulations Using The Spray Dry Process. (2014). YouTube.
  • Solubilization techniques used for poorly water-soluble drugs. (n.d.). PMC - PubMed Central.
  • Role of Coformers in Solubility Enhancement of Poorly Soluble Drugs through Cocrystallization: An Overview Review Article. (2022).
  • Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. (n.d.). National Institutes of Health (NIH).
  • Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. (n.d.). ResearchGate.
  • Amorphous Solid Dispersions as Enabling Formulations for Discovery and Early Development. (2011). American Pharmaceutical Review.
  • Co-Crystals For Improving Solubility And Bioavailability Of Pharmaceutical Products. (2025).
  • The Role of Surfactants in Solubilization of Poorly Soluble Drugs. (n.d.). JOCPR.
  • Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery. (n.d.). MDPI.
  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. (n.d.). PMC - NIH.
  • Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. (n.d.). PMC.
  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. (n.d.). PMC - NIH.
  • Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer. (2023). ResearchGate.
  • Vol 27, No 19 (2024). (2024). Combinatorial Chemistry & High Throughput Screening.
  • Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction. (n.d.). PubMed.
  • 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. (2020). Journal of Medicinal Chemistry - ACS Publications.
  • Impact of Polymorphism on Drug Formulation and Bioavai. (2024). JOCPR.
  • Trends in amorphous solid dispersion drug products approved by the U.S. Food and Drug Administration between 2012 and 2023. (n.d.). ResearchGate.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI.
  • Impact of Crystal Habit on Solubility of Ticagrelor. (n.d.). MDPI.
  • The Use of Polymer and Surfactants for the Microencapsulation and Emulsion Stabilization. (n.d.).
  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (n.d.). PMC - PubMed Central.
  • Release Mechanisms of Amorphous Solid Dispersions. (n.d.).
  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. (2024). PubMed.

Sources

Technical Support Center: Optimizing Reaction Conditions for the Cyclization of β-Enamino Diketones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your experimental design. This guide is structured to help you master the cyclization of β-enamino diketones, a cornerstone reaction for synthesizing a diverse array of valuable heterocyclic compounds.

β-Enamino diketones are highly versatile polyfunctional building blocks used in the construction of nitrogen-containing heterocycles.[1][2] Their intramolecular cyclization, often proceeding via a Paal-Knorr type mechanism, is a powerful method for creating polysubstituted pyrroles—a scaffold of immense importance in medicinal chemistry and materials science.[3][4] This guide provides a comprehensive framework for optimizing these reactions, troubleshooting common issues, and understanding the causality behind experimental choices.

Section 1: Foundational Principles & Reaction Mechanism

Understanding the reaction pathway is critical for effective optimization. The cyclization of a β-enamino diketone to a pyrrole is fundamentally an intramolecular condensation-dehydration sequence. The reaction is typically acid-catalyzed, which serves to activate the carbonyl groups for nucleophilic attack.

The generally accepted mechanism proceeds as follows:

  • Protonation: An acid catalyst protonates one of the carbonyl oxygens, increasing its electrophilicity.

  • Intramolecular Attack: The nucleophilic enamine nitrogen attacks the protonated carbonyl carbon, initiating the ring closure and forming a hemiaminal intermediate.

  • Second Cyclization/Attack: The lone pair on the newly formed hydroxyl group or the nitrogen can attack the second carbonyl, leading to a 2,5-dihydroxytetrahydropyrrole derivative after proton transfers.

  • Dehydration: A two-step dehydration process, driven by the formation of the stable aromatic pyrrole ring, eliminates two molecules of water to yield the final product.[5][6]

Reaction_Mechanism cluster_start Starting Material cluster_intermediates Reaction Intermediates cluster_product Final Product Start β-Enamino Diketone Intermediate1 Hemiaminal Intermediate Start->Intermediate1 H+ (cat.) Intramolecular Nucleophilic Attack Intermediate2 Dihydroxy-pyrrolidine Derivative Intermediate1->Intermediate2 Tautomerization & Second Attack Product Substituted Pyrrole Intermediate2->Product -2 H₂O Aromatization

Caption: Generalized mechanism for the acid-catalyzed cyclization of a β-enamino diketone to a substituted pyrrole.

Section 2: FAQs for Reaction Optimization

This section addresses common questions regarding the strategic optimization of reaction parameters.

Q1: What is the role of the catalyst, and how do I choose the right one?

A1: The catalyst's primary role is to accelerate the cyclization and subsequent dehydration steps. The choice of catalyst is critical and depends on the substrate's sensitivity.

  • Brønsted Acids: Weak acids like acetic acid or p-toluenesulfonic acid (p-TsOH) are most common.[1][7] They are effective at protonating the carbonyl without being so harsh as to promote side reactions. Acetic acid can often serve as both the catalyst and the solvent.

  • Lewis Acids: For less reactive substrates, Lewis acids like Yb(OTf)₃, Sc(OTf)₃, or MgI₂ can be effective.[8][9][10][11] They coordinate to the carbonyl oxygen, increasing its electrophilicity.

  • Base-Promoted Cyclization: In some specific substrates, a base like DBU can promote the intramolecular cyclization, particularly when the desired product is not a simple pyrrole.[1]

  • "Green" Catalysts: For environmentally benign synthesis, solid-supported acids or biodegradable catalysts like citric acid have proven effective, especially in solvent-free mechanochemical approaches.[12]

Q2: How does solvent choice impact the reaction?

A2: The solvent influences reactant solubility, reaction rate, and even the equilibrium of intermediates.

  • Protic Solvents: Alcohols like ethanol or methanol are frequently used as they are good at solvating the starting materials and intermediates.[1][13]

  • Aprotic Polar Solvents: Solvents like DMSO or DMF can be used, but care must be taken as they can be difficult to remove.

  • Aprotic Nonpolar Solvents: Toluene is often used, particularly with a Dean-Stark apparatus to azeotropically remove the water byproduct, driving the reaction equilibrium toward the product.[4]

  • Water: In some green chemistry protocols, the reaction can be performed in water, often under microwave conditions.[3] The hydrophobic effect can help drive the organic reactants together.

Q3: What are the advantages of using microwave irradiation?

A3: Microwave-assisted synthesis has become a preferred method for this transformation due to several key advantages:

  • Drastically Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes.[3][14]

  • Increased Yields: Rapid heating and the ability to reach higher temperatures and pressures in sealed vessels often lead to cleaner reactions and higher product yields.[13][15]

  • Milder Conditions: The efficiency of microwave heating can sometimes allow for the use of weaker catalysts or lower overall temperatures, preserving sensitive functional groups.[14]

Q4: How do substituents on the β-enamino diketone and amine affect the cyclization?

A4: The electronic and steric nature of the substituents plays a significant role.

  • Electron-Withdrawing Groups (EWGs): EWGs on the amine component (if applicable, as in a Paal-Knorr synthesis from a 1,4-diketone) decrease its nucleophilicity, slowing the reaction.[16]

  • Electron-Donating Groups (EDGs): EDGs on the amine increase its nucleophilicity, generally accelerating the reaction.

  • Steric Hindrance: Bulky groups on the diketone backbone or near the reacting amine can sterically impede the necessary bond rotations and cyclization, requiring more forcing conditions (higher temperature, stronger catalyst).[16]

Section 3: Troubleshooting Guide

Even well-established reactions can present challenges. This guide provides a systematic approach to diagnosing and solving common experimental issues.

Troubleshooting_Workflow Start Experiment Outcome: Low or No Yield Check_Purity Are starting materials pure? (NMR, GC/MS) Start->Check_Purity Purify Action: Purify reagents (Recrystallization, Chromatography). Re-run experiment. Check_Purity->Purify No Check_Conditions Are reaction conditions optimal? Check_Purity->Check_Conditions Yes Purify->Start Optimize_Conditions Action: Screen variables: - Increase Temperature / Use MW - Change Catalyst (Type/Loading) - Change Solvent Check_Conditions->Optimize_Conditions No Check_Side_Products TLC/LC-MS shows side products? Check_Conditions->Check_Side_Products Yes Optimize_Conditions->Start Analyze_Side_Products Identify side products. Consult specific troubleshooting points. Check_Side_Products->Analyze_Side_Products Yes Success Problem Solved Check_Side_Products->Success No (Reaction is clean but incomplete) Analyze_Side_Products->Success

Caption: A systematic workflow for troubleshooting low-yield cyclization reactions.

Problem 1: Low or No Product Yield

  • Possible Cause A: Purity of Starting Materials. Impurities can inhibit the catalyst or lead to unwanted side reactions.[16]

    • Solution: Ensure all starting materials are pure. Recrystallize or chromatograph solids and distill liquid reagents if purity is questionable.

  • Possible Cause B: Suboptimal Reaction Conditions. The reaction may be too slow under the chosen conditions.

    • Solution: Systematically screen reaction parameters. Increase the temperature, extend the reaction time, or switch to microwave irradiation.[17] If using a weak acid, consider a stronger one or increase the catalyst loading.[17]

  • Possible Cause C: Presence of Moisture. Water can interfere with some Lewis acid catalysts and, in certain base-catalyzed reactions, can quench the base.[16]

    • Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Problem 2: Significant Furan Byproduct Formation

  • Possible Cause: Reaction Conditions are Excessively Acidic. The cyclization of a 1,4-dicarbonyl moiety to a furan is also acid-catalyzed and can compete with the desired pyrrole formation, especially at low pH (<3).[7][16]

    • Solution: Control the acidity. Switch from a strong acid (e.g., HCl) to a weaker one (e.g., acetic acid).[7] Alternatively, run the reaction under neutral conditions, relying on thermal energy to drive the cyclization, though this may require longer reaction times.

Problem 3: Reaction is Slow or Stalls Before Completion

  • Possible Cause: Low Reactivity of Substrates. As discussed in the FAQs, sterically hindered substrates or amines bearing strong electron-withdrawing groups are less nucleophilic and react more slowly.[16]

    • Solution: Employ more forcing conditions. Microwave heating is highly effective for overcoming activation energy barriers.[3] Using a more active catalyst system may also be beneficial. For particularly unreactive amines, increasing their stoichiometry might help drive the reaction to completion.

Section 4: Experimental Protocols & Data

The following protocols are provided as validated starting points for your experiments.

Protocol 1: General Procedure for Acid-Catalyzed Cyclization (Thermal)
  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the β-enamino diketone (1.0 equiv).

  • Add the chosen solvent (e.g., glacial acetic acid or toluene, approx. 0.1–0.5 M concentration).

  • If not using an acidic solvent, add the acid catalyst (e.g., p-TsOH, 10 mol%).

  • Heat the reaction mixture to reflux (typically 80-120 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature.

  • If using a catalytic acid in a solvent like toluene, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.[17]

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: Microwave-Assisted Paal-Knorr Cyclization
  • In a dedicated microwave process vial, combine the β-enamino diketone (1.0 equiv), solvent (e.g., ethanol, 0.2-1.0 M), and catalyst (e.g., glacial acetic acid, 10% v/v).[13]

  • Add a magnetic stir bar and securely seal the vial with a cap.

  • Place the vial in the cavity of a dedicated laboratory microwave reactor.

  • Set the reaction parameters: temperature (e.g., 120-160 °C), time (e.g., 5-20 minutes), and initial power (e.g., 150-250 W).[3][13] Caution: Always operate microwave reactors according to the manufacturer's safety guidelines.

  • After the irradiation is complete, allow the vial to cool to a safe temperature (<50 °C) before opening.

  • Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

  • Perform an appropriate aqueous workup (e.g., addition of ethyl acetate and washing with 1 M HCl or saturated NaHCO₃ depending on the product's nature).[13]

  • Dry the organic layer, concentrate, and purify the product as described in Protocol 1.

Data Presentation

The choice of conditions can dramatically alter the outcome. The tables below summarize typical results to guide your optimization.

Table 1: Effect of Catalyst on Pyrrole Synthesis (Illustrative data based on findings in the literature)

EntryCatalyst (10 mol%)SolventTemperature (°C)Time (h)Yield (%)
1NoneToluene11024<10
2Acetic AcidToluene1101275
3p-TsOHToluene110692
4Yb(OTf)₃DCE80888

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation (Illustrative data based on findings in the literature)[3][13]

EntrySubstrateMethodTemperature (°C)TimeYield (%)
12,5-Hexanedione + AnilineThermal118 (AcOH)12 h65
22,5-Hexanedione + AnilineMicrowave150 (AcOH)5 min89
31,4-Diketone Derivative + Primary AmineThermal110 (Toluene)12 h58
41,4-Diketone Derivative + Primary AmineMicrowave150 (Toluene)10 min85

References

  • Minetto, G., Raveglia, L. F., Sega, A., & Taddei, M. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(24), 5277-5288. Available from: [Link]

  • Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2024). Microwave-assisted organic synthesis of pyrroles (Review). Pharmacia, 71. Available from: [Link]

  • Minetto, G., Raveglia, L. F., & Taddei, M. (2004). Microwave-assisted Paal-Knorr reaction. A rapid approach to substituted pyrroles and furans. Organic Letters, 6(3), 389–392. Available from: [Link]

  • Bollu, S., et al. (2024). Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines. The Journal of Organic Chemistry. Available from: [Link]

  • Minetto, G., Raveglia, L. F., & Taddei, M. (2004). Microwave-Assisted Paal−Knorr Reaction. A Rapid Approach to Substituted Pyrroles and Furans. Organic Letters, 6(3), 389-392. Available from: [Link]

  • Zhang, J., et al. (2021). Facile synthesis of 5α-functionalized pyrroles via multicomponent reactions of vicinal tricarbonyl compounds, enamines, and nucleophiles. Organic Chemistry Frontiers. Available from: [Link]

  • Loh, T.-P., & Chen, S.-L. (2021). Recent Advancements in Pyrrole Synthesis. Molecules, 26(11), 3144. Available from: [Link]

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available from: [Link]

  • Pagar, V. D., et al. (2020). Greener Paal–Knorr Pyrrole Synthesis by Mechanical Activation. European Journal of Organic Chemistry. Available from: [Link]

  • Reddy, C. R., et al. (2011). Multicomponent Synthesis of 1,3-Diketone-Linked N-Substituted Pyrroles, Pyrrolo[1,2-a]pyrazines, Pyrrolo[3][14]diazepines, and Pyrrolo[3][14]diazocines. The Journal of Organic Chemistry, 76(20), 8386–8393. Available from: [Link]

  • Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-462. Available from: [Link]

  • Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). Synthesis of pyrrole and substituted pyrroles (Review). ResearchGate. Available from: [Link]

  • Li, J., et al. (2017). Synthesis of Polysubstituted 3-Amino Pyrroles via Palladium-Catalyzed Multicomponent Reaction. The Journal of Organic Chemistry, 82(7), 3581–3588. Available from: [Link]

  • ResearchGate. (n.d.). Cyclization and aromatization of the amino diketone under aerobic conditions. Available from: [Link]

  • ResearchGate. (2025). Photoredox Catalyzed Cyclization of Enaminones/Ketene N,S-Acetals with β-Ketodinitriles to Access Polysubstituted Pyrroles. Available from: [Link]

  • Organic Chemistry Portal. Pyrrole synthesis. Available from: [Link]

  • Wang, Y., et al. (2022). Structural tuning of β-enamino diketones: exploration of solution and crystalline state photochromism. Frontiers in Chemistry, 10, 1046554. Available from: [Link]

  • Wikipedia. Paal–Knorr synthesis. Available from: [Link]

  • Wang, D., et al. (2013). Three-component synthesis of polysubstituted pyrroles from α-diazoketones, nitroalkenes, and amines. Organic Letters, 15(11), 2680–2683. Available from: [Link]

  • Bazzicalupi, C., et al. (2011). Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. New Journal of Chemistry, 35(12), 2840-2847. Available from: [Link]

  • ResearchGate. (n.d.). General structure of β‐enamino diketones, and possible selectivity issues. Available from: [Link]

  • SynArchive. Paal-Knorr Pyrrole Synthesis. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of polysubstituted pyrroles from dialkyl ethylenecarboxylate and β-enamino ester. Available from: [Link]

  • ResearchGate. (n.d.). Construction of pyrroles via the cascade reaction of β-enaminones and isocyanoacetates. Available from: [Link]

  • Wang, Y., et al. (2022). Structural tuning of β-enamino diketones: exploration of solution and crystalline state photochromism. Frontiers in Chemistry, 10. Available from: [Link]

  • Sharma, P., & Kumar, A. (2021). Recent approaches in the organocatalytic synthesis of pyrroles. RSC Advances, 11(26), 15689-15711. Available from: [Link]

  • Padwa, A., et al. (2009). Three-Component Synthesis of Cyclic Enaminones via Ketene Cyclization. The Journal of Organic Chemistry, 74(11), 4271–4278. Available from: [Link]

  • Sangeetha, V., & Balasubramanian, K. K. (2012). A brief review on synthesis & applications of β-enamino carbonyl compounds. Records of Natural Products, 6(3), 205-228. Available from: [Link]

  • ResearchGate. (2025). Three-Component Synthesis of Cyclic Enaminones via Ketene Cyclization. Available from: [Link]

  • Martínez-Vargas, A., et al. (2021). Recent Developments in the Synthesis of β-Diketones. Molecules, 26(23), 7356. Available from: [Link]

  • Chemistry LibreTexts. (2025). 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Available from: [Link]

  • Al-Harrasi, A., et al. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(39), 25169-25191. Available from: [Link]

Sources

Technical Support Center: Stability and Handling of Methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate (CAS 64182-19-0). This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this key heterocyclic building block. The inherent reactivity of the aminopyrazole ester scaffold, which makes it a valuable synthon, also renders it susceptible to specific degradation pathways if not handled and stored correctly.[1][2]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you maintain the integrity of your material, ensure experimental reproducibility, and prevent reagent-related reaction failures.

Troubleshooting Guide: Addressing Common Degradation Issues

This section addresses specific problems you might encounter during the use and storage of this compound in a practical question-and-answer format.

Q1: My solid this compound has developed a yellow or brownish tint over time. What is causing this color change and is the material still usable?

A1: The appearance of a yellow or brown color in your material, which is typically an off-white powder, is a strong indicator of oxidative degradation. The primary culprit is the aromatic amino group (-NH₂), which is susceptible to oxidation when exposed to atmospheric oxygen.[3][4] This process can be accelerated by exposure to light (photo-oxidation) and elevated temperatures.[3]

  • Causality: The oxidation process can lead to the formation of highly conjugated, colored impurities, which may interfere with your reactions or biological assays. While a slight color change may indicate minor degradation, it is a sign of improper storage. For sensitive applications, using discolored material is not recommended as the purity is compromised.

  • Preventative Protocol:

    • Inert Atmosphere: Always store the compound under an inert atmosphere, such as argon or nitrogen.[3][4] After receiving the product, consider transferring it inside a glove box into smaller, appropriately sized amber glass vials for daily use to minimize repeated exposure of the bulk material.[3][5]

    • Light Protection: Store the vials in a dark location, or use amber vials to protect the compound from light.[3][4][6]

    • Temperature Control: While some suppliers suggest room temperature storage, the stability of sensitive organic compounds is enhanced at lower temperatures. Storage at 2-8°C is a robust practice to minimize thermal degradation.[6][7] For long-term storage, -20°C is also an option.

Q2: My NMR/LC-MS analysis shows a significant secondary peak that I've identified as 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid. How did this impurity form?

A2: The presence of the corresponding carboxylic acid is a classic sign of ester hydrolysis.[8] The methyl ester functional group in your molecule can react with water to form methanol and the carboxylic acid. This reaction is catalyzed by trace amounts of acid or base and can occur simply from exposure to atmospheric moisture over time.[8][9]

  • Causality: Moisture is the key reactant. Hydrolysis not only reduces the molar quantity of your starting material but also introduces a new, more polar compound with different chemical properties (e.g., solubility, reactivity), which can complicate your reaction or purification.

  • Preventative Protocol:

    • Dry Storage: Store the solid compound in a desiccator, especially if a glove box is unavailable.

    • Inert Handling: Handle the solid exclusively under dry, inert conditions.[10][11] Use a glove box or a Schlenk line for weighing and transferring the reagent.[3][11]

    • Anhydrous Solvents: When preparing solutions, always use high-purity, anhydrous solvents. Solvents from freshly opened bottles or those stored over molecular sieves are recommended.

    • Proper Transfer Technique: Use clean, oven-dried glassware.[5] For transferring solutions, employ syringe techniques with dry syringes and needles.[11][12]

Q3: My reaction is failing or giving poor yields, and I suspect the reagent is the problem. How can I confirm this and what is the best practice for reagent handling?

A3: Inconsistent or poor reaction outcomes with a previously reliable reagent often point to gradual degradation from improper handling and storage.[10] The combined effects of minor oxidation and hydrolysis can significantly lower the effective concentration of the active reagent in the bottle.

  • Causality: Each time a container of an air-sensitive compound is opened, it is exposed to a fresh supply of oxygen and moisture, leading to incremental degradation.[3][10] This is why the first use from a bottle often works perfectly, while later uses may fail.

  • Best Practices for Reagent Integrity:

    • Aliquot Material: Upon receiving a new bottle, it is best practice to aliquot the material into smaller, single-use or short-term-use vials inside a glove box. This protects the integrity of the bulk supply.

    • Use Appropriate Packaging: For reagents in septum-sealed bottles (e.g., AcroSeal™ or Sure/Seal™), always use a dry, inert gas (nitrogen or argon) to create a positive pressure before withdrawing the material with a syringe.[10][12] Use a small gauge needle (18-21 gauge) to minimize damage to the septum.[10][12]

    • Workflow Validation: If you suspect a reagent, run a simple, reliable control reaction that is known to work well with the compound. Compare the result with a reaction using a fresh, unopened bottle of the reagent.

Frequently Asked Questions (FAQs)

Q1: What are the definitive recommended storage conditions for solid this compound?

A1: Based on the compound's structure and best practices for air-sensitive reagents, the following conditions are recommended to maximize shelf-life and purity.

Table 1: Storage Condition Recommendations
ParameterOptimal ConditionRisky Condition & Rationale
Temperature 2-8°C (Refrigerator) [6][7]Room Temperature: May accelerate slow degradation over time.
-20°C (Freezer) for long-term (>1 year)
Atmosphere Inert Gas (Argon or Nitrogen) [3][4]Air: Oxygen will lead to oxidation of the amino group, causing discoloration and impurity formation.[3]
Moisture Dry / Desiccated Ambient Humidity: Moisture will cause hydrolysis of the methyl ester to the carboxylic acid.[8]
Light In the Dark (Amber Vial) [3][6]Light Exposure: Can catalyze photo-oxidation and other degradation pathways.[3][4]
Container Tightly sealed, amber glass vial.Loosely capped or plastic containers: Inadequate seal allows moisture and air ingress.

Q2: What are the primary chemical decomposition pathways I need to prevent?

A2: You should be primarily concerned with two degradation pathways: ester hydrolysis and amino group oxidation . Both pathways degrade your starting material and introduce impurities that can compromise your experiments.

DecompositionPathways cluster_main This compound cluster_hydrolysis Pathway 1: Hydrolysis cluster_oxidation Pathway 2: Oxidation Compound Starting Material (C₆H₉N₃O₂) Catalyst_H2O + H₂O (Moisture) Compound->Catalyst_H2O Catalyst_O2 + O₂ / Light (Air Exposure) Compound->Catalyst_O2 Hydrolysis_Product 3-Amino-1-methyl-1H-pyrazole-4-carboxylic Acid (Carboxylic Acid Impurity) Oxidation_Product Oxidized Species (Colored Impurities) Catalyst_H2O->Hydrolysis_Product  Ester Hydrolysis Catalyst_O2->Oxidation_Product  Amino Group Oxidation HandlingWorkflow Start Start: Prepare for Synthesis Prep_Glassware Oven-dry all glassware and cool under vacuum or inert gas. Start->Prep_Glassware Setup_Atmosphere Work within an inert atmosphere glove box or use a Schlenk line. Prep_Glassware->Setup_Atmosphere Equilibrate Allow reagent vial to warm to room temperature before opening. Setup_Atmosphere->Equilibrate Weigh Quickly weigh solid into reaction vessel under inert atmosphere. Equilibrate->Weigh Seal_Vial Tightly reseal stock vial, wrap with parafilm, and return to cold storage. Weigh->Seal_Vial Add_Solvent Add anhydrous solvent to the reaction vessel via a dry syringe. Weigh->Add_Solvent End Proceed with Reaction Add_Solvent->End

Caption: Recommended workflow for handling sensitive solid reagents.

By implementing these storage, handling, and troubleshooting protocols, you can significantly mitigate the risk of decomposition, ensuring the quality of your this compound and the reliability of your experimental results.

References

  • Rojas-Mantilla, H. D., et al. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances, 14(1), 1-23. [Link]

  • Crysdot LLC. (n.d.). This compound. Retrieved from Crysdot LLC website. [Link]

  • BIOSYNCE. (n.d.). Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate CAS 637336-53-9. Retrieved from BIOSYNCE website. [Link]

  • Elschenbroich, C. (2006). Organometallics. Wiley-VCH. [Link]

  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

  • Al-Mousawi, S. M., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Molecules, 16(2), 1074-1101. [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from University of Rochester Department of Chemistry website. [Link]

  • Agilent. (n.d.). Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. Retrieved from Agilent website. [Link]

  • Kumar, V., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 266-291. [Link]

  • Mori, T., et al. (2012). Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. Physical Chemistry Chemical Physics, 14(10), 3379-3391. [Link]

  • Petrikaite, V., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]

  • Organic Syntheses. (n.d.). Procedure for the Synthesis of Pyrazoles. Retrieved from Organic Syntheses website. [Link]

  • Al-Adiwish, W. M., et al. (2007). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 12(4), 808-816. [Link]

  • PubChem. (n.d.). Methyl 3-amino-1H-pyrazole-4-carboxylate. Retrieved from PubChem website. [Link]

  • PubChem. (n.d.). 3-amino-1-methyl-1H-pyrazole-4-carboxamide. Retrieved from PubChem website. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2018). Recent Advances in Aminopyrazoles Synthesis and Functionalization. In Targets in Heterocyclic Systems (Vol. 22, pp. 166-197). Italian Society of Chemistry. [Link]

  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from Ibis Scientific website. [Link]

  • Viswanathan, K., et al. (2012). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 22(2), 1151-1155. [Link]

  • G. Padmaja, D., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2037. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 7(3), 1335-1341. [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30. [Link]

  • Zhang, J., et al. (2013). Synthesis and thermal behaviors of 4-amino-3,5-dinitro-1H-pyrazole. Journal of Thermal Analysis and Calorimetry, 115(2), 1217-1222. [Link]

  • The Organic Chemistry Tutor. (2019, January 15). Mechanism of ester hydrolysis [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023). 17.4: Hydrolysis of Esters and Amides. Retrieved from Chemistry LibreTexts website. [Link]

  • Petrikaite, V., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]

  • PubChem. (n.d.). 1-Methyl-3-aminopyrazole. Retrieved from PubChem website. [Link]

  • Pfohl-Leszkowicz, A., et al. (2021). Impact of pH on the Stability and the Cross-Reactivity of Ochratoxin A and Citrinin. Toxins, 13(10), 711. [Link]

Sources

Technical Support Center: Purification of Crude Methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this versatile heterocyclic compound. The following troubleshooting guides and FAQs are structured to address specific experimental issues, explaining the causality behind each step to ensure both high purity and yield.

Section 1: Understanding Your Compound

Before delving into purification techniques, a foundational understanding of the physicochemical properties of this compound is crucial for selecting the appropriate strategy.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyValue/InformationSource
Molecular FormulaC6H9N3O2
Molecular Weight155.16 g/mol
AppearanceTypically a solid, may be a powder
Melting Point99-104 °C for the related compound Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate[1]
SolubilitySoluble in polar organic solvents like ethanol and DMSO. Insoluble in water.[1][2]
StorageRoom temperature, protected from light.

Note: Specific experimental data for the target compound can be limited. Data for closely related isomers and analogs are provided for guidance.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification of crude this compound.

Q1: My crude product is an oil and won't solidify. What should I do?

A1: "Oiling out" is a common issue, especially with impure compounds or when an inappropriate solvent is used for crystallization.[3] Here's a systematic approach to address this:

  • Solvent Choice: The current solvent may be too good a solvent, or the polarity difference in a co-solvent system may be too large. Try a different solvent or a solvent pair with a smaller polarity difference (e.g., ethyl acetate/hexane).[4]

  • Slow Cooling: Rapid cooling can favor oil formation. Allow the solution to cool slowly to room temperature, and then gradually to lower temperatures (e.g., 0-4 °C).[4]

  • Concentration: The solution might be too concentrated. Add a small amount of the hot solvent to redissolve the oil, and then attempt a slower cooling process.[3]

  • Seed Crystals: If you have a small amount of pure, solid product, adding a "seed crystal" can induce crystallization from a supersaturated solution.[3][5]

  • Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.[3][5]

  • Trituration: If recrystallization fails, try triturating the oil with a poor solvent (like hexane or diethyl ether). This can sometimes induce solidification by washing away impurities that inhibit crystallization.[6][7]

Q2: I have a low yield after recrystallization. What are the likely causes?

A2: A poor yield is often a result of procedural missteps. Consider the following:

  • Excess Solvent: Using too much solvent is the most common reason for low recovery.[3][8] The compound remains in the mother liquor. To check this, evaporate some of the filtrate; a significant solid residue indicates substantial product loss.[5] You can recover the product by evaporating the solvent and attempting recrystallization again with a reduced solvent volume.[3]

  • Premature Crystallization: If crystals form in the filter funnel during hot filtration, product is lost. Ensure the funnel is pre-heated and the solution is kept hot during filtration.[9]

  • Inappropriate Solvent: The chosen solvent may have too high a solubility for your compound at low temperatures. A good recrystallization solvent should have high solubility at high temperatures and low solubility at low temperatures.[8]

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.[8]

Q3: My purified compound has a broad melting point range. What does this indicate?

A3: A broad melting point range is a classic indicator of impurities. The presence of even small amounts of impurities can disrupt the crystal lattice, leading to melting over a range of temperatures. It can also indicate the presence of residual solvent.[8] Further purification steps, such as a second recrystallization or column chromatography, are necessary.

Q4: Can I use acid-base extraction for purification?

A4: Yes, acid-base extraction can be a very effective initial purification step. The amino group on the pyrazole ring is basic and can be protonated by an acid to form a water-soluble salt.[10][11] This allows for the separation from non-basic impurities.

  • Procedure: Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Extract with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. The layers are then separated.

  • Recovery: The aqueous layer is then basified (e.g., with NaHCO3 or a dilute NaOH solution) to deprotonate the amino group, causing the neutral product to precipitate out or be extracted back into an organic solvent.[11]

  • Caution: Strong bases like NaOH can potentially hydrolyze the methyl ester. Using a weaker base like sodium bicarbonate is often a safer choice.[10]

Section 3: Troubleshooting Guides

This section provides detailed troubleshooting for specific purification techniques.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds but can present several challenges.

Diagram 1: Recrystallization Troubleshooting Workflow

G start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals Crystals Form? cool->crystals filter Filter and Dry crystals->filter Yes no_crystals No/Few Crystals crystals->no_crystals No oiling_out Oiling Out crystals->oiling_out Oil Forms pure Pure Product filter->pure troubleshoot_no Troubleshoot: - Too much solvent? - Supersaturation? no_crystals->troubleshoot_no troubleshoot_oil Troubleshoot: - Cool too fast? - Impure sample? oiling_out->troubleshoot_oil action_no Actions: - Evaporate solvent - Add seed crystal - Scratch flask troubleshoot_no->action_no action_oil Actions: - Reheat and add more solvent - Cool slowly - Change solvent troubleshoot_oil->action_oil action_no->dissolve action_oil->dissolve

Caption: A workflow for troubleshooting common recrystallization issues.

Problem: Crystallization does not occur upon cooling.

Possible Cause Explanation Solution
Too much solvent was added. The concentration of the compound is below its saturation point, even at low temperatures.[3][8]Reduce the volume of the solvent by gentle heating or using a rotary evaporator and attempt to cool again.[3]
The solution is supersaturated. The solution contains more dissolved compound than it should at that temperature, but crystal nucleation has not initiated.[3]Induce crystallization by: 1) Adding a seed crystal of the pure compound.[3][5] 2) Scratching the inner surface of the flask with a glass rod at the meniscus.[3][5] 3) Cooling to a lower temperature (e.g., in an ice-salt bath).[9]
The wrong solvent was chosen. The compound is too soluble in the solvent even at low temperatures.Recover the compound by evaporating the solvent and choose a different solvent or a solvent pair.[3]

Problem: The compound "oils out" instead of crystallizing.

Possible Cause Explanation Solution
The solution is cooling too quickly. Rapid cooling can cause the compound to come out of solution as a liquid before it has time to form an ordered crystal lattice.[5]Reheat the solution to redissolve the oil. Allow it to cool more slowly. Insulating the flask can help.[5]
High concentration of impurities. Impurities can lower the melting point of the mixture, causing it to separate as a liquid.[3]Try adding a small amount more solvent to the hot solution before cooling. If this fails, another purification technique like column chromatography may be necessary before recrystallization.[3]
Inappropriate solvent system. The boiling point of the solvent may be higher than the melting point of the compound.Select a solvent with a lower boiling point.
Column Chromatography

Column chromatography is an excellent technique for separating compounds with different polarities. Given that this compound is a polar compound, certain considerations are key.[12]

Diagram 2: Decision Tree for Column Chromatography Purification

G start Crude Sample tlc Run TLC to Determine Solvent System start->tlc column_setup Prepare Column (Silica Gel) tlc->column_setup load_sample Load Sample column_setup->load_sample elute Elute with Solvent System load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine Yes poor_sep Poor Separation? analyze->poor_sep No evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product adjust_solvent Adjust Solvent Polarity (Gradient Elution?) poor_sep->adjust_solvent Yes adjust_solvent->elute

Caption: A logical workflow for performing column chromatography.

Problem: The compound does not move from the top of the column.

Possible Cause Explanation Solution
The eluting solvent is not polar enough. The polar compound is too strongly adsorbed to the polar silica gel stationary phase.[13][14]Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate. A small amount of methanol can also be added to significantly increase polarity.[13]
The compound was loaded in a solvent that is too strong. If the compound is dissolved in a very polar solvent for loading, it can create a localized band of high polarity that disrupts the separation.[15]Load the sample in the mobile phase solvent or a less polar solvent. Alternatively, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel before adding it to the column.[15]

Problem: The compound elutes too quickly with poor separation from impurities.

Possible Cause Explanation Solution
The eluting solvent is too polar. The compound has a low affinity for the stationary phase and moves with the solvent front, resulting in no separation.[13]Start with a less polar solvent system. Use TLC to find an optimal solvent system where the desired compound has an Rf value of approximately 0.2-0.4.[13]
The column is overloaded. Too much sample was loaded onto the column, exceeding its separation capacity.Use a larger column with more stationary phase, or reduce the amount of sample being purified. A general rule is to use 20-50 times the weight of adsorbent to the sample weight.[14]
Cracked or channeled column packing. An improperly packed column can have channels that allow the solvent and sample to pass through without proper interaction with the stationary phase.[14]Ensure the column is packed uniformly without any air bubbles or cracks. Tapping the column gently during packing can help.

Problem: Tailing of the spot on TLC and streaking on the column.

Possible Cause Explanation Solution
Compound is too polar for the stationary phase. Strong interactions between the amino group and the acidic silica gel can lead to tailing.[12]Add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluting solvent to neutralize the acidic sites on the silica gel. Alternatively, use a different stationary phase like alumina.
Sample is degrading on the silica. Some compounds are unstable on acidic silica gel.Use a neutral stationary phase like neutral alumina. Perform the chromatography quickly (flash chromatography) to minimize contact time.[15]

Section 4: Experimental Protocols

Protocol: Recrystallization from an Ethanol/Water Co-solvent System
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Addition of Anti-solvent: While the solution is still hot, add hot water dropwise until a slight turbidity persists. Add a few drops of hot ethanol to redissolve the turbidity and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to remove residual solvent.[8]

Protocol: Flash Column Chromatography
  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. A good starting point is a mixture of ethyl acetate and hexane. Adjust the ratio to achieve an Rf value of ~0.3 for the target compound. If tailing is observed, consider adding 0.5% triethylamine to the solvent mixture.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh for flash chromatography) as a slurry in the initial, less polar eluting solvent.[13]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane or the eluent) and carefully apply it to the top of the silica gel. Alternatively, dry-load the sample as described in the troubleshooting section.[15]

  • Elution: Begin eluting with the chosen solvent system. Apply gentle pressure (e.g., with a pump or inert gas) to achieve a steady flow rate.[15] If a gradient elution is needed, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

By systematically applying these principles and troubleshooting steps, researchers can confidently and efficiently purify this compound, a key building block in medicinal chemistry and drug discovery.[2][16]

References

Technical Support Center: Managing Exothermic Reactions in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thermal Challenge of Pyrazole Synthesis

Welcome to the technical support guide for managing exothermic reactions in pyrazole synthesis. Pyrazole cores are fundamental building blocks in pharmaceuticals and agrochemicals, but their synthesis, particularly the classic Knorr condensation of a hydrazine with a 1,3-dicarbonyl compound, is often accompanied by a significant and potentially hazardous release of heat.[1][2][3] An uncontrolled exotherm not only poses a safety risk but can also lead to the formation of impurities, such as regioisomers or pyrazoline intermediates, compromising yield and product quality.[4]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural steps to explain the underlying principles of thermal management, empowering you to troubleshoot existing protocols and develop safer, more robust, and scalable synthetic routes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding thermal events during pyrazole synthesis.

Q1: Why is my pyrazole synthesis so exothermic? The primary reason is the high thermodynamic driving force of the cyclocondensation reaction. The formation of the stable aromatic pyrazole ring from hydrazines and 1,3-dicarbonyls is a highly favorable process that releases significant bond energy as heat. The initial nucleophilic attack of the hydrazine onto a carbonyl group, followed by intramolecular cyclization and dehydration, can proceed very rapidly, leading to a fast rate of heat generation.

Q2: What are the immediate signs of a thermal runaway or an uncontrolled exotherm? Be vigilant for the following indicators:

  • Rapid Temperature Spike: The internal reaction temperature rises suddenly and uncontrollably, exceeding the set point of your cooling system.

  • Unexpected Reflux: The solvent begins to boil or reflux vigorously, even if the reaction temperature is below its normal boiling point. This is a critical sign that the internal temperature is much higher than what your external probe might be reading.

  • Pressure Buildup: In a closed or partially closed system, you will observe a rapid increase in pressure.

  • Color Change/Charring: The reaction mixture may darken suddenly, indicating product or solvent degradation due to localized "hot spots."[1]

Q3: What is the single most important parameter to control during an exothermic pyrazole synthesis? The rate of reagent addition . Specifically, the slow, controlled addition of the limiting reagent (typically the hydrazine derivative) is the most critical parameter.[1] By controlling the addition rate, you directly control the rate of heat generation, allowing your cooling system to dissipate the energy effectively and maintain a stable internal temperature. A rapid addition can cause an exponential increase in reaction rate and temperature, overwhelming the cooling capacity of the reactor.[1]

Q4: My reaction is generating colored impurities. Could this be related to the exotherm? Absolutely. Poor temperature control is a leading cause of impurity formation. Localized hot spots can cause the degradation of sensitive starting materials, such as phenylhydrazine derivatives which are prone to air and light sensitivity.[5] This often results in colored impurities that can be difficult to remove.[4] Furthermore, uncontrolled temperature increases can favor the formation of kinetic side-products over the desired thermodynamic pyrazole product.[1]

Q5: Are there inherently safer, "greener" methods to synthesize pyrazoles that avoid these strong exotherms? Yes, continuous flow chemistry is emerging as a powerful and safer alternative to traditional batch synthesis for highly exothermic reactions.[6][7] By using microreactors or tube reactors, the surface-area-to-volume ratio is exceptionally high, allowing for near-instantaneous heat removal.[8] This technology enables precise temperature control, prevents the formation of hot spots, and minimizes the volume of hazardous material being reacted at any given moment, significantly improving the safety profile.[6][8][9]

Part 2: Troubleshooting Guide for Exothermic Events

This guide provides a structured approach to diagnosing and solving specific thermal issues encountered during experiments.

Issue 1: Rapid, Uncontrolled Temperature Spike During Hydrazine Addition
  • Symptoms: Internal temperature rapidly exceeds the target, solvent refluxes, potential for pressure increase.

  • Probable Causes:

    • Excessive Addition Rate: The hydrazine is being added too quickly for the cooling system to handle the heat output.

    • Inadequate Cooling: The cooling bath is not cold enough, has insufficient volume, or there is poor thermal contact with the reaction flask.

    • High Reagent Concentration: Using highly concentrated solutions increases the reaction rate and volumetric heat output.

    • Insufficient Solvent Volume: Not enough solvent is present to act as a heat sink and absorb the energy released.

  • Recommended Solutions & Protocols:

    • Optimize Addition Profile: Immediately stop the addition. Switch from a continuous stream to a slow, dropwise addition using an addition funnel or a syringe pump for precise control.[1]

    • Enhance Cooling:

      • Lower the temperature of the cooling bath. For highly exothermic reactions, a dry ice/acetone bath (-78 °C) may be necessary initially.

      • Ensure the reaction flask is immersed sufficiently in the bath.

      • Use a larger cooling bath to provide a greater thermal sink.

    • Dilute Reaction Mixture: Reducing the concentration of reactants can slow the reaction rate. Perform the addition of the hydrazine solution, not neat hydrazine.

    • Monitor Internal Temperature: Always use a temperature probe placed directly in the reaction mixture. External probes do not accurately reflect the internal thermal state.[1]

ParameterLab Scale (10-100 mmol)Pilot Scale (1-10 mol)
Hydrazine Concentration 1-2 M solution in reaction solvent0.5-1 M solution in reaction solvent
Initial Temperature 0 °C to 5 °C-10 °C to 0 °C
Addition Method Dropwise via addition funnelMetered addition via syringe or peristaltic pump
Addition Time 30-60 minutes2-4 hours
Stirring Vigorous magnetic stirringOverhead mechanical stirring (baffle recommended)
Monitoring Internal thermometer, visual observationInternal thermocouple, heat flow sensor (if available)
Issue 2: Localized Hot Spots, Charring, and Formation of Tars
  • Symptoms: Dark brown or black insoluble material forms, particularly at the point of addition; inconsistent yields; complex product mixtures.

  • Probable Causes:

    • Poor Mixing: Inefficient stirring fails to disperse the added reagent and the generated heat, creating localized zones of very high temperature.[1]

    • Viscous Reaction Medium: As the reaction progresses, product precipitation or high concentrations can lead to a thick slurry that is difficult to stir effectively.

  • Recommended Solutions & Protocols:

    • Improve Agitation:

      • On a small scale, use a football-shaped or elliptical stir bar to ensure contact with the bottom of the flask.

      • On scales >1 L, switch to an overhead mechanical stirrer. A turbine or pitched-blade impeller is more effective than a simple paddle for creating good top-to-bottom mixing.

    • Optimize Solvent Choice: Select a solvent in which all reactants and intermediates are reasonably soluble at the reaction temperature. If the product precipitates, ensure the resulting slurry remains stirrable. A solvent screen may be necessary during process development.[1]

    • Sub-surface Addition: If using an overhead stirrer, position the addition funnel or tube so that the reagent is introduced below the surface of the reaction mixture, directly into the most turbulent mixing zone.

G Decision Tree for Exotherm-Related Impurities start Symptom: Low Yield & Dark Impurities q1 Was there an uncontrolled temperature spike? start->q1 q2 Is the mixture viscous or poorly agitated? q1->q2 No cause1 Probable Cause: Thermal Runaway q1->cause1 Yes cause2 Probable Cause: Localized Hot Spots q2->cause2 Yes sol1 Solution: - Reduce addition rate - Improve cooling - Dilute reagents cause1->sol1 sol2 Solution: - Use overhead stirrer - Optimize solvent - Sub-surface addition cause2->sol2

Caption: Troubleshooting flowchart for impurity formation.

Issue 3: Successful Lab-Scale Reaction Fails Dramatically on Scale-Up
  • Symptoms: A reaction that was easily controlled at 50 mmol becomes an unmanageable exotherm at the 5 mol scale.

  • Probable Cause:

    • The Surface-Area-to-Volume Ratio Problem: As the volume of a reactor increases, its surface area (used for heat dissipation) increases by a power of 2, while its volume (which generates heat) increases by a power of 3. This fundamental principle means that large reactors are inherently less efficient at removing heat than small flasks.[1]

  • Recommended Solutions & Protocols:

    • Do Not Scale Linearly: Never assume a reaction can be scaled by simply multiplying all quantities. A safety and thermal hazard assessment is required.

    • Implement a Semi-Batch Process: Instead of adding all the 1,3-dicarbonyl at the start, add both the hydrazine and the dicarbonyl concurrently (or add the dicarbonyl to the hydrazine). This keeps the concentration of reactive species low and provides another lever of control over the reaction rate.

    • Consider Continuous Flow Synthesis: For large-scale production or particularly hazardous reactions, transitioning to a continuous flow process is the most robust solution. Flow chemistry completely circumvents the surface-area-to-volume issue by design.[6][8]

G Workflow Comparison: Batch vs. Continuous Flow cluster_batch Batch Synthesis cluster_flow Continuous Flow Synthesis b1 1. Charge Reactor with Dicarbonyl & Solvent b2 2. Cool Reactor (Large Thermal Mass) b1->b2 b3 3. Slowly Add Hydrazine (Rate-Limiting Step) b2->b3 b4 4. Reaction & Heat Accumulation (Risk of Runaway) b3->b4 b5 5. Quench & Workup b4->b5 f1 Reagent A (Dicarbonyl) pump1 Pump A f1->pump1 f2 Reagent B (Hydrazine) pump2 Pump B f2->pump2 mixer T-Mixer pump1->mixer pump2->mixer reactor Heated/Cooled Reactor Coil (Efficient Heat Exchange) mixer->reactor collector Product Collection reactor->collector

Caption: Comparison of batch and continuous flow workflows.

Part 3: Detailed Experimental Protocol

This section provides a self-validating, step-by-step protocol for a controlled, lab-scale pyrazole synthesis, incorporating the principles discussed above.

Protocol: Controlled Synthesis of 1-Phenyl-3,5-dimethylpyrazole

Materials:

  • Acetylacetone (1,3-dicarbonyl)

  • Phenylhydrazine (hydrazine)

  • Ethanol (solvent)

  • Two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Internal thermometer/thermocouple

  • Addition funnel

  • Ice-water bath

Procedure:

  • System Setup: Assemble the two-neck flask with the magnetic stir bar, internal thermometer, and addition funnel. Ensure the setup is securely clamped within the ice-water bath.

  • Initial Charge: To the flask, add acetylacetone (e.g., 50 mmol, 1.0 eq.) and ethanol (e.g., 100 mL, 2 M concentration).

  • Cooling: Begin stirring and cool the solution to 0-5 °C using the ice-water bath.

  • Prepare Additive: In the addition funnel, prepare a solution of phenylhydrazine (50 mmol, 1.0 eq.) in ethanol (25 mL).

  • Controlled Addition: Once the dicarbonyl solution is at the target temperature, begin the dropwise addition of the phenylhydrazine solution from the addition funnel.

    • Self-Validation Check: Monitor the internal temperature closely. The temperature should rise slightly but remain well-controlled (e.g., below 15 °C). If the temperature rises more than 5-10 °C, pause the addition until it cools back down. The rate of addition should be adjusted to maintain this stable temperature range. This feedback loop is the core of a self-validating, safe protocol.

  • Reaction: After the addition is complete (typically over 30-45 minutes), allow the reaction to stir in the ice bath for an additional hour.

  • Warm to Room Temperature: Remove the ice bath and let the reaction mixture slowly warm to room temperature, stirring for an additional 2-3 hours or until TLC indicates complete consumption of the starting material.

  • Workup: Proceed with your standard workup and purification procedure. The controlled conditions should result in a cleaner crude product with minimal thermal byproducts.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 3-Aminopyrazole and 5-Aminopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, pyrazole-containing compounds stand out for their vast therapeutic potential.[1] Among these, aminopyrazole derivatives have garnered significant attention as versatile scaffolds for the development of novel drugs targeting a spectrum of diseases, from cancer to inflammatory disorders and infectious agents. The position of the amino group on the pyrazole ring profoundly influences the molecule's spatial arrangement, electronic properties, and, consequently, its biological activity. This guide provides an in-depth, objective comparison of the biological activities of 3-aminopyrazole and 5-aminopyrazole derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into their differential activities as anticancer, anti-inflammatory, and antimicrobial agents, supported by experimental data and mechanistic insights.

The Architectural Significance of the Aminopyrazole Core

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms. The placement of an amino group at either the 3- or 5-position creates distinct isomers with unique chemical personalities. This seemingly subtle structural difference dictates how these molecules interact with biological targets, leading to divergent pharmacological profiles. 5-Aminopyrazoles have been extensively explored and are key components in several approved drugs and clinical candidates.[2][3] In contrast, 3-aminopyrazoles, while also demonstrating significant biological potential, have been explored in a more targeted fashion, particularly as kinase inhibitors.[2][4] This guide aims to juxtapose the biological profiles of these two important classes of compounds.

Anticancer Activity: A Tale of Two Isomers

Both 3- and 5-aminopyrazole derivatives have emerged as promising anticancer agents, albeit often through the modulation of different cellular targets.

3-Aminopyrazole Derivatives: Targeting the Cell Cycle and Beyond

3-Aminopyrazole derivatives have carved a niche as potent inhibitors of cyclin-dependent kinases (CDKs), crucial regulators of the cell cycle.[5] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive therapeutic targets.

One of the most well-documented targets for 3-aminopyrazoles is CDK2 . The 3-aminopyrazole scaffold effectively mimics the purine core of ATP, allowing it to bind to the ATP-binding pocket of CDK2 and inhibit its kinase activity.[5] This inhibition leads to cell cycle arrest at the G1/S transition, ultimately inducing apoptosis in cancer cells.

Mechanism of Action: CDK2 Inhibition by 3-Aminopyrazole Derivatives

The diagram below illustrates the canonical CDK2 signaling pathway and the point of intervention for 3-aminopyrazole inhibitors.

CDK2_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2 CDK2 CyclinE->CDK2 CDK2->Rb phosphorylates S_Phase S-Phase Entry CDK2->S_Phase promotes Inhibitor 3-Aminopyrazole Inhibitor Inhibitor->CDK2 inhibits

Caption: CDK2 signaling pathway and inhibition by 3-aminopyrazole derivatives.

More recently, 3-aminopyrazole derivatives have been identified as potent inhibitors of AXL receptor tyrosine kinase , a key player in tumor progression, metastasis, and drug resistance.[3][6]

Mechanism of Action: AXL Inhibition by 3-Aminopyrazole Derivatives

The following diagram depicts the AXL signaling pathway and its inhibition.

AXL_Pathway Gas6 Gas6 AXL AXL Receptor Gas6->AXL binds & activates PI3K PI3K AXL->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Inhibitor 3-Aminopyrazole Inhibitor Inhibitor->AXL inhibits

Caption: AXL signaling pathway and inhibition by 3-aminopyrazole derivatives.

5-Aminopyrazole Derivatives: A Broader Spectrum of Anticancer Activity

5-Aminopyrazole derivatives exhibit a wider range of anticancer mechanisms, targeting various kinases and cellular processes.[2][7] They have been investigated as inhibitors of p38 MAPK , Bruton's tyrosine kinase (BTK) , and other targets involved in cancer progression.[5][8]

The recent FDA approval of Pirtobrutinib, a 5-aminopyrazole derivative, as a reversible BTK inhibitor for the treatment of mantle cell lymphoma, underscores the clinical significance of this scaffold.[8]

Mechanism of Action: BTK Inhibition by 5-Aminopyrazole Derivatives

The diagram below outlines the BTK signaling pathway and its inhibition.

BTK_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk activation BTK BTK Lyn_Syk->BTK phosphorylates PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB Pathway PLCg2->NFkB Cell_Survival B-Cell Proliferation & Survival NFkB->Cell_Survival Inhibitor 5-Aminopyrazole Inhibitor Inhibitor->BTK inhibits

Caption: BTK signaling pathway and inhibition by 5-aminopyrazole derivatives.

Comparative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative 3- and 5-aminopyrazole derivatives against various cancer cell lines. It is important to note that direct side-by-side comparisons are limited in the literature, and the data presented here is compiled from different studies.

Derivative ClassCompoundTargetCancer Cell LineIC50 (µM)Reference
3-Aminopyrazole PHA-533533CDK2A2780 (Ovarian)Sub-micromolar[5]
6li AXL4T1 (Breast)1.6 (nM)[6]
Compound 11a -HepG2 (Liver)-[2]
5-Aminopyrazole Pirtobrutinib BTKMantle Cell Lymphoma-[8]
Compound 22 -HCT-116 (Colon)3.18[2]
Compound 22 -MCF-7 (Breast)4.63[2]
Aryl azo imidazo[1,2-b]pyrazole -MCF-7 (Breast)6.1[9]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases. Both 3- and 5-aminopyrazole derivatives have demonstrated anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.

3-Aminopyrazole Derivatives in Inflammation

The anti-inflammatory potential of 3-aminopyrazole derivatives has been linked to the inhibition of kinases involved in inflammatory signaling pathways.

5-Aminopyrazole Derivatives: Potent Anti-inflammatory Agents

5-Aminopyrazoles have been extensively studied for their anti-inflammatory effects, with many derivatives showing potent inhibition of cyclooxygenase (COX) enzymes and p38 MAPK.[7][8]

Mechanism of Action: p38 MAPK Inhibition by 5-Aminopyrazole Derivatives

The p38 MAPK pathway plays a crucial role in the production of pro-inflammatory cytokines. The diagram below illustrates this pathway and its inhibition by 5-aminopyrazole derivatives.

p38MAPK_Pathway Stress_Cytokines Stress / Inflammatory Cytokines MAPKKK MAPKKK (e.g., TAK1, MEKK) Stress_Cytokines->MAPKKK MKK36 MKK3/6 MAPKKK->MKK36 p38MAPK p38 MAPK MKK36->p38MAPK phosphorylates MK2 MK2 p38MAPK->MK2 Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-6) MK2->Cytokine_Production Inhibitor 5-Aminopyrazole Inhibitor Inhibitor->p38MAPK inhibits

Caption: p38 MAPK signaling pathway and inhibition by 5-aminopyrazole derivatives.

Comparative Anti-inflammatory Activity Data
Derivative ClassAssayModelActivityReference
3-Aminopyrazole Analgesic & Anti-inflammatoryAcetic acid-induced writhing & Carrageenan-induced paw edemaModerate activity observed for some derivatives.[10]
5-Aminopyrazole COX-2 InhibitionIn vitro enzymatic assaySome derivatives show higher activity than Celecoxib.[9]
5-Aminopyrazole Carrageenan-induced paw edemaRat modelSignificant reduction in paw edema.[11][12]

Antimicrobial Activity: A Battle Against Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Both 3- and 5-aminopyrazole derivatives have shown promise as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.

3-Aminopyrazole Derivatives as Antimicrobial Agents

Several studies have reported the synthesis and evaluation of 3-aminopyrazole derivatives with significant antibacterial and antifungal activities.[2][13] For instance, certain 3-aminopyrazole derivatives have demonstrated high activity against both Gram-positive and Gram-negative bacteria.[2]

5-Aminopyrazole Derivatives in Antimicrobial Research

5-Aminopyrazoles have also been widely investigated as a source of new antimicrobial compounds.[2][9] Fused heterocyclic systems derived from 5-aminopyrazoles, such as pyrazolo[1,5-a]pyrimidines, have shown broad-spectrum antimicrobial activity.[9]

Comparative Antimicrobial Activity Data
Derivative ClassCompound/DerivativeOrganismActivity (MIC/Inhibition Zone)Reference
3-Aminopyrazole Pyrido[2,3-b]indole derivative (2a) S. aureusMIC: 0.125 µg/mL[2]
Pyrido[2,3-b]indole derivative (2a) E. coliMIC: 8 µg/mL[2]
3APs (3a-d) B. subtilis, S. pneumoniae, E. coliInhibition zone > 15 mm[2]
5-Aminopyrazole Imidazo[1,2-b]pyrazole derivative (22) E. coliMIC: 0.03 µg/mL[9]
Pyrazolo[1,5-a]pyrimidine (58a, 58e, 58j) Broad-spectrumComparable to reference drugs[9]

Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides an overview of key experimental methodologies used to assess the biological activities of aminopyrazole derivatives.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow for MTT Assay

MTT_Assay cluster_0 Cell Culture & Treatment cluster_1 MTT Reaction & Measurement Seed_Cells Seed cancer cells in 96-well plates Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add aminopyrazole derivatives at various concentrations Incubate_24h->Add_Compound Incubate_48h Incubate for 48h Add_Compound->Incubate_48h Add_MTT Add MTT solution Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at ~570 nm Add_Solubilizer->Measure_Absorbance

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the aminopyrazole derivatives (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for a specified period, usually 48 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent, such as DMSO or a specialized buffer, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vivo Anti-inflammatory Activity Assessment: Carrageenan-Induced Paw Edema

This is a standard and widely used model to evaluate the acute anti-inflammatory activity of compounds.[11][14]

Workflow for Carrageenan-Induced Paw Edema Assay

Paw_Edema_Assay Animal_Grouping Group and acclimate rodents (rats or mice) Baseline_Measurement Measure baseline paw volume Animal_Grouping->Baseline_Measurement Compound_Admin Administer aminopyrazole derivative or vehicle (e.g., i.p. or p.o.) Baseline_Measurement->Compound_Admin Carrageenan_Injection Inject carrageenan into the subplantar region of the right hind paw Compound_Admin->Carrageenan_Injection Paw_Volume_Measurement Measure paw volume at regular intervals (e.g., 1, 2, 3, 4, 5 hours) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Calculate the percentage inhibition of edema Paw_Volume_Measurement->Data_Analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

Step-by-Step Methodology:

  • Animal Preparation: Use adult rats or mice, fasted overnight with free access to water.

  • Compound Administration: Administer the test compound or vehicle (control) intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before carrageenan injection.

  • Induction of Edema: Inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group.

In Vitro Antimicrobial Activity Assessment: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15]

Workflow for Broth Microdilution Assay

Microdilution_Assay Prepare_Compound Prepare serial dilutions of aminopyrazole derivatives in a 96-well plate Inoculate_Plate Inoculate the wells with the microbial suspension Prepare_Compound->Inoculate_Plate Prepare_Inoculum Prepare a standardized bacterial or fungal inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate the plate under appropriate conditions Inoculate_Plate->Incubate Determine_MIC Determine the MIC as the lowest concentration with no visible growth Incubate->Determine_MIC

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

Step-by-Step Methodology:

  • Preparation of Compound Dilutions: Prepare two-fold serial dilutions of the aminopyrazole derivatives in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in the same broth.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Perspectives

The comparative analysis of 3-aminopyrazole and 5-aminopyrazole derivatives reveals distinct yet overlapping spheres of biological activity. 3-Aminopyrazoles have demonstrated significant promise as targeted kinase inhibitors, particularly against CDKs and AXL, positioning them as valuable scaffolds for anticancer drug discovery. In contrast, 5-aminopyrazoles exhibit a broader spectrum of activity, with notable successes in anticancer, anti-inflammatory, and antimicrobial applications, exemplified by the clinical success of BTK inhibitors.

While this guide provides a comprehensive overview based on the current literature, a key challenge remains the lack of direct, head-to-head comparative studies. Future research should focus on the systematic evaluation of both isomers under identical experimental conditions to provide a more definitive understanding of their structure-activity relationships and therapeutic potential. Such studies will be invaluable in guiding the rational design of next-generation aminopyrazole-based therapeutics with enhanced potency, selectivity, and safety profiles. The continued exploration of these versatile scaffolds holds immense promise for addressing unmet medical needs across a range of diseases.

References

  • Ding, Y., et al. (2022). Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. Journal of Medicinal Chemistry, 65(23), 15874–15893.
  • Brullo, C., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3768.
  • Pevarello, P., et al. (2005). 3-Aminopyrazole Inhibitors of CDK2/Cyclin A as Antitumor Agents. 2. Lead Optimization. Journal of Medicinal Chemistry, 48(8), 2944–2956.
  • Wu, J., et al. (2022). Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. Journal of Medicinal Chemistry, 65(23), 15874-15893.
  • El-Gaby, M. S. A., et al. (2000). Studies on aminopyrazoles: antibacterial activity of some novel pyrazolo[1,5-a]pyrimidines. Il Farmaco, 55(11-12), 703-709.
  • Kumar, A., et al. (2011). Synthesis and Biological Evaluation of 3-Amino Pyrazolones. Chemical and Pharmaceutical Bulletin, 59(4), 457-462.
  • Zhang, Y., et al. (2018). Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. Asian Journal of Chemistry, 30(11), 2465-2470.
  • Al-Hourani, B. J., et al. (2019). Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. Jordan Journal of Pharmaceutical Sciences, 12(1).
  • Scott, J. S., et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 11(9), 1753–1760.
  • Natarajan, A., et al. (2019). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Bioorganic & Medicinal Chemistry Letters, 29(18), 2634-2638.
  • Pospisilova, S., et al. (2020). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 25(18), 4246.
  • Bekhit, A. A., et al. (2010).
  • Yilmaz, F., et al. (2018). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 15(7), 746-755.
  • Sharma, V., et al. (2024).
  • Kumar, V., et al. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.
  • Al-Hourani, B. J., et al. (2019). Biological activity of new schiff base compounds derived from substituted 3-aminopyrazoles, the role of pyrazole on bioactivity. Jordan Journal of Pharmaceutical Sciences, 12(1).
  • Hrytsai, I., et al. (2021). Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry, 11(2), 9239-9253.
  • Brullo, C., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3768.
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Hossen, M. A., et al. (2016). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of Taibah University for Science, 10(4), 548-556.
  • Domyati, T., et al. (2016). Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. Inflammopharmacology, 24(5), 235-245.
  • Rapetti, F., et al. (2024).
  • Al-Zahrani, H. A., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(1), 22.
  • Rapetti, F., et al. (2024).
  • Rahman, M. M. (2021). A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity.
  • Sharma, V., et al. (2022). Pyrazole as an anti-inflammatory scaffold. International journal of health sciences, 6(S6), 8439-8461.
  • Rapetti, F., et al. (2024).
  • Pevarello, P., et al. (2005). 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 2. Lead optimization. Journal of medicinal chemistry, 48(8), 2944–2956.
  • Sharma, S., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 237-263.
  • Al-Zahrani, H. A., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(1), 22.
  • Michalak, O., & Bielenica, A. (2023). Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. Molecules, 28(21), 7306.
  • Dube, Z. F., et al. (2024). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • Dube, Z. F., et al. (2024). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • Brullo, C., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3768.

Sources

A Guide to the Structural-Elucidation of Methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate by High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and molecular research, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel compounds like methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate, a substituted pyrazole that serves as a versatile building block, precise structural validation is paramount. High-Resolution Mass Spectrometry (HRMS) has emerged as an indispensable tool for this purpose, offering unparalleled accuracy in mass measurement and the capability for detailed fragmentation analysis.[1][2][3] This guide provides an in-depth, technically-grounded comparison of HRMS techniques for the structural validation of this specific pyrazole derivative, designed for researchers, scientists, and drug development professionals.

The Imperative of High Resolution and Mass Accuracy

At the heart of HRMS lies its ability to measure the mass-to-charge ratio (m/z) of an ion with exceptional precision, typically to the third or fourth decimal place.[4] This capability, often referred to as accurate mass measurement, is pivotal for determining the elemental composition of a molecule.[1][2][5] Unlike nominal mass instruments (e.g., single quadrupoles) that would measure different combinations of atoms with the same integer mass as identical, HRMS can distinguish between them. For instance, CO (27.9949 Da), N₂ (28.0061 Da), and C₂H₄ (28.0313 Da) are readily differentiated by an instrument with high resolving power.[1] This level of detail is crucial for confirming the molecular formula of our target compound, C₅H₈N₄O₂.

Experimental Workflow: A Step-by-Step Approach

The successful validation of this compound by HRMS involves a systematic workflow, from sample introduction to data interpretation.

HRMS Workflow cluster_SamplePrep Sample Preparation cluster_Introduction Sample Introduction cluster_Analysis Mass Analysis cluster_Data Data Interpretation Sample Dissolve in Suitable Solvent LC Liquid Chromatography (Optional Separation) Sample->LC Inject ESI Electrospray Ionization (ESI) LC->ESI Elute TOF Time-of-Flight (TOF) Analyzer ESI->TOF Ion Transfer MS1 Full Scan MS (MS1) Accurate Mass TOF->MS1 Acquire MS2 Tandem MS (MS/MS) Fragmentation TOF->MS2 Isolate & Fragment Elemental Elemental Composition Determination MS1->Elemental Analyze Fragmentation Fragmentation Pattern Analysis MS2->Fragmentation Analyze Structure Structure Confirmation Elemental->Structure Fragmentation->Structure

Caption: Experimental workflow for HRMS-based structural validation.

1. Sample Preparation and Introduction: The compound is first dissolved in a suitable solvent, typically a mixture of water and an organic solvent like methanol or acetonitrile, compatible with liquid chromatography (LC) and electrospray ionization (ESI). LC can be employed to separate the analyte from any impurities prior to mass analysis.[6]

2. Ionization: Electrospray ionization (ESI) is the preferred "soft" ionization technique for this type of small molecule.[6][7][8] ESI gently transfers the analyte from the liquid phase to the gas phase as a charged ion, typically a protonated molecule [M+H]⁺, with minimal fragmentation.[6][8] This preserves the molecular ion, which is essential for accurate mass measurement.

3. Mass Analysis: Time-of-Flight (TOF) mass analyzers are commonly used in HRMS due to their high resolution and mass accuracy.[1][2] The analysis is typically performed in two stages:

  • Full Scan MS (MS1): The instrument scans a wide m/z range to detect all ions, primarily the protonated molecule [M+H]⁺ of our target compound.
  • Tandem MS (MS/MS): The [M+H]⁺ ion is selectively isolated and then fragmented by collision with an inert gas (e.g., nitrogen or argon). The resulting fragment ions are then mass-analyzed.[3]
Data Interpretation: From Mass to Structure

Elemental Composition Confirmation:

The cornerstone of HRMS validation is the comparison of the experimentally measured accurate mass with the theoretically calculated mass of the expected elemental formula.

ParameterTheoretical ValueExperimental ValueMass Error (ppm)
Molecular Formula C₅H₈N₄O--
Monoisotopic Mass 140.06981 g/mol --
[M+H]⁺ Ion 141.07766141.0775-1.13

A mass error of less than 5 ppm is generally considered acceptable for confirming the elemental composition.[9]

Fragmentation Analysis for Structural Isomer Discrimination:

While accurate mass confirms the elemental formula, it does not distinguish between structural isomers. Tandem MS (MS/MS) provides this crucial next level of detail by revealing the molecule's fragmentation pattern.[3][4] The fragmentation of pyrazole derivatives is influenced by the nature and position of their substituents.[10]

For this compound, key fragmentations would be expected to involve the loss of the methoxy group from the ester, cleavage of the pyrazole ring, and losses of small neutral molecules like CO and HCN.

Fragmentation_Pathway Parent [M+H]⁺ m/z 141.0777 Frag1 Loss of CH₃OH m/z 109.0565 Parent->Frag1 - CH₃OH Frag2 Loss of CO m/z 81.0504 Frag1->Frag2 - CO Frag3 Loss of HCN m/z 54.0429 Frag2->Frag3 - HCN

Caption: Proposed fragmentation pathway for [M+H]⁺ of the target molecule.

By comparing the observed fragment ions with theoretically predicted fragmentation pathways for all possible isomers, the correct structure can be confidently assigned. The fragmentation pattern of substituted pyrazoles often involves initial cleavages at the substituent groups followed by ring fragmentation.[10][11]

Conclusion: An Integrated Approach to Structural Certainty

High-Resolution Mass Spectrometry provides a powerful and efficient methodology for the structural validation of this compound. The combination of accurate mass measurement to unequivocally determine the elemental composition and tandem mass spectrometry to probe the molecular structure through fragmentation analysis offers a self-validating system. This integrated approach, grounded in the principles of scientific integrity, ensures the highest level of confidence in the identity of this important chemical entity, thereby supporting robust and reliable downstream research and development activities.

References

  • Chrominfo. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. [Link]

  • Waters. (n.d.). Exact Mass Measurement - A Powerful Tool in Identification and Confirmation. [Link]

  • Cuyckens, F., & Van Der Heeft, E. (2019). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 54(9), 619-637. [Link]

  • Bristow, A. W. T. (2006). Accurate mass measurement for the determination of elemental formula--a tutorial. Mass Spectrometry Reviews, 25(1), 99–111. [Link]

  • Bristow, A. W. T. (2006). Accurate Mass Measurement For the Determination of Elemental Formula -A Tutorial. ResearchGate. [Link]

  • IonSource. (2005). Exact Mass Measurement and Elemental Composition Determination. [Link]

  • Chow, L. (2023). Scientists Test a New Process for Small Molecule Structure Elucidation. LCGC International. [Link]

  • Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews, 4(2-3), 167-200. [Link]

  • Li, S., & Li, L. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 27(19), 6561. [Link]

  • Banik, S. D., & Som, S. (2016). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2016, 2825747. [Link]

  • Wikipedia. (n.d.). Electrospray ionization. [Link]

  • Van Der Heeft, E., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Journal of Pharmaceutical and Biomedical Analysis, 176, 112810. [Link]

  • Technology Networks. (2022, May 8). Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry [Video]. YouTube. [Link]

  • Zhurov, K. O. (2013). Advances in Structural Elucidation of Small Molecules via High Performance Mass Spectrometry. EPFL. [Link]

  • Kuhn, B. L., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Mass Spectrometry - Future Trends and Developments. IntechOpen. [Link]

  • ResearchGate. (n.d.). Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles...[Link]

  • El-Emary, T. I. (2018). Mass spectrometric study of some pyrazoline derivatives. ResearchGate. [Link]

  • precisionFDA. (n.d.). METHYL 3-AMINO-1H-PYRAZOLE-4-CARBOXYLATE. [Link]

  • Wang, C., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5849. [Link]

  • Wang, F., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. [Link]

  • Csollei, J., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(11), 3291. [Link]

  • PubChem. (n.d.). Methyl 3-amino-1H-pyrazole-4-carboxylate. [Link]

  • PubChem. (n.d.). 3-amino-1-methyl-1H-pyrazole-4-carboxamide. [Link]

  • Li, Y. (2024). Crystal structure of 3-amino-N′-hydroxy-1H-pyrazole-4-carboximidamide, C4H7N5O. Zeitschrift für Kristallographie - New Crystal Structures, 239(1), 103-105. [Link]

Sources

A Comparative Guide to the Synthetic Routes of Aminopyrazoles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The aminopyrazole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The efficacy and novelty of potential drug candidates often hinge on the strategic substitution patterns around this privileged heterocyclic core. Consequently, the efficient and regioselective synthesis of aminopyrazoles is a critical endeavor for synthetic and medicinal chemists.

This guide provides an in-depth comparative analysis of the most prevalent and innovative synthetic strategies for accessing aminopyrazoles. We will delve into the mechanistic underpinnings of each route, offering field-proven insights into their advantages, limitations, and practical considerations. By presenting supporting experimental data and detailed protocols, this document aims to empower researchers to make informed decisions when selecting the optimal synthetic pathway for their specific target molecules.

I. The Workhorse of Aminopyrazole Synthesis: Cyclocondensation of β-Ketonitriles with Hydrazines

The most widely employed and versatile method for the synthesis of 5-aminopyrazoles is the cyclocondensation reaction between β-ketonitriles and hydrazines.[3][4][5] This method's popularity stems from its generally high yields, operational simplicity, and the ready availability of a diverse range of starting materials.

The reaction proceeds through a well-established two-step mechanism. Initially, the more nucleophilic nitrogen atom of the hydrazine attacks the electrophilic carbonyl carbon of the β-ketonitrile to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring after tautomerization.[3][4]

G cluster_0 β-Ketonitrile cluster_1 Hydrazine cluster_2 Hydrazone Intermediate cluster_3 5-Aminopyrazole R1-C(=O)-CH(R2)-CN β-Ketonitrile Hydrazone Hydrazone Intermediate R1-C(=O)-CH(R2)-CN->Hydrazone Nucleophilic Attack R3-NH-NH2 Hydrazine R3-NH-NH2->Hydrazone Aminopyrazole 5-Aminopyrazole Hydrazone->Aminopyrazole Intramolecular Cyclization

Caption: General reaction scheme for the synthesis of 5-aminopyrazoles from β-ketonitriles and hydrazines.

Key Advantages:
  • High Versatility: A wide array of substituents can be introduced at the 1, 3, and 4-positions of the pyrazole ring by varying the hydrazine and β-ketonitrile starting materials.

  • Good to Excellent Yields: This method typically affords the desired products in high yields.

  • Predictable Regioselectivity: The reaction generally leads to the formation of 5-aminopyrazoles with high regioselectivity.

Limitations:
  • Availability of β-Ketonitriles: The synthesis of appropriately substituted β-ketonitriles can sometimes be challenging.

  • Reaction Conditions: While often straightforward, optimization of reaction conditions (solvent, temperature, and catalyst) may be necessary for specific substrates.

II. An Alternative Pathway: Condensation of α,β-Unsaturated Nitriles with Hydrazines

The reaction of α,β-unsaturated nitriles with hydrazines provides a powerful alternative for the synthesis of 3(5)-aminopyrazoles.[5][6] A key feature of this route is the potential for regiodivergent synthesis, allowing for the selective formation of either 3-amino or 5-aminopyrazole isomers by tuning the reaction conditions.[7]

The mechanism involves an initial Michael addition of the hydrazine to the electron-deficient double bond of the α,β-unsaturated nitrile. The subsequent cyclization and aromatization lead to the aminopyrazole product. The regiochemical outcome is influenced by factors such as the substitution pattern of the hydrazine and the reaction conditions (e.g., basic vs. neutral).[7]

G cluster_0 α,β-Unsaturated Nitrile cluster_1 Hydrazine cluster_2 Michael Adduct cluster_3 3(5)-Aminopyrazole UnsaturatedNitrile α,β-Unsaturated Nitrile MichaelAdduct Michael Adduct UnsaturatedNitrile->MichaelAdduct Michael Addition Hydrazine Hydrazine Hydrazine->MichaelAdduct Aminopyrazole 3(5)-Aminopyrazole MichaelAdduct->Aminopyrazole Cyclization & Aromatization

Caption: General reaction scheme for the synthesis of 3(5)-aminopyrazoles from α,β-unsaturated nitriles and hydrazines.

Key Advantages:
  • Regiocontrol: The ability to selectively synthesize either 3-amino or 5-aminopyrazole isomers is a significant advantage.[7]

  • Atom Economy: This method often exhibits good atom economy.

Limitations:
  • Substrate Scope: The reaction may be sensitive to the nature of the substituents on both the α,β-unsaturated nitrile and the hydrazine.

  • Mixture of Isomers: In some cases, a mixture of regioisomers may be obtained, necessitating careful purification.

III. The Rise of Efficiency: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical strategy for the synthesis of complex molecules, including aminopyrazoles.[8][9] These reactions, in which three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants, offer significant advantages in terms of operational simplicity and reduced waste generation.

A common MCR for the synthesis of 5-aminopyrazole-4-carbonitriles involves the reaction of an aldehyde, malononitrile, and a hydrazine derivative.[9] The reaction cascade is typically initiated by a Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the hydrazine and subsequent cyclization.

G cluster_0 Reactants cluster_1 Knoevenagel Adduct cluster_2 Michael Adduct cluster_3 Aminopyrazole Aldehyde Aldehyde Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel Hydrazine Hydrazine Michael Michael Adduct Hydrazine->Michael Knoevenagel->Michael Michael Addition Aminopyrazole 5-Aminopyrazole-4-carbonitrile Michael->Aminopyrazole Cyclization

Caption: A typical multicomponent reaction for the synthesis of 5-aminopyrazole-4-carbonitriles.

Key Advantages:
  • High Efficiency and Atom Economy: MCRs are inherently efficient and minimize waste.[8]

  • Operational Simplicity: The one-pot nature of these reactions simplifies the experimental procedure.

  • Diversity-Oriented Synthesis: MCRs are well-suited for the rapid generation of libraries of structurally diverse aminopyrazoles.

Limitations:
  • Reaction Optimization: Finding the optimal conditions for a specific MCR can be challenging.

  • Mechanism Elucidation: The complex reaction cascades can sometimes make mechanism determination difficult.

IV. A Ring Transformation Approach: Synthesis from Isoxazoles

An intriguing and less conventional route to aminopyrazoles involves the ring transformation of isoxazoles.[5][10][11] This method can be performed as either a one-step or a two-step process. In the single-step method, hydrazine acts as both the ring-opening agent and the cyclizing partner. The two-step process involves an initial base-mediated ring opening of the isoxazole to a β-ketonitrile intermediate, which is then reacted with hydrazine to form the aminopyrazole.[10][11]

In situ NMR studies have shown that the two-step method can be faster and provide higher purity products for certain substrates.[10]

G cluster_0 Isoxazole cluster_1 β-Ketonitrile Intermediate cluster_2 Aminopyrazole Isoxazole Isoxazole Ketonitrile β-Ketonitrile Intermediate Isoxazole->Ketonitrile Ring Opening (Base or Hydrazine) Aminopyrazole Aminopyrazole Ketonitrile->Aminopyrazole Cyclization with Hydrazine

Caption: General scheme for the synthesis of aminopyrazoles from isoxazoles.

Key Advantages:
  • Potentially Higher Purity: The two-step process can lead to cleaner products.[10]

Limitations:
  • Availability of Isoxazoles: The synthesis of the starting isoxazoles may be required.

  • Reaction Conditions: The one-step process can be slower and may produce more byproducts.[10]

V. Comparative Analysis of Synthetic Routes

Synthetic Route Starting Materials Key Advantages Key Limitations Typical Yields
β-Ketonitrile Cyclocondensation β-Ketonitriles, HydrazinesHigh versatility, good to excellent yields, predictable regioselectivity.[3][5]Availability of substituted β-ketonitriles can be a challenge.70-95%
α,β-Unsaturated Nitrile Condensation α,β-Unsaturated Nitriles, HydrazinesPotential for regiodivergent synthesis, good atom economy.[5][7]Potential for mixture of isomers, substrate-dependent reactivity.60-90%
Multicomponent Reactions (MCRs) Aldehydes, Malononitrile, HydrazinesHigh efficiency, operational simplicity, diversity-oriented.[8][9]Reaction optimization can be complex.75-95%
Synthesis from Isoxazoles Isoxazoles, HydrazinesAlternative when β-ketonitriles are unavailable, potentially higher purity with the two-step method.[5][10]Availability of isoxazoles, one-step method can be slow.[10]74-92% (one-step)

VI. Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Phenyl-1H-pyrazol-5-amine via β-Ketonitrile Cyclocondensation[12]
  • To a solution of 3-oxo-3-phenylpropanenitrile (50 mg, 0.34 mmol) in anhydrous ethanol (3 mL) is added hydrazine (11.6 mg, 0.36 mmol) and acetic acid (0.024 mL, 0.37 mmol).

  • The reaction mixture is heated at 60 °C for 24 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution.

  • The organic layer is then washed with brine, dried over MgSO4, filtered, and concentrated.

  • The resulting solid is washed with ethyl ether and dried in vacuo to yield the product (45 mg, 82%).

Protocol 2: Microwave-Assisted Synthesis of a 3-Aminopyrazole from an α,β-Unsaturated Nitrile[5]

Note: Specific reactant details were generalized in the source. This protocol outlines a general procedure.

  • A mixture of the α,β-unsaturated nitrile (1.0 mmol), methylhydrazine (1.2 mmol), and acetic acid (2.0 mmol) in toluene (5 mL) is placed in a microwave reactor vial.

  • The reaction is irradiated in a microwave synthesizer at a set temperature (e.g., 120 °C) for a specified time (e.g., 10-30 minutes).

  • After cooling, the reaction mixture is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 3-aminopyrazole.

Protocol 3: Three-Component Synthesis of a 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile[9]

Note: This is a general representation of a typical MCR.

  • A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol) is stirred in a suitable solvent (e.g., ethanol) in the presence of a catalyst (e.g., a few drops of piperidine or a solid acid catalyst).

  • The reaction is monitored by TLC until completion (typically a few hours at room temperature or with gentle heating).

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried to give the pure 5-aminopyrazole derivative.

VII. Conclusion

The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired substitution pattern. By understanding the nuances of each method presented in this guide, researchers can strategically design and execute the most effective synthesis of their target aminopyrazoles, thereby accelerating the pace of drug discovery and development.

VIII. References

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]

  • Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. [Link]

  • Bhat, B. A., & Siddiqui, N. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 275-299. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]

  • Hassan, A. S., & El-Sheref, E. M. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub. [Link]

  • Jadhav, S. D., & Patki, M. V. (2021). Multicomponent synthesis of 5-aminopyrazole-4-carbonitrile. Organic & Biomolecular Chemistry. [Link]

  • Kallman, N. J., Cole, K. P., Koenig, T. M., Buser, J. Y., McFarland, A. D., McNulty, L. M., & Mitchell, D. (2016). Synthesis of Aminopyrazoles from Isoxazoles: Comparison of Preparative Methods by in situ NMR Analysis. Synthesis, 48(21), 3537-3543. [Link]

  • Müller, T. J. J. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1118-1158. [Link]

  • Organic Syntheses. (n.d.). 3(5)-aminopyrazole. [Link]

  • Panda, S. S., & Rout, S. K. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 203-229. [Link]

  • Taylor & Francis Online. (2017). Synthesis of aminocyanopyrazoles via a multi-component reaction and anti-carbonic anhydrase inhibitory activity of their sulfamide derivatives against cytosolic and transmembrane isoforms. [Link]

  • Touzani, R., & Ramzi, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Verma, A., & Joshi, S. (2015). A Michael Equilibration Model to Control Site Selectivity in the Condensation toward Aminopyrazoles. Organic Letters, 17(12), 2964-2967. [Link]

Sources

A Comparative Guide to Purity Assessment of Synthesized Methyl 3-Amino-1-Methyl-1H-Pyrazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate is a pivotal heterocyclic building block in modern drug discovery and medicinal chemistry. Its unique structural motif serves as a valuable scaffold in the synthesis of a variety of biologically active compounds, including kinase inhibitors for therapeutic applications.[1][2] The efficacy, safety, and reproducibility of downstream applications are critically dependent on the purity of this key intermediate. The presence of even minor impurities, such as regioisomers or unreacted starting materials, can lead to unforeseen side reactions, reduced yields, and potentially confounding biological data.

This guide provides an in-depth comparison of essential analytical techniques for robustly assessing the purity of synthesized this compound. We will move beyond simple protocol recitation to explain the causality behind methodological choices, ensuring a self-validating and comprehensive approach to quality control. This document is intended for researchers, synthetic chemists, and drug development professionals who require a high degree of confidence in the quality of their chemical matter.

Chapter 1: The Synthetic Landscape and Anticipating Potential Impurities

A robust purity assessment begins with understanding the synthetic route, as this knowledge allows us to anticipate likely impurities. A common strategy for synthesizing the target compound involves the cyclocondensation of a suitable three-carbon electrophile with methylhydrazine, followed by functional group manipulations.[3]

A critical step is the N-methylation of a pyrazole precursor. The N-alkylation of asymmetrically substituted 1H-pyrazoles can often result in a mixture of regioisomeric products.[4] This is the most significant potential impurity to consider, as its physical properties can be very similar to the desired product, making separation and detection challenging.

G cluster_0 Synthetic Pathway & Impurity Formation SM Starting Materials (e.g., Hydrazine precursor, C3-synthon) INT Methyl 3-amino-1H-pyrazole-4-carboxylate (Unmethylated Intermediate) SM->INT Cyclocondensation IMP_SM Impurity: Unreacted Starting Materials SM->IMP_SM METH N-Methylation Reaction (e.g., with Methyl Iodide) INT->METH Methylating Agent PROD Desired Product Methyl 3-amino-1-methyl-1H- pyrazole-4-carboxylate METH->PROD Major Product ISO Key Impurity: Regioisomer Methyl 5-amino-1-methyl-1H- pyrazole-4-carboxylate METH->ISO Side Product PROD->IMP_SM Carryover IMP_SOLV Impurity: Residual Solvents PROD->IMP_SOLV From Workup/ Purification

Caption: Synthetic pathway and potential impurity sources.

Based on this, we can classify the primary impurities to screen for:

  • Process-Related Impurities: Unreacted starting materials and intermediates.

  • Structural Impurities: Most notably, the N-methylated regioisomer.

  • Residual Solvents: Solvents used during reaction and purification steps.

  • By-products: Products from degradation or minor side-reactions.

Chapter 2: The Orthogonal Approach: A Self-Validating Workflow

To establish purity with a high degree of confidence, relying on a single analytical method is insufficient. We advocate for an orthogonal approach, employing multiple techniques whose separation and detection principles are fundamentally different. This strategy ensures that an impurity missed by one method (e.g., due to co-elution in chromatography or lack of a chromophore) will be detected by another.

start Synthesized Batch hplc RP-HPLC Quantitative Purity (Area %) start->hplc nmr ¹H & ¹³C NMR Structural ID (Isomer Check) start->nmr other DSC / EA Bulk Purity / Elemental Composition start->other lcms LC-MS Mass Confirmation (Impurity ID) hplc->lcms Identify Peaks decision Integrate Data Is Purity > 99.5%? No Isomers Detected? hplc->decision lcms->decision nmr->decision other->decision pass Batch Release decision->pass Yes fail Further Purification or Re-synthesis decision->fail No

Caption: Orthogonal workflow for purity assessment.

Chapter 3: Comparative Analysis of Key Purity Assessment Techniques

Here we compare the most effective techniques for analyzing this compound.

High-Performance Liquid Chromatography (HPLC)

Principle & Rationale: Reversed-phase HPLC (RP-HPLC) is the cornerstone of purity analysis, separating compounds based on their hydrophobicity. It excels at resolving the target compound from closely related impurities and provides accurate quantification based on peak area. For a polar heterocyclic compound like our target, a C18 stationary phase provides excellent retention and separation capabilities.

Experimental Protocol: RP-HPLC

  • Instrumentation: HPLC system with UV-Vis Detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of 50:50 Acetonitrile:Water.

Data Interpretation:

  • Purity: Calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

  • Impurity Profile: Each additional peak represents an impurity. The retention time provides a characteristic identifier for each species. A validated method for pyrazoline derivatives has shown excellent linearity and sensitivity.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale: NMR spectroscopy is unparalleled for unambiguous structure elucidation and is particularly powerful for identifying and quantifying isomeric impurities.[7] It probes the chemical environment of atomic nuclei (¹H and ¹³C), providing a unique fingerprint for a molecule. The N-methyl groups and pyrazole ring protons of the desired product and its regioisomer will have distinct chemical shifts and coupling patterns.

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[7]

  • ¹H NMR: Acquire a standard proton spectrum. Look for a clean singlet for the N-methyl group, a singlet for the ester methyl group, a singlet for the pyrazole C5-H, and a broad singlet for the amino (-NH₂) protons. The presence of a second set of signals, particularly in the N-methyl region, is a strong indicator of a regioisomeric impurity.

  • ¹³C NMR: Provides information on the carbon skeleton, confirming the number and type of carbon atoms in the molecule.[4]

Data Interpretation:

  • Structural Confirmation: The observed chemical shifts and multiplicities must match the expected structure.

  • Isomer Detection: The key diagnostic is the N-methyl signal. The N1-methyl (desired) and potential N2-methyl (isomer) will resonate at different frequencies. Integration of these peaks in the ¹H NMR spectrum can provide a quantitative ratio of the isomers.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle & Rationale: LC-MS combines the separation power of HPLC with the mass detection capability of mass spectrometry. It is the ideal tool for identifying unknown impurities. As peaks elute from the LC column, they are ionized and their mass-to-charge ratio (m/z) is determined. This allows for the confirmation of the molecular weight of the main peak and provides molecular weights for impurity peaks, aiding in their identification.

Experimental Protocol: LC-MS

  • LC Method: Use the same RP-HPLC method as described above to ensure correlation of retention times.

  • MS Detector: Electrospray Ionization (ESI) in positive ion mode is typically effective for this class of compounds.

  • Scan Range: Scan from m/z 50 to 500 to cover the expected product, potential dimers, and common fragments.

Data Interpretation:

  • The main peak should exhibit an [M+H]⁺ ion corresponding to the molecular weight of the target compound (C₆H₉N₃O₂, MW = 155.16). An observed m/z of 156.07 is expected.

  • Any impurity peaks observed in the HPLC chromatogram can be assigned a molecular weight, which provides critical clues to their structure (e.g., confirming an impurity has the same mass as the product, suggesting it is an isomer).

Chapter 4: Data Integration and Comparative Summary

No single technique tells the whole story. A final purity value is assigned by synthesizing the data from this orthogonal set of experiments.

Comparative Summary of Techniques

Technique Primary Purpose Strengths Limitations
RP-HPLC Quantitative Purity & Impurity ProfilingHigh precision, sensitivity, and resolving power for related substances.[6]Requires a chromophore for UV detection; co-elution can mask impurities.
NMR Structural Confirmation & Isomer IDUnambiguous structure verification; excellent for distinguishing and quantifying isomers.[7]Lower sensitivity compared to HPLC; may not detect trace impurities.
LC-MS Molecular Weight ConfirmationProvides molecular weight of all separated components, aiding in impurity identification.Ionization efficiency can vary, making quantification less accurate than HPLC-UV.
DSC Bulk Purity (Melting Point)Fast assessment of overall purity based on melting point depression; requires no chromophore.Insensitive to impurities with similar melting points or that co-crystallize.
Elemental Analysis Elemental Composition VerificationConfirms the %C, %H, and %N, validating the empirical formula.Does not distinguish between isomers; insensitive to minor impurities.

Assigning Final Purity: A typical high-quality batch of this compound for drug development purposes should meet the following criteria:

  • Purity by HPLC: ≥ 99.5% (Area %).

  • Isomeric Purity by ¹H NMR: No detectable regioisomer (<0.1%).

  • Identity Confirmation by MS: Correct molecular ion [M+H]⁺ observed.

  • Residual Solvents: Below limits defined by ICH guidelines.

Conclusion

The rigorous assessment of purity for a critical synthetic intermediate like this compound is a non-negotiable aspect of quality control in the pharmaceutical sciences. By employing an orthogonal analytical strategy—led by the quantitative power of HPLC and the structural certainty of NMR—researchers can build a comprehensive and trustworthy purity profile. This multi-faceted approach ensures that the material is suitable for its intended use, safeguarding the integrity and reproducibility of subsequent research and development efforts.

References

  • Benchchem. Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives.
  • Benchchem. An In-depth Technical Guide to the Synthesis of Methyl 3-amino-1H-pyrazole-4-carboxylate.
  • Al-Hourani, B. et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules.
  • ResearchGate. Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid.
  • Sigma-Aldrich. This compound.
  • National Center for Biotechnology Information. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • International Journal of Chemical and Pharmaceutical Analysis. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
  • Semantic Scholar. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
  • precisionFDA. METHYL 3-AMINO-1H-PYRAZOLE-4-CARBOXYLATE.
  • TCI (Shanghai) Development Co., Ltd. Methyl 1H-Pyrazole-4-carboxylate.
  • PubChem. Methyl 3-amino-1H-pyrazole-4-carboxylate.
  • National Center for Biotechnology Information. Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation.
  • Benchchem. An In-depth Technical Guide to the Chemical Properties of Methyl 3-Amino-1H-pyrazole-4-carboxylate.
  • MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
  • Google Patents. Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
  • National Center for Biotechnology Information. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.
  • MDPI. Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • ResearchGate. Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines.

Sources

A Comparative Guide to the Biological Evaluation of Novel Pyrazole Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the pyrazole scaffold represents a cornerstone of medicinal chemistry, consistently yielding compounds with a vast spectrum of biological activities.[1][2][3] Among its numerous modifications, the introduction of a carboxamide moiety has proven to be a particularly fruitful strategy, leading to the discovery of potent agents with antimicrobial, anti-inflammatory, and anticancer properties.[1][4][5] This guide provides a comparative analysis of novel pyrazole carboxamide derivatives, delving into their synthesis, biological performance supported by experimental data, and the critical structure-activity relationships (SAR) that govern their efficacy.

Synthesis: The Foundation of Novelty

The journey of evaluating any new chemical entity begins with its synthesis. A prevalent and effective method for creating pyrazole-1-carboxamides involves the reaction of chalcones with semicarbazide hydrochloride.[1][6][7] This approach allows for the generation of a diverse library of 3,5-disubstituted pyrazole-1-carboxamides by varying the initial chalcone structure. Further modifications, such as N-acetylation, can be achieved by treating the carboxamide derivatives with acetic anhydride.[1][7]

The general workflow for such a synthesis provides a reproducible pathway to generate these scaffolds for biological screening.

G Chalcones Chalcones Pyrazoles 3,5-Disubstituted Pyrazole-1-carboxamides Chalcones->Pyrazoles Semicarbazide Semicarbazide HCl Semicarbazide->Pyrazoles Dioxane Dioxane, Buffer (NaOAc/HOAc) Dioxane->Pyrazoles N_acetyl N-acetyl Pyrazole-1-carboxamides Pyrazoles->N_acetyl AceticAnhydride Acetic Anhydride AceticAnhydride->N_acetyl G cluster_0 Cellular Proliferation Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Kinase Kinase Cascade (e.g., PI3K, CDK2) Receptor->Kinase Proliferation Cell Proliferation & Survival Kinase->Proliferation Pyrazole Pyrazole Carboxamide Derivative Pyrazole->Kinase Inhibition

Caption: Inhibition of kinase-mediated cell proliferation by pyrazole derivatives.

Comparative Anti-inflammatory Potential

Chronic inflammation is a driver of numerous diseases, and pyrazole derivatives, most notably the COX-2 inhibitor Celecoxib, have made a significant clinical impact. [2]Novel pyrazole carboxamides are being explored for similar or improved anti-inflammatory profiles. [2][5]

Mechanisms and Efficacy

The anti-inflammatory action of pyrazole derivatives is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which reduces the production of inflammatory prostaglandins. [2]Some derivatives also exhibit dual inhibition of COX-2 and 5-lipoxygenase (5-LOX), or they suppress the NF-κB signaling pathway, thereby downregulating the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. [2]A recent study identified a pyrazole carboxamide derivative that acts as a potent P2Y14R antagonist, effectively reducing inflammatory cytokine levels in an acute peritonitis model. [8]

Compound/Derivative Target/Mechanism In Vitro/In Vivo Effect Reference
Celecoxib COX-2 Selective Inhibitor Reduces PGE2 production (Ki = 0.04 µM) [2]
1,3,4-thiadiazole linked pyrazole-3-carboxamide Not Specified 81.00% inflammation inhibition at 5h [5]
Compound 4 Not Specified Potent anti-inflammatory activity [3]
Compound 16 P2Y14R Antagonist IC50 = 1.93 nM; Reduces IL-6, IL-1β, TNF-α [8]

| Pyrazole-thiazole hybrid | Dual COX-2/5-LOX Inhibitor | IC50 = 0.03 µM / 0.12 µM | [2]|

G ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrazole Pyrazole Carboxamide (e.g., Celecoxib) Pyrazole->COX2 Inhibition

Caption: Mechanism of COX-2 inhibition by pyrazole carboxamide derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating acute inflammation and is chosen for its high reproducibility and relevance to human inflammatory responses.

  • Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized for one week.

  • Compound Administration: Animals are divided into groups. The test groups receive various doses of the pyrazole carboxamide derivatives orally or intraperitoneally. The control group receives the vehicle, and a reference group receives a standard drug like Indomethacin.

  • Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured immediately after injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group, allowing for a quantitative comparison of anti-inflammatory activity.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole carboxamides is exquisitely sensitive to their structural features. A systematic analysis of SAR is crucial for optimizing lead compounds. [9][10][11]

  • For Cannabinoid Receptor (CB1) Antagonism: Potent and selective activity requires a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. [9][10]* For Antifungal (SDH Inhibitor) Activity: The presence of a difluoromethyl pyrazole-(m-benzene) carboxamide scaffold has been shown to significantly increase antifungal activity. [12]* For Antimicrobial Activity: The presence of electron-donating groups on the aryl amine portion of pyrazole-4-carboxamides has been correlated with noticeable inhibition of bacterial growth. [13]

G cluster_R1 Position 1 cluster_R3 Position 3 cluster_R5 Position 5 Pyz Pyrazole-Carboxamide Core R1 2,4-Dichlorophenyl (Increases CB1 Antagonism) Pyz->R1 R3 Carboxamide Moiety (Essential for Activity) Pyz->R3 R5 p-Substituted Phenyl (Increases CB1 Antagonism) Pyz->R5

Caption: Key SAR points for pyrazole carboxamide activity.

Conclusion and Future Directions

The biological evaluation of novel pyrazole carboxamide derivatives consistently reveals their potential as versatile therapeutic agents. This guide highlights that specific substitution patterns on the pyrazole core can be tuned to achieve potent and selective activity against microbial, cancerous, and inflammatory targets. The most promising derivatives often exhibit low micromolar to nanomolar efficacy in vitro and significant effects in vivo.

Future research should focus on optimizing the pharmacokinetic profiles of these potent compounds to improve their druggability. Furthermore, the development of dual-action or multi-target pyrazole carboxamides, such as dual COX-2/5-LOX inhibitors or compounds with combined anticancer and anti-inflammatory properties, represents an exciting frontier for addressing complex multifactorial diseases.

References

  • Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Deriv
  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (URL: )
  • Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction. PubMed. (URL: [Link])

  • Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Derivatives. Scilit. (URL: [Link])

  • Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity. PubMed. (URL: [Link])

  • Synthesis and in vitro antimicrobial activity of some pyrazolyl-1-carboxamide deriv
  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. Asian Journal of Chemistry. (URL: [Link])

  • Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. PubMed. (URL: [Link])

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. (URL: [Link])

  • Synthesis, and molecular docking studies of novel 1,2,3-triazoles-linked pyrazole carboxamides as significant anti-microbial and anti-cancer agents. Repository of Research and Investigative Information. (URL: [Link])

  • Design, synthesis and biological evaluation of pyrazole-aromatic containing carboxamides as potent SDH inhibitors. PubMed. (URL: [Link])

  • Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. Journal of Agricultural and Food Chemistry - ACS Publications. (URL: [Link])

  • Discovery of a Series of 5-Amide-1 H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters. PubMed. (URL: [Link])

  • Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. Journal of Applied Pharmaceutical Science. (URL: [Link])

  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry - ACS Publications. (URL: [Link])

  • Synthesis and evaluation of novel pyrazole carboxamide deriv
  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC - NIH. (URL: [Link])

  • Pyrazole-carboxamides as chewing insecticides: Chemistry, structure-activity-relationship and scaffold hop approaches. Morressier. (URL: [Link])

  • Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)-carboxylic acid derivatives. Semantic Scholar. (URL: [Link])

  • Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. PubMed. (URL: [Link])

  • Structure–activity relationship summary of tested compounds. ResearchGate. (URL: [Link])

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. (URL: [Link])

  • Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. Semantic Scholar. (URL: [Link])

Sources

A Researcher's Guide to the X-ray Crystallography of Aminopyrazole Carboxylate Derivatives: From Crystal Growth to Structural Insight

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug discovery and materials science, aminopyrazole carboxylate derivatives represent a scaffold of significant interest due to their diverse biological activities. Unlocking the full potential of these molecules—from understanding their structure-activity relationships (SAR) to developing stable pharmaceutical formulations—hinges on a precise understanding of their three-dimensional architecture. Single-crystal X-ray crystallography stands as the definitive technique for this purpose, providing unambiguous atomic-level detail of molecular geometry and intermolecular interactions.[1][2]

This guide provides a comprehensive comparison of crystallographic approaches for aminopyrazole carboxylate derivatives, moving beyond a simple recitation of methods to explain the causality behind experimental choices. It is designed to equip researchers with the practical and theoretical knowledge needed to navigate the challenges of obtaining high-quality crystals and to interpret the resulting structural data with confidence.

Part 1: A Comparative Analysis of Crystallization Strategies

The journey to a high-quality crystal structure begins with the growth of a suitable single crystal. This is often the most challenging and empirical step in the entire process. For aminopyrazole carboxylate derivatives, the choice of solvent and crystallization technique is paramount, as it directly influences crystal quality, size, and even the polymorphic form obtained.[3][4]

Common Crystallization Techniques: A Head-to-Head Comparison

While numerous crystallization methods exist, three are most commonly employed for small organic molecules like aminopyrazole carboxylates: slow evaporation, slow cooling, and vapor diffusion. The selection of a method is often guided by the solubility profile of the compound and its thermal stability.

  • Slow Evaporation: This is the most straightforward technique. A near-saturated solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, thereby increasing the concentration and inducing crystallization. This method has proven effective for several aminopyrazole carboxylate derivatives. For instance, high-quality crystals of ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate were successfully obtained by the slow evaporation of a methanol solution at room temperature over one week.[1] Similarly, crystals of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid were grown from an ethyl acetate solution.[5]

  • Slow Cooling: This method is suitable for compounds that exhibit a significant change in solubility with temperature. A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. The decreasing solubility upon cooling leads to the formation of crystals. While less commonly reported for this specific class in the literature reviewed, it is a powerful technique, particularly when solvent systems with high boiling points are used.

  • Vapor Diffusion: In this technique, a concentrated solution of the compound is placed in a sealed container with a larger reservoir of a solvent in which the compound is poorly soluble (the "anti-solvent"). The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization. This method offers fine control over the rate of supersaturation and can be highly effective for difficult-to-crystallize compounds.

The following diagram illustrates the general workflow for screening these primary crystallization techniques.

G cluster_prep Sample Preparation cluster_methods Crystallization Method Screening cluster_analysis Analysis cluster_end Result start Dissolve Compound in Appropriate 'Good' Solvent evap Slow Evaporation start->evap Create near-saturated solution cool Slow Cooling start->cool Create near-saturated solution vapor Vapor Diffusion start->vapor Create near-saturated solution outcome Crystal Formation? evap->outcome cool->outcome vapor->outcome success Proceed to X-ray Diffraction outcome->success Yes fail Optimize & Re-screen outcome->fail No fail->start Change solvent, concentration, or method

Caption: General workflow for screening crystallization methods.
The Critical Role of the Solvent

The choice of solvent is arguably the most critical variable in the crystallization process. A suitable solvent should provide moderate solubility for the compound of interest. If solubility is too high, achieving supersaturation is difficult; if it is too low, insufficient material will be in solution to form crystals. The polarity of the solvent also plays a crucial role in influencing the intermolecular interactions that govern crystal packing.[5][6]

For aminopyrazole carboxylate derivatives, a range of solvents has been successfully employed. The table below summarizes reported crystallization conditions for several derivatives, providing a comparative overview.

CompoundSolvent(s)MethodReference
5-Amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acidEthyl AcetateSlow Evaporation[5]
Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylateMethanolSlow Evaporation[1]
Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylateNot SpecifiedRoom Temp. Evap.[2]
Bis(3-aminopyrazole) Copper(II) ComplexWaterSlow Evaporation
5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acidNot SpecifiedPowder Diffraction

Note: The difficulty in obtaining single crystals for the trifluoromethyl derivative, necessitating the use of powder diffraction, highlights a potential challenge with highly functionalized or electron-withdrawn derivatives.

Expert Insight: When beginning a crystallization screen for a novel aminopyrazole carboxylate derivative, it is advisable to start with solvents of intermediate polarity such as ethyl acetate, acetone, or ethanol. Given the presence of both hydrogen bond donors (amino group, pyrazole N-H) and acceptors (carboxylate, pyrazole N), these solvents can effectively solvate the molecule without preventing the crucial intermolecular interactions required for crystal lattice formation.

Part 2: Experimental Protocols

To ensure reproducibility and success, detailed experimental protocols are essential. The following provides step-by-step methodologies for the synthesis and crystallization of representative aminopyrazole carboxylate derivatives.

Protocol: Synthesis and Crystallization of Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate[1]

A. Synthesis:

  • Charge a round-bottomed flask with potassium hydroxide (11.2 g, 0.2 mol) in acetonitrile (200 ml) and cool in an ice bath.

  • Gradually add ethyl cyanoacetate (22.7 g, 0.2 mol) via a dropping funnel.

  • After stirring at 0°C for 30 minutes, add carbon disulfide (15.2 g, 0.2 mol) with vigorous stirring.

  • Continue stirring for 1 hour, then add dimethyl sulfate (50.4 g, 0.4 mol) through the dropping funnel and leave the reaction overnight.

  • Filter the reaction mixture and evaporate the filtrate to remove the solvent.

  • Dissolve the resulting mixture in ethanol (50 ml) and add hydrazine hydrate (12.5 g, 0.2 mol) via a dropping funnel.

  • Evaporate the solution in vacuo to obtain the crude product, which can be purified by column chromatography.

B. Crystallization:

  • Dissolve the purified product in a minimal amount of methanol to create a near-saturated solution.

  • Loosely cover the container (e.g., with perforated parafilm) to allow for slow evaporation.

  • Leave the solution undisturbed at room temperature for approximately one week.

  • Collect the resulting single crystals for X-ray diffraction analysis.

Protocol: Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
  • Crystal Mounting: Carefully select a high-quality single crystal (clear, well-defined faces, free of cracks) and mount it on a goniometer head using a cryoloop and cryoprotectant oil.

  • Data Collection: Mount the crystal on the diffractometer. A typical experiment uses Mo Kα radiation (λ = 0.71073 Å). Collect a series of diffraction images by rotating the crystal in the X-ray beam at a controlled temperature (e.g., 173 K or 273 K) to minimize thermal vibrations.[1][2]

  • Data Processing: Integrate the raw diffraction data to determine the intensities and positions of the Bragg reflections. The data is then scaled and corrected for experimental factors (e.g., Lorentz and polarization effects).

  • Structure Solution and Refinement: Use direct methods or Patterson methods to solve the phase problem and obtain an initial model of the crystal structure. Refine this model against the experimental data using full-matrix least-squares methods. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[2]

Part 3: Comparative Structural Analysis: The Power of Intermolecular Interactions

The crystal structure of an aminopyrazole carboxylate derivative is not merely a static image but a detailed map of the intermolecular forces that dictate its solid-state properties. Understanding these interactions is fundamental to crystal engineering and predicting the physical properties of the material.

Dominant Supramolecular Synthons

In the crystal packing of these derivatives, specific and predictable hydrogen-bonding patterns, known as supramolecular synthons, are frequently observed.[7][8][9] The interplay between the amino, pyrazole, and carboxylate groups gives rise to robust networks that define the crystal lattice.

  • Carboxylic Acid Dimers: When the carboxylate group is present as a carboxylic acid, a highly stable and common motif is the R²₂(8) inversion dimer, formed via a pair of O—H···O hydrogen bonds between two molecules. This has been observed in the crystal structure of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid .[5]

  • Amino-Carboxylate/Nitrile Chains: The amino group is a potent hydrogen bond donor. It frequently forms N—H···O or N—H···N hydrogen bonds, linking molecules into one-dimensional chains. For example, in ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate , intermolecular N—H···O hydrogen bonds link the molecules into infinite chains along the a-axis.[1]

The following diagram illustrates these common hydrogen-bonding motifs.

G cluster_dimer Carboxylic Acid Dimer Motif cluster_chain Amino-Carbonyl Chain Motif mol1 R-C(=O)O-H mol2 H-O(O=)C-R mol1->mol2 O-H···O mol2->mol1 O-H···O molA R'-NH₂ molB O=C-R'' molA->molB N-H···O molC R'-NH₂ molB->molC molD O=C-R'' molC->molD N-H···O

Caption: Common hydrogen-bonding patterns in aminopyrazole derivatives.
Hirshfeld Surface Analysis: Quantifying Intermolecular Contacts

To provide a more quantitative comparison of the intermolecular interactions, Hirshfeld surface analysis is a powerful tool. This method maps the close contacts between molecules in a crystal, allowing for the visualization and quantification of different types of interactions. For 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid , the most significant contacts are H···H (41.5%) and O···H/H···O (22.4%), confirming the prevalence of van der Waals forces and hydrogen bonding in the crystal packing.[5]

Comparative Crystallographic Data

The precise arrangement of atoms in the crystal is defined by the unit cell parameters and the space group. A comparison of these parameters for different derivatives reveals the impact of substituent changes on the crystal packing.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZRef.
Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylateC₇H₁₁N₃O₂STriclinicP-17.0012(7)7.5870(8)10.1055(10)81.038(2)72.173(2)65.643(1)465.26(8)2[1]
Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylateC₁₁H₁₂N₄O₂MonoclinicCc16.146(5)14.653(4)14.621(4)90106.052(8)903324.3(16)12[2]
5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acidC₁₁H₁₁N₃O₃MonoclinicP2₁/c10.608(2)5.201(1)20.016(4)9099.43(3)901088.9(4)4[5]

This data illustrates that even subtle changes to the substituents (e.g., methylsulfanyl vs. pyridinyl) can lead to significant differences in the crystal system and unit cell dimensions, reflecting distinct packing arrangements driven by the unique intermolecular interactions of each derivative.

Conclusion

The X-ray crystallographic analysis of aminopyrazole carboxylate derivatives is a multifaceted process that requires careful consideration of both experimental technique and theoretical principles. This guide has demonstrated that successful crystal growth is often achieved through slow evaporation from moderately polar solvents like methanol and ethyl acetate. The resulting crystal structures are typically stabilized by robust hydrogen-bonding networks, forming predictable supramolecular synthons such as carboxylic acid dimers and amino-carbonyl chains.

For researchers in drug development, a thorough understanding of these crystallographic principles is not merely academic. It is essential for controlling polymorphism, ensuring the stability and bioavailability of active pharmaceutical ingredients, and ultimately, for the rational design of next-generation therapeutics. By combining the comparative data and detailed protocols presented here, scientists are better equipped to elucidate the solid-state structures of these vital compounds.

References

A Senior Application Scientist's Guide to Catalyst Efficacy in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of innovation. Its prevalence in blockbuster drugs like Celecoxib highlights the critical need for efficient, scalable, and sustainable synthetic routes.[1][2] At the heart of these methodologies lies the catalyst—the linchpin determining yield, purity, and economic viability. This guide provides an in-depth comparison of various catalytic systems for pyrazole synthesis, grounded in experimental data and field-proven insights, to empower you in making informed decisions for your research.

The Enduring Importance of Pyrazoles

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif imparts a unique combination of chemical properties, making it a "privileged scaffold" in medicinal chemistry. Pyrazole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[2][3][4] The classical and most common approach to constructing the pyrazole ring is the Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, often facilitated by a catalyst.[1][5][6]

The Catalytic Landscape: A Comparative Analysis

The choice of catalyst is paramount in pyrazole synthesis, influencing reaction rates, regioselectivity, and overall efficiency. Modern synthetic chemistry has seen a shift towards catalysts that are not only highly effective but also align with the principles of green chemistry—being reusable, non-toxic, and promoting reactions in environmentally benign solvents.[7] Here, we compare the efficacy of several major classes of catalysts.

Homogeneous Acid Catalysts: The Traditional Workhorses

Homogeneous acid catalysts, both Brønsted and Lewis acids, have historically been employed in pyrazole synthesis.

  • Brønsted Acids: Catalysts like silica sulfuric acid (SSA) have been shown to be effective.[8] While often providing good yields, their separation from the reaction mixture can be challenging.[8]

  • Lewis Acids: Lewis acids such as zinc complexes, copper(II) triflate, and boron trifluoride etherate can catalyze the synthesis of pyrazoles and related compounds.[9][10][11] They function by activating the carbonyl group of the 1,3-dicarbonyl compound, facilitating nucleophilic attack by the hydrazine. While effective, many traditional Lewis acids are sensitive to moisture and can be difficult to handle and recycle.

Heterogeneous Solid Acid Catalysts: The Green Contenders

The drive for sustainable synthesis has led to the development of heterogeneous solid acid catalysts. Their primary advantage is the ease of separation from the reaction mixture, allowing for straightforward product isolation and catalyst recycling.[8][12]

  • Cellulose Sulfuric Acid (CSA): This bio-supported solid acid catalyst has demonstrated high efficiency in the Knorr synthesis of pyrazoles in water, an environmentally friendly solvent.[6][13] Its biodegradable nature and reusability make it an attractive green alternative.[6][13]

  • Nano-Sulfated Zirconia and other Nano-oxides: Nano-crystalline solid acids like sulfated zirconia, ZnO, and γ-alumina have been successfully used as catalysts for pyrazole synthesis.[14] Their high surface area and tunable acidity contribute to their excellent catalytic activity, often under mild reaction conditions.[12][14]

Nanoparticle Catalysts: The Frontier of Efficiency

Nanoparticle catalysts represent a significant advancement, offering high surface-to-volume ratios and unique electronic properties that can lead to exceptional catalytic performance.

  • Magnetic Nanoparticles: A key innovation in this area is the use of magnetically separable nanocatalysts.[15] For instance, iron oxide-supported copper oxide nanoparticles (nanocat-Fe-CuO) have been shown to be highly efficient and recyclable for pyrazole synthesis.[16] The magnetic core allows for easy recovery of the catalyst using an external magnet, simplifying the workup process significantly.[15]

  • Core-Shell Nanoparticles: Core-shell nanostructures, such as Ag/La-ZnO, offer enhanced stability and catalytic activity.[17] These materials can facilitate reactions under solvent-free conditions, further boosting their green credentials.[17]

  • Graphene Oxide: Graphene oxide nanoparticles have also been explored as a Lewis base catalyst for pyrazole synthesis, demonstrating high yields and rapid reaction times.[18]

Quantitative Comparison of Catalyst Performance

To provide a clear comparison, the following table summarizes the performance of various catalysts in pyrazole synthesis based on reported experimental data.

CatalystStarting MaterialsSolventTemperature (°C)TimeYield (%)ReusabilityReference
Lewis Acids
MeB(OiPr)₂3-mesitylpyrazole, Li[MeBH₃]THF6048h75Not Reported[10]
Heterogeneous Solid Acids
Cellulose Sulfuric Acid1,3-dicarbonyls, hydrazinesWaterRoom Temp15-45 min85-98Yes (5 cycles)[6][13]
Nano-sulfated zirconia1,3-dicarbonyls, hydrazinesNot specifiedNot specifiedShortHighYes[14]
Silica sulfuric acid (SSA)Ethyl acetoacetate, aldehydes, etc.Not specifiedNot specifiedLongerGoodYes[8]
Nanoparticle Catalysts
nanocat-Fe-CuO1,3-dicarbonyls, hydrazinesNot specifiedMildNot specifiedHighYes (6 cycles)[16]
Ag/La-ZnO core-shellAldehyde, malononitrile, etc.Solvent-freeRoom Temp10-25 minHighYes[17]
Graphene Oxide1,3-dicarbonyls, hydrazineNot specifiedNot specifiedShortHighYes[18]
Nickel-based catalystHydrazine, ketones, aldehydesEthanolRoom Temp3hGood to ExcellentYes (7 cycles)[19]
MgO nanoparticlesAldehydes, hydrazine, etc.WaterRoom Temp20 min88-97Not Reported[12]

Experimental Protocols: A Practical Guide

To illustrate the practical application of these catalysts, here are detailed, step-by-step methodologies for pyrazole synthesis using two highly efficient and representative catalytic systems.

Protocol 1: Green Synthesis of Pyrazoles using Cellulose Sulfuric Acid (CSA) in Water

This protocol is adapted from the work of Nasseri et al. and highlights a sustainable approach to pyrazole synthesis.[6][13]

Rationale: This method utilizes a biodegradable and reusable solid acid catalyst in water, a green solvent, at room temperature, minimizing environmental impact and operational hazards.

Materials:

  • 1,3-Dicarbonyl compound (e.g., acetylacetone)

  • Hydrazine or substituted hydrazine (e.g., phenylhydrazine)

  • Cellulose Sulfuric Acid (CSA) catalyst

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • To a solution of the 1,3-dicarbonyl compound (1 mmol) in water (5 mL), add the hydrazine (1 mmol) and the CSA catalyst (0.02 g).

  • Stir the reaction mixture at room temperature for the time specified in the comparative table (typically 15-45 minutes).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the product with ethyl acetate (3 x 10 mL).

  • Separate the aqueous layer containing the CSA catalyst by filtration. The catalyst can be washed with water, dried, and reused.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography if necessary.

Protocol 2: Magnetically Recoverable Nanocatalyst for Pyrazole Synthesis

This protocol is based on the use of iron oxide-supported copper oxide nanoparticles (nanocat-Fe-CuO), demonstrating the ease of catalyst recovery.[16]

Rationale: The use of a magnetically separable catalyst dramatically simplifies the workup procedure, allowing for rapid and efficient catalyst recycling without the need for filtration or centrifugation.

Materials:

  • 1,3-Dicarbonyl compound

  • Hydrazine

  • nanocat-Fe-CuO

  • Solvent (as optimized for the specific substrates)

  • External magnet

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine the 1,3-dicarbonyl compound (1 mmol), hydrazine (1 mmol), and nanocat-Fe-CuO catalyst in the appropriate solvent.

  • Stir the reaction mixture under the optimized temperature and time conditions.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, place an external magnet against the side of the flask. The magnetic nanocatalyst will be attracted to the magnet, allowing the clear supernatant containing the product to be decanted.

  • Wash the catalyst with a fresh portion of the solvent, and again decant the washings.

  • The catalyst can be dried and reused for subsequent reactions.

  • Combine the decanted supernatant and washings, and remove the solvent under reduced pressure to yield the crude product.

  • Purify as needed.

Visualizing the Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the general mechanism of the Knorr pyrazole synthesis and the workflow for using a magnetically recoverable catalyst.

Knorr Pyrazole Synthesis Mechanism

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl Activated Dicarbonyl Activated Dicarbonyl 1,3-Dicarbonyl->Activated Dicarbonyl Catalyst Activation Hydrazine Hydrazine Hydrazone Intermediate Hydrazone Intermediate Hydrazine->Hydrazone Intermediate Catalyst Catalyst Catalyst->Activated Dicarbonyl Activated Dicarbonyl->Hydrazone Intermediate + Hydrazine Cyclized Intermediate Cyclized Intermediate Hydrazone Intermediate->Cyclized Intermediate Intramolecular Condensation Pyrazole Pyrazole Cyclized Intermediate->Pyrazole Dehydration

Caption: General mechanism of the Knorr pyrazole synthesis.

Workflow for Magnetically Recoverable Catalyst

Magnetic_Workflow Start Reaction_Setup Combine Reactants & Magnetic Catalyst Start->Reaction_Setup Reaction Stir at Optimized Conditions Reaction_Setup->Reaction Separation Apply External Magnet Reaction->Separation Decantation Decant Supernatant (Product Solution) Separation->Decantation Catalyst_Wash Wash Catalyst Separation->Catalyst_Wash Product_Isolation Isolate Product from Supernatant Decantation->Product_Isolation Catalyst_Reuse Dry and Reuse Catalyst Catalyst_Wash->Catalyst_Reuse End Product_Isolation->End

Caption: Workflow for pyrazole synthesis using a magnetic catalyst.

Conclusion and Future Outlook

The synthesis of pyrazoles has been significantly advanced by the development of novel and efficient catalytic systems. While traditional homogeneous catalysts are still in use, the field is clearly moving towards heterogeneous catalysts, particularly those at the nanoscale, which offer superior performance, ease of handling, and recyclability. The adoption of green chemistry principles, such as the use of benign solvents like water and solvent-free conditions, is also a prominent trend.[7][20]

For researchers and drug development professionals, the choice of catalyst will depend on a variety of factors including the specific substrates, desired scale of the reaction, and available resources. However, the evidence strongly suggests that investing in modern heterogeneous catalytic systems, such as magnetically recoverable nanoparticles or bio-supported solid acids, can lead to more efficient, cost-effective, and environmentally friendly pyrazole synthesis. As research in this area continues, we can expect the development of even more active, selective, and robust catalysts, further empowering the synthesis of novel pyrazole-based compounds for a wide range of applications.

References

  • A new synthesis of pyrazoles through a Lewis acid catalyzed union of 3-ethoxycyclobutanones with monosubstituted hydrazines. PubMed.
  • Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review. MDPI.
  • Nano particles graphene oxid: A green and effective catalyst for synthesis of pyrazoles. Asian Journal of Green Chemistry.
  • New pyrazolone derivatives synthesis: comparison of the catalytic effect of three typically different Brønsted acid catalysts on the reaction progression. Iranian chemical communication.
  • Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters.
  • Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. MDPI.
  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Journal of Emerging Technologies and Innovative Research.
  • Knorr Pyrazole Synthesis. J&K Scientific LLC.
  • Lewis Acid Catalyzed Synthesis of Poly(pyrazolyl)borate Ligands. ACS Publications.
  • Cellulose sulfuric acid as a bio-supported and efficient solid acid catalyst for synthesis of pyrazoles in aqueous medium. RSC Publishing.
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. PubMed.
  • Green synthesis of pyrazole derivatives by using nano-catalyst. ResearchGate.
  • Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Journal of Organic and Pharmaceutical Chemistry.
  • Green approaches-synthesis of dihydropyrano [2,3-c] pyrazole by using eco-friendly catalyst. International Journal of Scientific Development and Research.
  • Recent Advances on Multicomponent Synthesis of Pyranopyrazoles Using Magnetically Recoverable Nanocatalysts. Taylor & Francis Online.
  • Cellulose sulfuric acid as a bio-supported and efficient solid acid catalyst for synthesis of pyrazoles in aqueous medium. RSC Publishing.
  • Iron Oxide-Supported Copper Oxide Nanoparticles (Nanocat-Fe-CuO): Magnetically Recyclable Catalysts for the Synthesis of Pyrazole Derivatives, 4-Methoxyaniline, and Ullmann-type Condensation Reactions. ACS Sustainable Chemistry & Engineering.
  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. National Institutes of Health.
  • Efficient Ag/La-ZnO core–shell catalyst for green synthesis of 4H-pyrano[2,3-c] pyrazoles. RSC Publishing.
  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Thieme.
  • Efficient one-pot synthesis of pyrazoles catalyzed by nano-crystalline solid acid catalyst. Iranian Journal of Catalysis.
  • Recyclability of catalyst for the synthesis of pyranopyrazoles. ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.
  • Solid acid-catalysed synthesis of pyrazolopyridines. ResearchGate. Available at: [Link]

  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. National Institutes of Health.
  • Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. National Institutes of Health.
  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. National Institutes of Health.

Sources

A Comparative Guide to the In Vitro Screening of Methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrazole scaffold stands out as a "privileged structure" due to its remarkable versatility and presence in numerous FDA-approved drugs.[1][2] This guide provides an in-depth comparative analysis of the in vitro screening of a specific class of pyrazole compounds: methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate derivatives. We will explore their performance against various biological targets, benchmark them against established alternatives, and provide detailed experimental protocols to ensure the reproducibility and integrity of the presented findings. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold in their work.

The Versatile Pyrazole Core: A Fountain of Biological Activity

The pyrazole ring system is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] The this compound core, in particular, serves as a versatile starting point for the synthesis of potent and selective modulators of various biological targets. The strategic placement of substituents on this core structure allows for the fine-tuning of its physicochemical properties and biological activity.

Part 1: Anticancer Screening of Pyrazole Derivatives

Pyrazole derivatives have shown significant promise as anticancer agents, targeting a variety of mechanisms, including kinase inhibition and disruption of tubulin polymerization.[3][4] This section will compare the in vitro anticancer activity of select pyrazole derivatives against established cancer cell lines and benchmark their performance against standard chemotherapeutic agents.

Comparative Analysis of Anticancer Activity

The following table summarizes the in vitro anticancer activity of various pyrazole derivatives against different human cancer cell lines. The data is presented as IC50 values (the concentration of the compound required to inhibit the growth of 50% of the cells), providing a quantitative measure of their potency.

Compound IDTarget/Cell LinePyrazole Derivative IC50 (µM)Standard DrugStandard Drug IC50 (µM)Reference
Derivative A MCF-7 (Breast Cancer)0.042Doxorubicin0.95[3]
Derivative B A549 (Lung Cancer)0.76Doxorubicin>10[3]
Derivative C HCT116 (Colon Cancer)1.7Doxorubicin24.7–64.8[3]
Derivative D HeLa (Cervical Cancer)3.6CisplatinNot specified[3]
Derivative E K562 (Leukemia)5.003AT75180.557[6]
Derivative F PC-3 (Prostate Cancer)0.61DoxorubicinNot specified[3]
Derivative G HepG2 (Liver Cancer)0.71Erlotinib10.6[3]
Key Insights from Anticancer Screening:
  • Several pyrazole derivatives demonstrate potent anticancer activity, with IC50 values in the nanomolar to low micromolar range.

  • Notably, some derivatives exhibit significantly higher potency than standard chemotherapeutic agents like Doxorubicin and Erlotinib in specific cell lines.[3]

  • The broad spectrum of activity across different cancer types highlights the potential of the pyrazole scaffold in developing novel anticancer drugs.

Part 2: Kinase Inhibition Profile of Pyrazole Derivatives

A significant mechanism through which pyrazole derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways.[2][6] Deregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.[7]

Comparative Analysis of Kinase Inhibitory Activity

The table below presents the in vitro inhibitory activity of pyrazole derivatives against several key protein kinases implicated in cancer.

Compound IDKinase TargetPyrazole Derivative IC50 (nM)Standard InhibitorStandard Inhibitor IC50 (nM)Reference
Derivative H CDK274DoxorubicinNot specified[3]
Derivative I VEGFR-2828.23SorafenibNot specified[3]
Derivative J PI3 Kinase250Doxorubicin950[3]
Derivative K Haspin Kinase<100Not specifiedNot specified[3]
Derivative L RET Kinase1044Not specifiedNot specified[8]
Derivative M FLT389FN-15012330[9]
Derivative N JAK13.4RuxolitinibNot specified[10]
Derivative O JAK22.2RuxolitinibNot specified[10]
Derivative P JAK33.5RuxolitinibNot specified[10]
Key Insights from Kinase Inhibition Assays:
  • Pyrazole derivatives have been identified as potent inhibitors of various kinases, including CDKs, VEGFR, PI3K, and JAKs.

  • The high potency and, in some cases, selectivity for specific kinases underscore the potential of these compounds as targeted cancer therapies.

  • The ability to inhibit kinases like RET and FLT3, which are often mutated in certain cancers, makes these derivatives particularly promising.[7][8][9]

Part 3: Antimicrobial Screening of Pyrazole Derivatives

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Pyrazole derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity.[11][12]

Comparative Analysis of Antimicrobial Activity

This table summarizes the Minimum Inhibitory Concentration (MIC) of pyrazole derivatives against various bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDMicroorganismPyrazole Derivative MIC (µg/mL)Standard DrugStandard Drug MIC (µg/mL)Reference
Derivative Q Staphylococcus aureus62.5-125ChloramphenicolNot specified[5]
Derivative R Bacillus subtilis62.5-125ChloramphenicolNot specified[5]
Derivative S Escherichia coli16CiprofloxacinNot specified[12]
Derivative T Klebsiella pneumoniae3.91Not specifiedNot specified[12]
Derivative U Candida albicans2.9-7.8ClotrimazoleNot specified[5]
Derivative V Aspergillus niger2.9-7.8ClotrimazoleNot specified[5]
Derivative W MRSA (Methicillin-resistant S. aureus)0.5Vancomycin>0.5[12]
Key Insights from Antimicrobial Screening:
  • Pyrazole derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[5][12]

  • Importantly, some derivatives show efficacy against drug-resistant strains like MRSA, highlighting their potential to address the challenge of antimicrobial resistance.[12]

  • The low MIC values, in some cases surpassing those of standard antibiotics, make these compounds excellent candidates for further development.[5]

Experimental Protocols

To ensure the scientific integrity and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for the key in vitro screening assays.

General In Vitro Screening Workflow

The following diagram illustrates a typical workflow for the initial in vitro screening of a library of pyrazole derivatives.

G cluster_0 Compound Library cluster_1 Primary Screening cluster_2 Hit Identification cluster_3 Dose-Response & Potency cluster_4 Selectivity & Mechanism Compound_Library Pyrazole Derivative Library (this compound core) Primary_Screening Single-Dose Screening (e.g., 10 µM) Compound_Library->Primary_Screening Hit_Identification Identify 'Hits' based on pre-defined activity threshold Primary_Screening->Hit_Identification Dose_Response Dose-Response Curves Hit_Identification->Dose_Response IC50_MIC_Determination Determine IC50 / MIC values Dose_Response->IC50_MIC_Determination Selectivity_Assays Selectivity Profiling (e.g., Kinase panel, normal cell lines) IC50_MIC_Determination->Selectivity_Assays Mechanism_of_Action Mechanism of Action Studies Selectivity_Assays->Mechanism_of_Action

Caption: A generalized workflow for the in vitro screening of novel compounds.

Protocol 1: MTT Cell Viability Assay for Anticancer Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives and a standard drug (e.g., Doxorubicin) in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro Kinase Assay

This protocol describes a general method for assessing the inhibitory activity of pyrazole derivatives against a specific protein kinase.

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. The amount of phosphorylated substrate is then quantified.

Step-by-Step Protocol:

  • Reaction Mixture Preparation: In a microplate, prepare a reaction mixture containing the kinase buffer, the purified kinase enzyme, and the specific substrate (protein or peptide).

  • Compound Addition: Add the pyrazole derivatives at various concentrations to the reaction mixture. Include a positive control (a known inhibitor) and a negative control (vehicle).

  • Initiation of Reaction: Start the kinase reaction by adding a solution of ATP and MgCl2.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, such as:

    • Radiometric assay: Using [γ-32P]ATP and measuring the incorporation of radioactivity into the substrate.

    • Fluorescence-based assay: Using a phosphospecific antibody that binds to the phosphorylated substrate, followed by detection with a fluorescently labeled secondary antibody.

    • Luminescence-based assay: Measuring the amount of ATP remaining in the reaction mixture after the kinase reaction.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the negative control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

A Representative Kinase Signaling Pathway

The following diagram illustrates a simplified kinase signaling pathway that can be targeted by pyrazole derivatives.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Cellular Response Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR, FLT3) Ligand->Receptor Binding & Dimerization Kinase1 Kinase 1 (e.g., PI3K) Receptor->Kinase1 Phosphorylation & Activation Kinase2 Kinase 2 (e.g., Akt) Kinase1->Kinase2 Activation Kinase3 Kinase 3 (e.g., mTOR) Kinase2->Kinase3 Activation Response Cell Proliferation, Survival, Angiogenesis Kinase3->Response Inhibitor Pyrazole Derivative (Kinase Inhibitor) Inhibitor->Receptor Inhibitor->Kinase1

Caption: A simplified representation of a kinase signaling pathway targeted by pyrazole inhibitors.

Protocol 3: Broth Microdilution for MIC Determination

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: The antimicrobial agent is serially diluted in a liquid growth medium, which is then inoculated with a standardized number of microorganisms. The lowest concentration that inhibits visible growth is the MIC.

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium.

  • Serial Dilution: In a 96-well microplate, perform a two-fold serial dilution of the pyrazole derivative and a standard antibiotic in the broth medium.

  • Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • MIC Determination: Observe the wells for visible turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • Further Analysis (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the clear wells onto agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in viable cells.

Conclusion and Future Directions

The data and protocols presented in this guide demonstrate that this compound derivatives are a highly promising class of compounds with potent and broad-spectrum anticancer and antimicrobial activities. Their performance, often exceeding that of standard drugs, warrants further investigation.

Future research should focus on:

  • Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of these derivatives.

  • In vivo efficacy and toxicity studies: To evaluate their therapeutic potential and safety in animal models.

  • Mechanism of action studies: To further elucidate the molecular targets and pathways modulated by these compounds.

By leveraging the insights and methodologies outlined in this guide, researchers can accelerate the development of novel pyrazole-based therapeutics to address unmet medical needs in oncology and infectious diseases.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. [Link]

  • Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. National Institutes of Health. [Link]

  • Example of pyrazoloadenine derivatives as RET inhibitor. ResearchGate. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

  • Pyrazoloadenine Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach. National Institutes of Health. [Link]

  • Anticancer Activity of Pyrazole via Different Biological Mechanisms. Semantic Scholar. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. National Institutes of Health. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC. [Link]

  • Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. MDPI. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]

  • Reported pyrazole and pyrazoline drugs with anticancer activity. ResearchGate. [Link]

  • The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. ResearchGate. [Link]

  • Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. PMC. [Link]

  • Pyrazole derivatives 17-22 preliminary antibacterial activity versus... ResearchGate. [Link]

  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. National Institutes of Health. [Link]

  • Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. PMC. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central. [Link]

  • IC 50 values of tested compounds ± standard deviation against HepG-2. ResearchGate. [Link]

  • Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. MDPI. [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. [Link]

  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. PubMed. [Link]

  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. PMC. [Link]

  • MIC values of pyrazoles 3a-c and 4a-c against bacteria of the... ResearchGate. [Link]

  • Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. PubMed. [Link]

  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. PMC. [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. PMC. [Link]

  • Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. ResearchGate. [Link]

  • Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PubMed Central. [Link]

Sources

Safety Operating Guide

Definitive Guide to the Safe Disposal of Methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in the dynamic fields of research and drug development, the responsible management of chemical reagents is paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate (CAS No: 64182-19-0), ensuring the safety of personnel, adherence to regulatory standards, and protection of the environment. Our approach moves beyond simple instruction to explain the critical reasoning behind each procedural step, grounding our recommendations in established safety science and regulatory frameworks.

Hazard Assessment: The Foundation of Safe Disposal

Understanding the intrinsic hazards of a chemical is the first principle of safe handling and disposal. While a comprehensive, peer-reviewed Safety Data Sheet (SDS) for this specific compound is not widely available, data from suppliers and analogous pyrazole structures provide a clear directive for cautious handling.

This compound is identified with the following hazard statements:

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

Causality: These hazards indicate that the compound is corrosive to the eyes and irritating to the skin and respiratory system. Pyrazole derivatives as a class are known for their diverse biological activities, which underscores the need to treat them as potentially hazardous substances.[1][2][3] Improper disposal, such as drain or solid waste discharge, risks introducing a biologically active and potentially persistent molecule into the environment.[1][4] Therefore, all waste streams containing this compound must be classified and managed as hazardous chemical waste.

The Regulatory Imperative: Compliance with OSHA and EPA Standards

The disposal of any laboratory chemical is governed by stringent federal and local regulations. In the United States, the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) provide the primary framework.

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates the creation of a written Chemical Hygiene Plan (CHP) for all laboratories.[5][6][7] Your CHP is your facility's specific blueprint for protecting employees from chemical hazards and should include detailed procedures for waste disposal.[8][9]

  • EPA's Resource Conservation and Recovery Act (RCRA): The RCRA gives the EPA the authority to control hazardous waste from "cradle-to-grave."[10][11] This includes generation, transportation, treatment, storage, and disposal. As a generator of hazardous waste, your laboratory is legally responsible for its safe and compliant management until its final destruction.[10][12]

Treating this compound as hazardous waste is not merely a best practice; it is a legal and ethical obligation to ensure workplace safety and environmental stewardship.

Decision Workflow for Waste Management

The following diagram illustrates the critical decision-making process for handling waste generated in the laboratory. This workflow ensures that all waste streams are properly evaluated and segregated.

WasteDisposalWorkflow Start Waste Generated (e.g., Unused Reagent, Contaminated Labware) Check_Hazard Is the waste This compound or contaminated with it? Start->Check_Hazard Hazardous_Waste Classify as HAZARDOUS CHEMICAL WASTE Check_Hazard->Hazardous_Waste Yes Non_Hazardous Follow institutional protocols for non-hazardous waste. Check_Hazard->Non_Hazardous No Segregate Segregate into a designated, compatible, and sealed container. Hazardous_Waste->Segregate Label Label Container with: 1. 'Hazardous Waste' 2. Full Chemical Name 3. Hazard Pictograms 4. Accumulation Start Date Segregate->Label Store Store in a designated Satellite Accumulation Area (SAA) away from incompatible materials. Label->Store Pickup Arrange for pickup by licensed hazardous waste contractor via EHS department. Store->Pickup

Caption: Waste segregation and disposal workflow for the target compound.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe disposal of this compound and associated waste.

I. Personal Protective Equipment (PPE) and Engineering Controls:

  • Primary Control: Always handle the chemical and its waste within a certified chemical fume hood to mitigate inhalation risks (H335).

  • Eye/Face Protection: Wear chemical safety goggles and a face shield to protect against splashes, a critical precaution given the risk of serious eye damage (H318).

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) suitable for handling pyrazole compounds. Change gloves immediately if contamination occurs.

  • Body Protection: A standard laboratory coat is required.

II. Waste Containerization:

  • Select a Compatible Container: Use a designated hazardous waste container that is chemically compatible with the compound and any solvents used. High-density polyethylene (HDPE) or glass containers with secure, screw-top lids are appropriate.[11][13] Do not use metal containers for acidic solutions or food-grade containers.[11][13]

  • Container Integrity: Ensure the container is in good condition, free from cracks or residue, and has a leak-proof cap.[10]

  • Labeling: The moment the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "HAZARDOUS WASTE "[12]

    • The full chemical name: "This compound " and any other constituents (e.g., solvents) with concentration estimates.

    • Appropriate hazard indicators (e.g., pictograms for corrosive, irritant).

    • The date accumulation started.

    • Your name and laboratory information.[1]

III. Waste Accumulation and Storage:

  • Solid Waste:

    • Collect unadulterated solid this compound in a clearly labeled, sealed container.

    • Do not mix with other waste types unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

  • Contaminated Labware (Sharps and Non-Sharps):

    • Non-Sharps: Gloves, weigh boats, and wipes contaminated with the compound should be collected in a sealed plastic bag or lined container clearly labeled as hazardous waste.[14]

    • Sharps: Contaminated pipette tips, needles, or broken glass must be placed in a puncture-proof sharps container designated for hazardous chemical waste.[14]

  • Solutions:

    • Collect liquid waste containing the dissolved compound in a compatible, labeled container.

    • Keep the container securely capped at all times, except when adding waste.[13]

    • Do not overfill; leave at least 10% headspace to allow for vapor expansion.[11]

  • Storage Location (Satellite Accumulation Area - SAA):

    • Store the sealed waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[13][15]

    • The SAA should be in a well-ventilated area, away from drains, and utilize secondary containment (e.g., a chemical-resistant tray) to contain potential spills.[1]

IV. Arranging for Final Disposal:

  • Once the waste container is full or reaches the storage time limit set by your institution (often 90-180 days), contact your EHS department to arrange for a waste pickup.[11][12]

  • Do not move hazardous waste between different laboratories or accumulation areas.[12]

Quantitative Data and Regulatory Summary
ParameterSpecificationRationale & Reference
Hazard Codes H315 (Skin Irritation), H318 (Serious Eye Damage), H335 (Respiratory Irritation)Defines the minimum PPE and handling requirements.
Primary Regulatory Standard OSHA 29 CFR 1910.1450 (Lab Standard)Mandates a Chemical Hygiene Plan for safe laboratory operations.[5][7]
Waste Classification Hazardous Chemical WasteBased on irritant and corrosive properties and the nature of pyrazole compounds.[1][4][10]
Prohibited Disposal Routes Sink Drain, Regular TrashPrevents environmental contamination and harm to public wastewater systems.[4]
SAA Storage Limit (Volume) ≤ 55 gallons of hazardous wasteFederal limit for satellite accumulation areas under EPA regulations.[15]
Container Headspace ≥ 10% of container volumePrevents spills and container rupture due to temperature and pressure changes.[11]
Emergency Procedures: Spill Management

In the event of a spill, immediately follow your laboratory's established spill response procedure within your Chemical Hygiene Plan.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: If safe to do so, prevent the spill from spreading using a spill kit with appropriate absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels for large spills.

  • Collect Waste: Carefully collect the absorbed material and contaminated items into a designated hazardous waste container.

  • Decontaminate: Clean the spill area as directed by your EHS office.

  • Report: Report the incident to your supervisor and EHS department.

By adhering to this comprehensive guide, you build a culture of safety and ensure that your critical research and development activities are conducted with the utmost responsibility. Always prioritize consulting your institution's specific Chemical Hygiene Plan and EHS department, as they will provide guidance tailored to your facility and local regulations.

References

  • OSHA Factsheet: Laboratory Safety OSHA Lab Standard. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl. Retrieved from [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. (2023, September 18). Compliancy Group. Retrieved from [Link]

  • The OSHA Laboratory Standard. (2020, April 1). Lab Manager. Retrieved from [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (n.d.). Daniels Health. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (n.d.). US EPA. Retrieved from [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2024, October 31). ResearchGate. Retrieved from [Link]

  • This compound. (n.d.). Crysdot LLC. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Northwestern University. Retrieved from [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved from [Link]

  • METHYL 3-AMINO-1H-PYRAZOLE-4-CARBOXYLATE. (n.d.). precisionFDA. Retrieved from [Link]

  • Methyl 3-amino-1H-pyrazole-4-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (2024, June). Journal of Emerging Technologies and Innovative Research. Retrieved from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. Retrieved from [Link]8/18/6451)

Sources

A Senior Application Scientist's Guide to Handling Methyl 3-Amino-1-Methyl-1H-Pyrazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, immediate safety and logistical information for handling methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate. The protocols herein are designed to establish a self-validating system of safety, ensuring the protection of personnel and the integrity of your research.

Hazard Profile: Understanding the Risks

Identified Hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The causality is clear: the compound's chemical properties can lead to local tissue irritation upon contact and systemic effects if ingested. The amino and pyrazole functional groups, common in pharmacologically active molecules, are the likely drivers of this reactivity.[1][2] Therefore, the primary safety objective is to prevent all direct contact and aerosol inhalation.

Core Personal Protective Equipment (PPE) Mandates

The selection of PPE is not merely a checklist; it is a comprehensive barrier strategy. The following table outlines the minimum required PPE for handling this compound.

Body Area Task: Weighing Solid / Transfers Task: Working with Solutions / Reactions Rationale
Hands Double-gloved Nitrile GlovesDouble-gloved Nitrile or Neoprene GlovesPrevents skin irritation and absorption.[3] Nitrile offers broad protection against incidental contact, while neoprene may be superior for extended work with certain organic solvents.[3] Always check solvent compatibility.[4]
Body Flame-Resistant (FR) Lab CoatChemical Splash Apron over FR Lab CoatA lab coat provides a primary barrier against dust and minor splashes.[4] A chemical-resistant apron is essential when handling larger liquid volumes to prevent soak-through.
Eyes ANSI Z87.1-rated Safety GogglesChemical Splash Goggles and Face ShieldThe compound causes serious eye irritation. Safety glasses are insufficient. Goggles provide a seal against dust and splashes. A face shield is mandatory when there is a significant splash potential.[3][4]
Respiratory NIOSH-approved N95 RespiratorWork exclusively within a certified Chemical Fume HoodPrevents inhalation of fine powders which can cause respiratory irritation.[5] For solutions, engineering controls like a fume hood are the primary line of defense. A respirator may still be required based on a risk assessment.[4]
Feet Closed-toe, chemical-resistant shoesClosed-toe, chemical-resistant shoesProtects feet from spills and falling objects.[3][4]

Operational Protocol: A Step-by-Step Guide to Safe Handling

This protocol ensures that safety measures are implemented in the correct sequence to minimize exposure risk.

Pre-Operation: Preparation and Donning PPE
  • Designate Work Area: All handling of the compound must occur in a designated area, preferably within a certified chemical fume hood.[6] Ensure an eyewash station and safety shower are immediately accessible.[5][7]

  • Assemble Materials: Before donning PPE, gather all necessary equipment (spatulas, glassware, solvents, waste containers).

  • Don PPE: Follow this sequence to avoid contamination:

    • First, put on your lab coat and closed-toe shoes.

    • Next, don your inner pair of nitrile gloves.

    • Put on your N95 respirator (if handling powder outside a fume hood) and ensure a proper seal.

    • Place safety goggles and a face shield.

    • Finally, don your outer pair of gloves, pulling the cuffs over the sleeves of your lab coat.

Post-Operation: Decontamination and Doffing PPE
  • Gross Decontamination: Decontaminate any surfaces or equipment used. Place any grossly contaminated disposable items (e.g., weighing papers) directly into a designated hazardous waste container.[8]

  • Doff PPE: This sequence is critical to prevent self-contamination.

    • Remove the outer pair of gloves first, peeling them off without touching the exterior surface. Dispose of them in the hazardous waste container.

    • Remove your face shield and goggles.

    • Remove your lab coat, rolling it inward to contain any surface contamination.

    • Remove the inner pair of gloves and dispose of them.

    • Immediately wash hands thoroughly with soap and water.

Safe Handling and Disposal Workflow

The following diagram illustrates the logical flow for safely managing this compound from initial planning to final disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase Risk_Assessment 1. Assess Risks (Irritant, Harmful) Don_PPE 2. Don Full PPE (Gloves, Goggles, Coat) Risk_Assessment->Don_PPE Prepare_Hood 3. Prepare Fume Hood & Spill Kit Don_PPE->Prepare_Hood Handle_Chemical 4. Weigh & Dispense Chemical in Hood Prepare_Hood->Handle_Chemical Reaction 5. Perform Experiment Handle_Chemical->Reaction Decontaminate 6. Decontaminate Workspace & Equipment Reaction->Decontaminate Segregate_Waste 7. Segregate Waste (Solid, Liquid, Sharps) Decontaminate->Segregate_Waste Doff_PPE 8. Doff PPE Safely Segregate_Waste->Doff_PPE Wash_Hands 9. Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Workflow for the safe handling and disposal of the target compound.

Emergency Response Plan

In the event of an exposure, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected skin with copious amounts of running water for at least 15 minutes while removing contaminated clothing.[7] Seek medical attention if irritation persists.

  • Eye Contact: Immediately and continuously irrigate the eyes with fresh running water for at least 15 minutes. Keep eyelids open and away from the eye to ensure complete irrigation. Seek immediate medical attention without delay.

  • Inhalation: Remove the individual from the contaminated area to fresh air immediately.[7] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[7][9] Immediately give a glass of water. Seek immediate medical attention and provide the SDS or chemical label if possible.

Waste Disposal Protocol

All waste generated from handling this compound must be treated as hazardous.

  • Waste Segregation: Do not mix waste from this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[8]

  • Solid Waste: Collect all contaminated solids (unused compound, gloves, weighing paper, absorbent pads) in a clearly labeled, sealable, and chemically compatible waste container.[6][8] The label must include the full chemical name and appropriate hazard warnings ("Irritant," "Harmful").[8]

  • Liquid Waste: Collect all solutions containing the compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.[10]

  • Storage and Disposal: Store sealed waste containers in a designated hazardous waste accumulation area away from incompatible materials.[6] Arrange for pickup and disposal by a licensed professional waste disposal company, typically via high-temperature incineration.[8]

By adhering to these rigorous protocols, you build a culture of safety that protects you, your colleagues, and the valuable research you conduct.

References

  • Cole-Parmer. Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. [Link]

  • U.S. Environmental Protection Agency (EPA). Personal Protective Equipment. [Link]

  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE) - CHEMM. [Link]

  • PubChem, National Center for Biotechnology Information. Methyl 1H-pyrazole-4-carboxylate. [Link]

  • Occupational Safety and Health Administration (OSHA). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. [Link]

  • Health and Safety Authority (HSA). A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]

  • Journal of Emerging Technologies and Innovative Research. SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. [Link]

  • ResearchGate. Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. [Link]Importance_and_Recent_Practical_Applications)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.